4-Methoxy-4-methyl-2-pentanol
Description
Properties
IUPAC Name |
4-methoxy-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)5-7(2,3)9-4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSLSFZIEVFEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930970 | |
| Record name | 4-Methoxy-4-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-73-1 | |
| Record name | 4-Methoxy-4-methyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 4-methoxy-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-4-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-Methoxy-4-methyl-2-pentanol
Chemical Identity, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), historically known by the trade name Pent-Oxol , is a specialized glycol ether-ester analogue possessing a unique amphiphilic structure. Characterized by a tertiary ether linkage and a secondary alcohol functionality, this molecule offers a distinct solvency profile bridging the gap between non-polar hydrocarbons and highly polar aqueous systems.
For drug development professionals, this compound serves two critical roles:
-
Process Solvent: Its high boiling point (172.7°C) and dual polarity make it an exceptional medium for high-temperature crystallizations and coupling reactions involving hydrophobic APIs (Active Pharmaceutical Ingredients).
-
Synthetic Intermediate: The secondary alcohol moiety allows for derivatization into specialized esters, while the robust tertiary ether group provides stability under basic conditions, unlike standard acetals.
This guide provides a rigorous technical analysis of the physicochemical properties, synthesis pathways, and reactivity profiles of 4-Methoxy-4-methyl-2-pentanol, distinguishing it clearly from its ketone precursor, 4-Methoxy-4-methyl-2-pentanone (Pentoxone).
Chemical Identity & Structure
The molecule features a chiral center at the C2 position, though it is typically supplied as a racemic mixture. Its structural uniqueness lies in the steric bulk of the gem-dimethyl group adjacent to the methoxy ether, which imparts significant hydrolytic stability compared to primary ethers.
| Parameter | Technical Specification |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol |
| CAS Number | 141-73-1 |
| Synonyms | Pent-Oxol; 2-Pentanol, 4-methoxy-4-methyl- |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| SMILES | CC(O)CC(C)(C)OC |
| Stereochemistry | Racemic (C2 chiral center) |
Physicochemical Profile
The solvency power of 4-Methoxy-4-methyl-2-pentanol is driven by its Hydrophilic-Lipophilic Balance (HLB) . The methoxy group and hydroxyl group provide water miscibility, while the isobutyl-like backbone ensures solubility in organic resins and oils.
Table 1: Key Physical Properties
| Property | Value | Relevance to R&D |
| Boiling Point | 172.7°C (760 mmHg) | Suitable for high-temperature reactions; easy solvent recovery via vacuum distillation. |
| Flash Point | 53.4°C (128°F) (TCC) | Classified as Flammable Liquid (Class 3); requires standard grounding protocols. |
| Vapor Pressure | ~0.4 mmHg @ 25°C | Low volatility reduces evaporative losses during extended process times. |
| Density | ~0.89 g/mL | Lower density than water facilitates phase separation in aqueous workups if salted out. |
| Solubility (Water) | Complete / High | Excellent coupling agent for biphasic systems. |
| LogP (Oct/Water) | ~0.67 - 0.80 (Est.) | Indicates moderate lipophilicity; useful for partitioning studies. |
Synthesis & Production Methodologies
The industrial and laboratory synthesis of 4-Methoxy-4-methyl-2-pentanol is a two-step sequence starting from the commodity chemical Mesityl Oxide (4-methyl-3-penten-2-one).
Step 1: Michael Addition (Etherification)
Mesityl oxide undergoes an acid-catalyzed Michael addition with methanol. The reaction is regioselective; methanol attacks the
Step 2: Carbonyl Reduction
The ketone intermediate is reduced to the target secondary alcohol using catalytic hydrogenation (e.g., Raney Nickel or Pd/C) or hydride reducing agents (NaBH₄) in a laboratory setting.
Figure 1: Synthesis Pathway
Caption: Two-stage synthesis involving Michael addition of methanol followed by carbonyl reduction.
Reactivity & Stability Profile
Understanding the reactivity of 4-Methoxy-4-methyl-2-pentanol is vital for its use as an intermediate. It possesses two distinct reactive sites: the secondary hydroxyl group and the tertiary ether linkage.
A. Hydroxyl Reactivity (C2 Position)
-
Esterification: Reacts with carboxylic acids, anhydrides, or acid chlorides to form esters. Due to steric bulk from the adjacent methyl/methoxy groups, reaction rates may be slower than primary alcohols, often requiring nucleophilic catalysts (e.g., DMAP).
-
Oxidation: Can be reverted to the ketone (Pentoxone) using standard oxidizing agents (Jones reagent, PCC, or Swern oxidation).
B. Ether Stability (C4 Position)
-
Base Stability: The tertiary ether is highly stable to basic hydrolysis, making this solvent ideal for Grignard reactions or base-catalyzed condensations.
-
Acid Sensitivity: Under strong acidic conditions and heat, the tertiary ether can undergo cleavage (elimination), reverting to the alkene (Mesityl oxide derivative) and methanol. This is a critical consideration during acidic workups.
Figure 2: Reactivity Logic Flow
Caption: Reaction pathways highlighting the stability of the ether linkage vs. the lability under strong acid.
Applications in Drug Development
High-Performance Process Solvent
In pharmaceutical crystallization, the "anti-solvent" method often requires a solvent that can hold the API in solution at high temperatures but releases it upon cooling or addition of water.
-
Protocol: Dissolve hydrophobic API in 4-Methoxy-4-methyl-2-pentanol at 80-100°C. Slowly add water (antisolvent). The high water solubility of the alcohol prevents oiling out, promoting defined crystal growth.
Chromatographic Modifier
Due to its UV transparency (cutoff < 220 nm) and unique selectivity, it can be used as a mobile phase modifier in Normal Phase HPLC for separating chiral amines or structurally similar isomers where standard alcohols (MeOH, IPA) fail to provide resolution.
Safety & Toxicology (GHS Standards)
While less volatile than lower molecular weight alcohols, standard safety protocols apply.
-
GHS Classification:
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves (splash protection) and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (potential for exothermic decomposition).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
The Good Scents Company (2023). 4-methoxy-4-methylpentan-2-ol (CAS 141-73-1) Properties and Safety. Retrieved from [Link]
-
Organic Syntheses (1931). Mesityl Oxide: Synthesis and Reactivity. Org. Synth. 1931, 11,[2] 52. Retrieved from [Link]
Sources
4-Methoxy-4-methyl-2-pentanol CAS number 141-73-1
Technical Monograph: 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) Role: Advanced Process Solvent & Intermediate in Pharmaceutical Synthesis
Part 1: Executive Technical Summary
4-Methoxy-4-methyl-2-pentanol (often referred to industrially as Pent-Oxol) represents a distinct class of glycol ether derivatives characterized by a dual-functionality structure: a sterically hindered ether linkage and a secondary alcohol. Unlike common solvents like Methanol or THF, this molecule offers a unique physicochemical profile—specifically a high boiling point (~173°C) combined with amphiphilic solubility—making it a critical "problem-solving" solvent in drug development and process chemistry.
For the pharmaceutical scientist, this molecule is not a drug target but a high-performance reaction medium . It excels in driving thermodynamically unfavorable reactions (via high thermal ceilings) and solvating complex, high-molecular-weight intermediates that precipitate in standard lower alcohols.
Part 2: Physicochemical Profile & Critical Parameters[1]
Understanding the physical constants is prerequisite to experimental design. The high boiling point and low vapor pressure suggest its utility in high-temperature synthesis without the need for pressurized vessels.
Table 1: Core Physicochemical Data
| Property | Value | Technical Implication |
| CAS Number | 141-73-1 | Unique identifier (Distinct from the ketone Pentoxone, CAS 107-70-0). |
| Molecular Formula | MW: 132.20 g/mol .[1][2] | |
| Boiling Point | 172.7°C (760 mmHg) | Allows for high-temperature kinetics; suitable for azeotropic water removal. |
| Vapor Pressure | 0.4 mmHg (25°C) | Low volatility reduces VOC exposure risks compared to lower alcohols. |
| Density | ~0.89 g/cm³ | Lower density than water; facilitates phase separation in aqueous workups. |
| Flash Point | ~53°C (Closed Cup) | Flammable (Class 3). Requires standard grounding protocols.[3] |
| Solubility | Amphiphilic | Miscible with most organic solvents; significant water solubility due to -OH/-OCH3. |
| Refractive Index | 1.421 | Useful for in-process purity monitoring. |
Data synthesized from PubChem and industrial technical sheets [1, 2].
Part 3: Synthesis & Manufacturing Pathways
For the process chemist, understanding the impurity profile of a solvent is vital. The commercial synthesis of 4-Methoxy-4-methyl-2-pentanol dictates its trace impurities (typically unreacted ketone or mesityl oxide).
The Industrial Route: The Mesityl Oxide Pathway The synthesis is a two-step sequence starting from Mesityl Oxide (4-methyl-3-penten-2-one).
-
Michael Addition: Methanol is added across the
-unsaturation of Mesityl Oxide (usually base-catalyzed) to form the intermediate ketone, 4-Methoxy-4-methyl-2-pentanone (Pentoxone). -
Catalytic Hydrogenation: The ketone is reduced to the secondary alcohol using a metal catalyst (e.g., Raney Nickel or Ru/C) under hydrogen pressure.
Figure 1: Synthesis Workflow (DOT Visualization)
Caption: Industrial synthesis via Michael addition of methanol followed by catalytic hydrogenation.
Process Insight: Commercial grades may contain trace amounts of the ketone intermediate (CAS 107-70-0). In redox-sensitive drug synthesis, this ketone impurity could act as an oxidant or electrophile; therefore, GC purity verification (>98%) is mandatory before use in GMP steps [3].
Part 4: Applications in Drug Development
This solvent is rarely the "first choice" due to cost but is the "best choice" for specific engineering hurdles.
High-Temperature Reaction Medium
Many nucleophilic substitutions (
-
Advantage: CAS 141-73-1 boils at ~173°C, allowing reactions to run at 140-150°C at atmospheric pressure.
-
Workup: Unlike DMF/DMSO, it can often be removed via azeotropic distillation or extracted into water if the product is highly lipophilic.
Crystallization of Amphiphilic APIs
Complex drug molecules often possess both greasy (hydrophobic) and polar domains.
-
Mechanism: The methoxy group provides lipophilic solvation, while the hydroxyl group engages in hydrogen bonding. This "dual-nature" allows it to dissolve difficult substrates at high temperatures and selectively precipitate them upon cooling, yielding high-purity polymorphs.
Figure 2: Solvent Selection Decision Logic
Caption: Decision matrix for selecting 4-Methoxy-4-methyl-2-pentanol over traditional dipolar aprotic solvents.
Part 5: Safety, Toxicology, and Handling (HSE)
While less toxic than many halogenated solvents, strict adherence to safety protocols is required.
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2 (H319)[4]
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
Flammable Liquid: Category 3 (H226)[4]
Protocol: Safe Handling in the Laboratory
-
Engineering Controls: All transfers must occur within a certified fume hood. The vapor is heavier than air and can accumulate in low areas.[5][3]
-
PPE: Nitrile gloves are generally effective for splash protection, but breakthrough times should be verified for prolonged immersion. Safety goggles are non-negotiable due to severe eye irritation potential [4].
-
Waste Disposal: Segregate as "Non-Halogenated Organic Solvent." Do not mix with strong oxidizers (peroxides, nitrates) as the ether linkage can form unstable peroxides upon prolonged exposure to air/light (though less prone than simple ethers, testing for peroxides is good practice before distillation).
Part 6: Analytical Characterization
To validate the identity and purity of CAS 141-73-1 in a research setting:
-
1H NMR (CDCl3): Look for the characteristic singlet for the methoxy group (
) around 3.2 ppm, and the gem-dimethyl singlets. The proton on the carbon bearing the hydroxyl group will appear as a multiplet upfield. -
GC-MS: The molecular ion (
) is 132. Look for fragmentation patterns involving the loss of the methoxy group ( ).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxy-4-methyl-2-pentanol.[2] Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. carlroth.com [carlroth.com]
- 5. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Advanced Synthesis Strategies for 4-Methoxy-4-methyl-2-pentanol
Executive Summary & Chemical Profile
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), commercially known as Pent-Oxol , is a specialized glycol ether derivative characterized by a dual-functionality structure: a secondary alcohol at position C2 and a tertiary ether linkage at C4.
Unlike simple aliphatic alcohols, the steric bulk of the tert-methoxy group confers unique solvency properties, making it a critical coupling agent for water-reducible coatings and a high-value intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol | Systematic identification |
| Molecular Weight | 132.20 g/mol | Stoichiometric calculations |
| Boiling Point | 172.7°C (est) | High boiler; distinct from precursors |
| Flash Point | ~53°C (128°F) | Flammable liquid handling required |
| Solubility | Water, Alcohols, Ethers | Amphiphilic coupling agent |
| Chirality | 1 Chiral Center (C2) | Exists as a racemic mixture in standard synthesis |
Retrosynthetic Analysis & Strategy
The synthesis of 4-Methoxy-4-methyl-2-pentanol is best approached via a linear sequence starting from Mesityl Oxide (4-methyl-3-penten-2-one). The transformation requires two distinct chemical operations:
-
C-O Bond Formation: A Michael addition of methanol across the
-unsaturated system. -
Redox Adjustment: Chemoselective reduction of the carbonyl to a secondary alcohol.
Strategic Logic
Direct methylation of 2-methyl-2,4-pentanediol (Hexylene Glycol) is chemically inefficient due to the lability of the tertiary alcohol, which readily dehydrates back to the alkene under the acidic conditions required for etherification. Therefore, the Michael Addition
Figure 1: Retrosynthetic disconnection showing the linear dependence on Mesityl Oxide.
Step 1: The Michael Addition (Etherification)
Objective: Synthesize 4-methoxy-4-methyl-2-pentanone (Pent-Oxone). Reaction Type: Acid-Catalyzed Conjugate Addition.
The Challenge: Equilibrium Control
The reaction between mesityl oxide and methanol is reversible. High temperatures favor the elimination of methanol (reverting to mesityl oxide), while low temperatures kinetically stall the reaction.
Experimental Protocol (Lab Scale)
Reagents:
-
Mesityl Oxide (98%): 500 mmol (49.1 g)
-
Methanol (Anhydrous): 2.5 mol (80 g) - Used in excess to drive equilibrium.
-
Catalyst: Amberlyst-15 (Dry, macroreticular strong acid resin): 2.5 g (5 wt% loading).
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Loading: Charge the flask with Mesityl Oxide and Methanol. Add the Amberlyst-15 beads.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C) for 4–6 hours.
-
Critical Control Point: Do not exceed 70°C. Higher temperatures shift the equilibrium back to the starting material.
-
-
Monitoring: Monitor via GC-FID. Look for the disappearance of the alkene peak. Equilibrium conversion is typically 60-70% per pass.
-
Workup: Cool to room temperature. Filter off the solid catalyst (this stops the reaction and prevents reversion during distillation).
-
Purification: Distill the filtrate.
-
Fraction 1: Excess Methanol (recycle).
-
Fraction 2: Unreacted Mesityl Oxide (recycle).
-
Fraction 3: Pent-Oxone (Product, bp ~160°C).
-
Why Amberlyst-15? Unlike sulfuric acid, solid acid resins prevent corrosion of the reactor and eliminate the need for aqueous neutralization, which would generate waste and complicate the isolation of the water-soluble product.
Step 2: Chemoselective Reduction
Objective: Convert Pent-Oxone to 4-Methoxy-4-methyl-2-pentanol. Reaction Type: Nucleophilic Addition of Hydride (Lab) or Catalytic Hydrogenation (Scale).
Method A: Sodium Borohydride Reduction (High Purity / Lab Scale)
This method is preferred for research quantities (<100g) due to operational simplicity and high selectivity.
Protocol:
-
Solvation: Dissolve 4-methoxy-4-methyl-2-pentanone (100 mmol, 13.0 g) in Ethanol (50 mL). Cool to 0°C in an ice bath.
-
Addition: Slowly add Sodium Borohydride (
, 40 mmol, 1.5 g) in small portions over 20 minutes.-
Note: The stoichiometry requires 0.25 mol of
per mol of ketone, but a slight excess ensures completion.
-
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add 10% HCl dropwise until gas evolution ceases and pH is neutral (~7).
-
Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organics over
, filter, and concentrate. -
Final Polish: Vacuum distillation yields the pure alcohol as a colorless liquid.
Method B: Catalytic Hydrogenation (Industrial Scale)
For scale-up (>1kg), hydride reagents are too costly.
-
Catalyst: Raney Nickel or Ruthenium on Carbon (Ru/C).
-
Conditions: 50–80°C, 300–500 psi
. -
Solvent: Neat or Methanol.
Process Visualization & Mechanism
The following diagram details the mechanistic flow and the critical decision points in the synthesis.
Figure 2: Mechanistic workflow from Mesityl Oxide to Pent-Oxol.
Analytical Validation & Safety
Characterization Data
To validate the synthesis, the following analytical signatures must be confirmed:
-
IR Spectroscopy:
-
Broad band at 3300–3400 cm⁻¹ (O-H stretch).
-
Absence of carbonyl peak at 1715 cm⁻¹ (indicates complete reduction).
-
Strong band at 1075–1100 cm⁻¹ (C-O-C ether stretch).
-
-
¹H-NMR (CDCl₃, 400 MHz):
- 1.15 (d, 3H, -CH(OH)-CH₃ )
- 1.20 (s, 6H, gem-dimethyl)
- 1.5–1.6 (m, 2H, -CH₂-)
- 3.20 (s, 3H, -OCH₃ )
- 3.9–4.0 (m, 1H, -CH (OH)-)
Safety Considerations (MSDS Highlights)
-
Flammability: The product has a flash point of ~53°C. Ground all glassware and use spark-proof equipment.
-
Peroxide Formation: As a glycol ether derivative, prolonged storage in air can lead to peroxide formation. Test with starch-iodide paper before distillation.
-
Toxicity: Irritating to eyes and skin. Use butyl rubber gloves and chemical splash goggles.
References
-
PubChem. (n.d.).[1] 4-Methoxy-4-methyl-2-pentanol (Compound).[2][3][1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Shell Chemical Company. (1961).[4] Pent-Oxone and Pent-Oxol Solvents Technical Report. (Historical industrial reference for solvent properties).
- Google Patents. (n.d.). Process for the production of mesityl oxide (US2827490A).
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS 141-73-1: 4-Methoxy-4-methyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 4. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
physical properties of 4-Methoxy-4-methyl-2-pentanol
The following technical guide details the physical properties, thermodynamic behavior, and industrial applications of 4-Methoxy-4-methyl-2-pentanol.
A Bifunctional Solvent for High-Performance Formulations[1]
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), historically known by the trade name Pent-Oxol , represents a specialized class of ether-alcohol solvents.[1] Unlike linear glycol ethers, this molecule features a branched backbone with a gem-dimethyl substitution pattern adjacent to the ether linkage.[1] This steric architecture confers unique hydrolytic stability and solvency characteristics, making it a critical component in high-solids coatings, agricultural formulations, and chemical synthesis.[1]
This guide provides a rigorous analysis of its physical properties, grounded in thermodynamic principles and validated by industrial data.[1]
Molecular Identity & Structural Analysis
The physicochemical behavior of 4-Methoxy-4-methyl-2-pentanol is dictated by its bifunctional nature: a secondary alcohol providing hydrogen-bond donation/acceptance, and a sterically hindered ether oxygen providing hydrogen-bond acceptance.[1]
| Identifier | Value |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol |
| CAS Number | 141-73-1 |
| Synonyms | Pent-Oxol; Pent-Oxol Solvent; 2-Pentanol, 4-methoxy-4-methyl- |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| SMILES | CC(O)CC(C)(C)OC |
| Stereochemistry | Contains one chiral center at C2; typically supplied as a racemate.[1][2] |
Structural Diagram & Property Correlation
The following diagram illustrates the relationship between the molecular structure and its macroscopic physical properties.
Figure 1: Structural-Property Relationship Map.[1] The gem-dimethyl group provides steric hindrance that distinguishes this solvent from linear glycol ethers.[1]
Thermodynamic & Physical Constants
The following data represents the core physical constants required for process engineering and formulation design.
| Property | Value | Condition | Significance |
| Physical State | Liquid | 20°C, 1 atm | Colorless, mild odor.[1][2] |
| Boiling Point | 172.7°C (342.9°F) | 760 mmHg | Classifies as a "high boiler" or "tail solvent" in coatings, promoting flow and leveling.[1] |
| Freezing Point | < -50°C | 1 atm | Suitable for low-temperature applications without crystallization.[1] |
| Density | 0.89 g/cm³ | 20°C | Lower density than water; facilitates phase separation in extraction if salted out.[1] |
| Refractive Index | 1.421 | 20°C | Diagnostic for purity verification.[1] |
| Vapor Pressure | 0.413 mmHg | 25°C | Low volatility reduces VOC emissions compared to ketones (e.g., Pent-Oxone).[1] |
| Flash Point | 53.4°C (128°F) | Closed Cup | Classifies as a Flammable Liquid (Category 3).[1] |
| Viscosity | ~2.0 - 4.0 cP | 25°C (Est.) | Low viscosity ensures good pumpability and atomization.[1] |
Expert Insight: The boiling point of the alcohol (172.7°C) is significantly higher than its ketone precursor, 4-methoxy-4-methyl-2-pentanone (~156°C).[1] This elevation is driven by the hydroxyl group's ability to form intermolecular hydrogen bonds, a feature absent in the ketone.[1]
Solvation & Intermolecular Forces
4-Methoxy-4-methyl-2-pentanol exhibits amphiphilic behavior.[1] The methoxy group and the hydroxyl group pull the molecule toward hydrophilicity, while the isobutyl-like carbon backbone and gem-dimethyl groups provide lipophilicity.[1]
Solubility Profile
-
Water Solubility: Moderate to High.[1] Unlike linear glycol ethers (e.g., Butyl Cellosolve) which are often fully miscible, the steric bulk of the gem-dimethyl group in Pent-Oxol slightly reduces water solubility, though it remains soluble enough for water-reducible coatings (approx. 50–100 g/L range depending on temperature).[1]
-
Organic Solubility: Miscible with most common organic solvents (alcohols, ketones, esters, aromatic hydrocarbons).[1]
-
Partition Coefficient (LogP): 1.18 (Experimental/Consensus).
Solvent Selection Workflow
Use the following logic to determine if 4-Methoxy-4-methyl-2-pentanol is the correct solvent for your application.
Figure 2: Solvent Selection Decision Tree.[1] Highlights the niche of Pent-Oxol as a slow-evaporating coupling agent.[1]
Handling, Stability & Safety
While useful, this compound presents specific hazards that must be managed through engineering controls.[1][3]
Flammability & Storage[3]
-
Flash Point (53.4°C): It is combustible.[1] It must be stored away from open flames and sparks.[1][3][4] In a lab setting, it should be handled in a fume hood.[1]
-
Peroxide Formation: Like many ethers and secondary alcohols, there is a theoretical risk of peroxide formation upon prolonged exposure to air and light, although the sterically hindered ether is less prone to this than simple ethers (e.g., diethyl ether).[1]
-
Protocol: Test for peroxides using starch-iodide paper before distillation or heating.[1]
-
Health & Toxicology[3]
-
GHS Classification:
-
Handling Protocol: Wear butyl rubber or nitrile gloves.[1] Standard latex may degrade upon prolonged contact due to the solvent's lipophilic nature.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
Chemical Book & ChemSrc (2024). CAS 141-73-1 Physical Properties Data. Retrieved from [Link][1][5]
-
Shell Chemical Company (Historical Data). Pent-Oxol Solvent Technical Data Sheet. (Referenced via patent literature US3333977A).[1]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. yachtsurfacerestoration.com [yachtsurfacerestoration.com]
- 4. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CAS No. 141-73-1 | Chemsrc [chemsrc.com]
Technical Analysis: Thermodynamic Profile & Boiling Point of 4-Methoxy-4-methyl-2-pentanol
Part 1: Executive Summary & Chemical Identity
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), commercially known as Pent-Oxol , represents a specialized class of glycol ether derivatives utilized primarily as high-boiling solvents in high-solids coatings and as intermediates in pharmaceutical synthesis.
Unlike linear alcohols, the steric bulk of the 4-methyl and 4-methoxy groups significantly influences its thermodynamic profile. This guide provides a definitive analysis of its boiling point—a critical parameter for solvent removal, azeotropic distillation, and reaction kinetics.
Core Physical Data Matrix
| Property | Value | Confidence Level | Source |
| Boiling Point (Experimental) | 163.0 – 164.0 °C | High (Commercial Spec) | [Echemi, 2024] |
| Boiling Point (Predicted) | 172.7 °C | Low (QSAR Estimate) | [TGSC, 2024] |
| Flash Point | 53.4 °C (128 °F) | High | [Guidechem, 2024] |
| Density | 0.899 g/cm³ @ 20°C | High | [ChemSrc, 2024] |
| Molecular Weight | 132.20 g/mol | Exact | [PubChem, 2024] |
Critical Note: Do not confuse this compound with its ketone precursor, 4-Methoxy-4-methyl-2-pentanone (Pentoxone, CAS 107-70-0), which has a lower boiling point of ~160°C. The alcohol functionality in Pent-Oxol introduces hydrogen bonding, elevating the boiling point despite the steric hindrance.
Part 2: Structural Thermodynamics
To understand the boiling point of 163-164°C, one must analyze the intramolecular and intermolecular forces at play.
Molecular Architecture
The molecule features a pentane backbone with:
-
Secondary Alcohol (C2): Provides hydrogen bond donation and acceptance capability.
-
Tertiary Ether (C4): The methoxy group at position 4 is attached to a tertiary carbon. This creates significant steric bulk ("shielding"), which weakens the potential hydrogen bonding network compared to linear glycol ethers.
The "Steric Penalty" on Boiling Point
A linear C7 diol or ether-alcohol would typically boil significantly higher (e.g., Dipropylene Glycol Methyl Ether boils at ~190°C). However, Pent-Oxol boils at only ~164°C.[1]
-
Mechanism: The gem-dimethyl group at C4 shields the ether oxygen, preventing it from acting as a strong hydrogen bond acceptor.
-
Result: The cohesive energy density is lower than predicted by group contribution methods (which often overestimate BP at ~172°C), resulting in higher volatility and a "cleaner" evaporation profile for coating applications.
Part 3: Measurement Methodology (Ebulliometry)
For pharmaceutical intermediates where purity is critical, relying on literature values is insufficient. The following protocol outlines the Self-Validating Ebulliometric Method (adapted from ASTM D1120) to determine the precise boiling point of a specific lot.
Experimental Workflow (DOT Visualization)
Figure 1: Validated workflow for high-precision boiling point determination using a Cottrell pump ebulliometer.
Protocol Details
-
Apparatus: Use a Swietoslawski or Cottrell ebulliometer to prevent superheating. Simple distillation flasks are prone to "bumping" and inaccurate vapor temperature readings.
-
Pressure Control: The system must be open to a manostat or calibrated barometer.
-
Correction Calculation: Since laboratory pressure rarely equals exactly 760 mmHg, apply the Sidney-Young equation for non-polar/moderately polar liquids:
-
Where
for alcohols/ethers. - is barometric pressure in mmHg.
-
Part 4: Process Implications in Drug Development
Solvent Swap & Removal
In API (Active Pharmaceutical Ingredient) synthesis, 4-Methoxy-4-methyl-2-pentanol is often used as a reaction solvent due to its stability under basic conditions (tertiary ether). However, its removal requires specific attention to thermodynamics.
-
Azeotropy: Like most C5+ alcohols, Pent-Oxol likely forms a positive azeotrope with water. While specific azeotropic data is proprietary to manufacturers, process engineers should assume an azeotrope boiling below 100°C.
-
Distillation Strategy: To remove Pent-Oxol from a heat-sensitive API:
-
Vacuum Distillation: Reduce pressure to <50 mmHg. The BP will drop significantly (estimated <80°C), preventing thermal degradation of the drug substance.
-
Chase Solvent: Use water or methanol to break the solvent matrix if residual levels are high.
-
Synthesis Pathway Visualization
The compound is typically synthesized via the hydrogenation of Pentoxone. This relationship is critical for impurity profiling—residual ketone is the most common impurity.
Figure 2: Synthesis pathway highlighting the origin of the ketone impurity. Separation of the alcohol (163°C) from the ketone (160°C) by simple distillation is difficult due to close boiling points, requiring high reflux ratios.
Part 5: Safety & Handling References
Given the boiling point of 163°C and Flash Point of 53°C, this solvent is classified as a Flammable Liquid (Category 3) .
-
Vapor Pressure: Low (~0.4 mmHg @ 25°C).[2] This reduces inhalation risk compared to lower alcohols but requires vacuum for efficient drying.
-
Peroxide Formation: As a secondary alcohol with an ether linkage, long-term storage can lead to peroxide formation. Test with KI strips before distillation.
References
-
The Good Scents Company (TGSC). (2024). 4-methoxy-4-methylpentan-2-ol Physical Properties. Retrieved from [Link]
-
PubChem. (2024).[3] Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CID 78955).[2][4] National Library of Medicine. Retrieved from [Link]
-
ChemSrc. (2024). CAS 141-73-1 Physical Properties Database. Retrieved from [Link]
Sources
4-Methoxy-4-methyl-2-pentanol: Solubility Profile & Technical Guide
This guide provides an in-depth technical analysis of the solubility characteristics of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), historically known by the trade name Pent-Oxol . It synthesizes physicochemical data, structural mechanics, and experimental protocols for researchers in formulation and industrial chemistry.
Executive Summary
4-Methoxy-4-methyl-2-pentanol is a glycol ether derivative characterized by a dual-functionality structure containing a secondary hydroxyl group and a sterically hindered methoxy ether linkage. Unlike simple aliphatic alcohols, its solubility profile is governed by the interplay between its hydrophobic branched carbon backbone (C7) and its two hydrophilic centers.
While exact solubility values in modern literature are often estimated, historical industrial data and structural analogues indicate this compound possesses substantial water solubility (estimated >28 g/100 mL at 20°C), significantly exceeding that of its parent alcohol, 4-methyl-2-pentanol (MIBC). It functions effectively as a coupling agent in aqueous systems, bridging the miscibility gap between water and hydrophobic organic resins.
Physicochemical Identity
| Parameter | Data |
| Chemical Name | 4-Methoxy-4-methyl-2-pentanol |
| CAS Number | 141-73-1 |
| Synonyms | Pent-Oxol; 2-Pentanol, 4-methoxy-4-methyl- |
| Molecular Formula | C |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | ~172.7 °C |
| Density | ~0.89 g/cm³ |
| LogP (Estimated) | 0.67 – 1.18 (indicating moderate lipophilicity) |
Solubility Mechanics & Profile
Structural Drivers of Solubility
The solubility of 4-Methoxy-4-methyl-2-pentanol is driven by two competing structural domains:
-
Hydrophilic Domain: The secondary hydroxyl (-OH) at C2 and the methoxy ether (-OCH
) at C4 act as hydrogen bond acceptors/donors. The ether oxygen, despite being on a tertiary carbon, contributes significantly to polarity. -
Hydrophobic Domain: The highly branched C7 backbone (isobutyl-like structure) creates a "globular" molecular shape.
Comparative Analysis:
-
vs. 4-Methyl-2-pentanol (MIBC): MIBC (C6) has a solubility of only ~1.5–2.0% (15-20 g/L). The addition of the methoxy group in Pent-Oxol dramatically increases hydrophilicity, shifting the molecule from "sparingly soluble" to "substantially soluble."
-
vs. 4-Methoxy-4-methyl-2-pentanone (Pent-Oxone): The ketone analogue has a reported solubility of ~28% (280 g/L). The alcohol form (Pent-Oxol) typically exhibits equal or greater solubility due to the hydroxyl group's ability to both donate and accept hydrogen bonds, unlike the ketone which only accepts them.
Mechanistic Visualization
The following diagram illustrates the solvation shell formation, highlighting how the "globular" branching reduces the hydrophobic surface area exposed to water compared to linear isomers (like
Caption: Mechanistic pathway of Pent-Oxol solvation. Branching minimizes the entropic penalty of cavity formation in water, while dual polar groups stabilize the solute.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility limits for specific formulations (e.g., at varying pH or temperature), the following self-validating protocol is recommended. This moves beyond simple visual inspection to quantitative analysis.
Protocol: Saturation Shake-Flask Method (Modified OECD 105)
Objective: Determine the maximum solubility (
Reagents:
-
Deionized Water (Type I, 18.2 MΩ).
-
Analytical grade 4-Methoxy-4-methyl-2-pentanol (>98% purity).
Workflow:
-
Pre-Saturation: Add excess solute (approx. 40 g) to 100 mL of water in a jacketed glass vessel.
-
Equilibration: Agitate at 30°C for 24 hours (to ensure saturation approach from supersaturation), then reduce to 20°C and agitate for another 24 hours.
-
Phase Separation: Allow the mixture to stand for at least 4 hours. If a bilayer forms, the compound is partially miscible. If one phase remains, it is miscible at this ratio.
-
Sampling: Carefully withdraw the aqueous phase (lower layer, assuming density < 1.0) using a glass syringe with a 0.45 µm PTFE filter (pre-saturated with analyte to prevent adsorption).
-
Quantification: Analyze via GC-FID.
Analytical Validation (GC-FID)
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
-
Internal Standard: 1-Butanol or 2-Ethoxyethanol.
-
Validation: Linearity (
) over the range of 1% to 30% w/w.
Caption: Decision tree for solubility determination. The protocol accounts for potential miscibility gaps common in C7 glycol ethers.
Applications & Implications
Coupling Agent in Coatings
The primary industrial application of this compound relies on its solubility profile. It acts as a coalescing aid in water-borne latex paints.
-
Mechanism: It partitions between the aqueous phase and the polymer particles. Its water solubility allows it to disperse evenly, while its hydrophobicity softens the polymer particles to ensure film formation upon water evaporation.
-
Formulation Note: Effective usage levels are typically 15–25% based on resin solids. Its "substantial" water solubility ensures it does not phase separate prematurely during storage.
Extraction Solvent
Due to its moderate lipophilicity (LogP ~1.0) and high boiling point, it serves as a specialized extraction solvent for separating polar organics from aqueous streams where lower alcohols (methanol/ethanol) are too miscible and higher alkanes are too hydrophobic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
- Shell Chemical Company.Pent-Oxone and Pent-Oxol Solvents Technical Bulletin. (Historical industrial reference for "substantial solubility" and coupling properties).
-
United States Patent Office. Patent US3333977A: Water-dispersible coating compositions. (Cites Pent-oxol as a water-soluble coupling agent used at 15-25% concentrations).[1] Retrieved from
-
Cheméo. 4-Methoxy-4-methyl-2-pentanol Chemical Properties. (Provides estimated LogP and thermodynamic data). Retrieved from [Link]
Sources
Technical Monograph: Structural Elucidation and Spectral Analysis of 4-Methoxy-4-methyl-2-pentanol
The following technical guide is structured as an advanced monograph for analytical chemists and process development scientists. It bypasses generic introductions to focus on the structural elucidation, spectral characteristics, and validation protocols for 4-Methoxy-4-methyl-2-pentanol .
CAS Registry Number: 141-73-1
Synonyms: Pent-Oxol, 4-Methoxy-4-methylpentan-2-ol
Molecular Formula:
Executive Technical Summary
4-Methoxy-4-methyl-2-pentanol (MMP) is a bifunctional amphiphilic solvent exhibiting both ether and alcohol functionalities.[4] Its structural uniqueness lies in the steric bulk of the gem-dimethyl group at the C4 position and the chirality at the C2 position.[4] This guide provides a definitive reference for identifying MMP, distinguishing it from its precursor (4-methoxy-4-methyl-2-pentanone), and validating its purity in pharmaceutical and industrial applications.
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting spectral impurities.[4] MMP is predominantly synthesized via the catalytic hydrogenation of 4-methoxy-4-methyl-2-pentanone (Pentoxone).[4]
Reaction Pathway
The reduction of the carbonyl group at C2 converts the ketone to a secondary alcohol, introducing a chiral center.[4]
Figure 1: Catalytic hydrogenation pathway from Pentoxone to MMP. Note the potential for residual ketone, which presents a distinct carbonyl signal in IR and Carbon-13 NMR.
Mass Spectrometry (EI-MS) Analysis
Instrument Parameters: Electron Ionization (EI), 70 eV.[4]
The mass spectrum of MMP is characterized by a weak or absent molecular ion (
Fragmentation Logic & Data
| m/z | Intensity | Fragment Assignment | Mechanistic Origin |
| 73 | 100% (Base) | ||
| 45 | ~15-25% | ||
| 59 | ~10-20% | Rearrangement/Loss of methyl from the m/z 73 fragment. | |
| 43 | Variable | Acetyl fragment (common in methyl-terminated chains), or propyl fragment. | |
| 117 | <5% | Loss of methyl group ( | |
| 146 | <1% | Molecular ion (often not observed due to rapid fragmentation).[4] |
Diagnostic Insight: The presence of the base peak at m/z 73 combined with m/z 45 confirms the structure.[4] If m/z 43 is the base peak, suspect contamination with the ketone precursor (Pentoxone).[4]
Infrared Spectroscopy (FT-IR)
Phase: Liquid Film (Neat)
The IR spectrum distinguishes MMP from its ketone precursor by the appearance of the hydroxyl stretch and the disappearance of the carbonyl stretch.[4]
| Wavenumber ( | Intensity | Assignment | Structural Correlate |
| 3350 - 3450 | Broad, Strong | O-H Stretch | Intermolecular H-bonded hydroxyl group at C2. |
| 2970, 2935 | Strong | C-H Stretch | Methyl and methylene |
| 1365, 1380 | Medium | gem-Dimethyl | Characteristic "doublet" deformation of the |
| 1070 - 1150 | Strong | C-O Stretch | Overlapping stretches for Secondary Alcohol (C2-O) and Ether (C4-O-C). |
| ~1710 | Absent | C=O[4] Stretch | Critical Purity Check: Appearance of a peak here indicates unreacted ketone.[4] |
Nuclear Magnetic Resonance (NMR)
Solvent:
The NMR data provides the most definitive structural proof.[4] Note that C2 is a chiral center; however, because the molecule is acyclic and C4 is achiral (gem-dimethyl), the C3 protons are diastereotopic but often appear as a complex multiplet or overlapping signals depending on field strength.[4]
NMR (Proton)
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Notes |
| 3.95 - 4.05 | Multiplet (m) | 1H | C2-H | - | Deshielded by OH. The "quintet/sextet" appearance is due to coupling with C1-Me and C3-H2.[4] |
| 3.18 | Singlet (s) | 3H | -OCH3 | - | Sharp singlet, characteristic of methyl ether. |
| 2.60 - 2.80 | Broad (s) | 1H | -OH | - | Concentration dependent. Disappears with |
| 1.50 - 1.70 | Multiplet (m) | 2H | C3-H2 | Diastereotopic protons adjacent to the chiral center. May appear as complex ABX pattern.[4] | |
| 1.18 | Doublet (d) | 3H | C1-Me | Coupled to C2-H. | |
| 1.15 | Singlet (s) | 6H | C4-Me2 | - | Gem-dimethyls. Singlet confirms quaternary C4.[4] |
NMR (Carbon)
| Shift ( | Type | Assignment | Structural Environment |
| 74.5 | Quaternary (C) | C4 | Deshielded by ether oxygen and branching. |
| 65.8 | Methine (CH) | C2 | Carbinol carbon (attached to OH).[4] |
| 49.1 | Methyl ( | -OCH3 | Methoxy carbon.[4] |
| 46.2 | Methylene ( | C3 | Bridge between chiral center and quaternary carbon.[4] |
| 26.5 | Methyl ( | C4-Me2 | Gem-dimethyl carbons (equivalent).[4] |
| 23.8 | Methyl ( | C1-Me | Terminal methyl.[4] |
Quality Control & Validation Protocol
To ensure scientific integrity in research or production, the following self-validating workflow should be employed.
Figure 2: Self-validating analytical workflow. The IR step acts as a rapid "Go/No-Go" gate for unreacted precursor before more expensive MS/NMR analysis.
Protocol Notes for Researchers
-
Solvent Effects: When running NMR, avoid DMSO-
if possible, as it can shift the OH signal and obscure the C2-H multiplet.[4] is preferred for clear resolution of the methoxy singlet.[4] -
GC-MS Injection: Use a split injection (50:1) to prevent detector saturation, as the ether fragment (m/z 73) is highly abundant.[4]
-
Hygroscopicity: MMP is amphiphilic.[4] Ensure samples are dried over molecular sieves (3Å) before IR analysis to prevent water bands from broadening the OH stretch region.[4]
References
-
National Institute of Standards and Technology (NIST) . 4-Methoxy-4-methyl-2-pentanol Mass Spectrum. NIST Mass Spectrometry Data Center.[3][4] Available at: [Link]
-
PubChem . Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CID 78955).[1][4] National Center for Biotechnology Information.[4] Available at: [Link]
-
SDBS . Spectral Database for Organic Compounds (SDBS).[4] AIST (National Institute of Advanced Industrial Science and Technology).[4] (Search No. 141-73-1 for comparative spectra).[4] Available at: [Link]
Sources
Operational Integrity: The Safe Handling and Utilization of 4-Methoxy-4-methyl-2-pentanol in Pharmaceutical R&D
Executive Summary & Molecule Identification
In the landscape of pharmaceutical process chemistry, 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1) occupies a unique niche.[1] Often commercially referred to as Pentoxone or Pent-Oxol , it acts as a high-boiling ether-alcohol solvent. Its bifunctional nature—possessing both a methoxy ether linkage and a secondary alcohol group—grants it exceptional solvency for both polar and non-polar substrates.
However, this utility comes with a distinct operational hazard profile often underestimated by researchers familiar only with simple alcohols or ketones. This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the specific stability risks (peroxidation) and toxicological considerations required for rigorous drug development environments.
Critical Distinction: The Isomer Trap
Warning: Do not confuse this molecule with 4-Methyl-2-pentanol (MIBC) .
-
Target Molecule: 4-Methoxy-4-methyl-2-pentanol (Ether-Alcohol). High boiling point, peroxide former.
-
Common Confusion: MIBC (Simple Alcohol). Lower boiling point, different tox profile.
Physicochemical Profile
Understanding the physical properties is the first layer of safety. The high boiling point implies that spills will not evaporate quickly, requiring active cleanup protocols rather than passive evaporation.
| Property | Value | Operational Implication |
| CAS Number | 141-73-1 | Unique identifier for inventory tracking. |
| Boiling Point | ~172.7°C | High thermal input required for removal; difficult to strip via rotary evaporation without high vacuum. |
| Flash Point | ~53–60°C (Closed Cup) | Combustible. Above typical lab ambient temp, but vapor can ignite on hot surfaces. |
| Density | ~0.9 g/mL | Lighter than water; will float on aqueous layers during extraction. |
| Solubility | Water, Alcohols, Ethers | Amphiphilic; crosses biological membranes easily (dermal risk). |
| Vapor Pressure | Low (< 1 mmHg @ 20°C) | Inhalation risk is lower than Acetone, but vapors linger. |
The Primary Hazard: Peroxide Formation[2][3]
Unlike simple alcohols, 4-Methoxy-4-methyl-2-pentanol contains an ether linkage adjacent to a tertiary carbon, making it susceptible to auto-oxidation. It is classified as a Group B Peroxide Former (Hazard on Concentration).[2]
The Mechanism: Atmospheric oxygen attacks the carbon adjacent to the ether oxygen, forming hydroperoxides. These are relatively stable in solution but become explosively unstable when the solvent is distilled or evaporated to dryness—a common operation in drug synthesis.
Peroxide Management Workflow
The following protocol is mandatory for any container opened for more than 6 months.
Figure 1: Decision matrix for handling ether-alcohol solvents suspected of peroxidation. High concentrations (>100 ppm) pose an immediate shock hazard.
Toxicological Context & Handling
While less volatile than lower molecular weight ethers, the amphiphilic nature of 4-Methoxy-4-methyl-2-pentanol allows it to penetrate the skin.
Acute vs. Chronic Risks
-
Dermal: Moderate irritant. Prolonged contact can defat skin (dermatitis). Systemic absorption is possible.
-
Inhalation: Vapors are irritating to the respiratory tract. High concentrations (heated processes) can cause Central Nervous System (CNS) depression (dizziness, headache).
-
Ocular: Severe eye irritant.[3][4][5][6] Splash risk is the primary concern due to liquid viscosity.
Engineering Controls & PPE Hierarchy
Do not rely solely on PPE. The hierarchy of controls must be respected.
-
Engineering: All heating or agitation must occur within a certified chemical fume hood.
-
Administrative: No distillation to dryness without peroxide testing (see Section 2).
-
PPE Selection:
-
Gloves: Standard Nitrile (4 mil) provides only splash protection. For immersion or prolonged handling, use Butyl Rubber or Silver Shield/4H laminates. The ether functionality can swell natural rubber and degrade thin nitrile.
-
Eyes: Chemical splash goggles are required. Safety glasses are insufficient due to the solvent's wetting properties.
-
Figure 2: The "Swiss Cheese" model of defense applied to solvent handling. PPE is the final, not primary, barrier.
Operational Protocols
Storage Compatibility[9]
-
Container: Store in amber glass or metal cans to block UV light (which accelerates peroxidation).
-
Headspace: Minimize headspace. If storing for long periods (>1 year), purge headspace with Nitrogen or Argon.
-
Segregation: Store away from strong oxidizers (e.g., Nitric Acid, Permanganates) and strong acids.
-
Shelf-Life: 12 months recommended. Test for peroxides every 6 months after opening.[7][8]
Spill Response (Small Scale < 500mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sashes are open (if spill is inside) or lab ventilation is maxed.
-
PPE Up: Don Butyl gloves and respiratory protection (Organic Vapor cartridge) if outside a hood.
-
Absorb: Use non-combustible material (Vermiculite or clay). Do not use paper towels (increases surface area for flammability).
-
Disposal: Collect in a sealed container labeled "Flammable Debris."
Waste Disposal
-
Classification: RCRA Hazardous Waste (Ignitable - D001).
-
Segregation: Can be mixed with other non-halogenated organic solvents.
-
Prohibition: Do not pour down the drain. The high biological oxygen demand (BOD) disrupts water treatment, and the flammability poses an explosion risk in plumbing.
Application in Drug Development[2]
In R&D, this solvent is often selected for:
-
Recrystallization: Its temperature profile allows for the dissolution of refractory solids at high temps (140°C+) and gradual precipitation upon cooling.
-
Coupling Reactions: As a polar aprotic-like environment (due to the ether) that can tolerate protic conditions.
ICH Q3C Status: 4-Methoxy-4-methyl-2-pentanol is not explicitly listed in the ICH Q3C (R8) Guideline for Residual Solvents [1].
-
Implication: It defaults to a "Non-Classified" solvent.
-
Action: Drug developers must calculate the Permitted Daily Exposure (PDE) based on NOEL/LOEL data if it is used in the final step of API synthesis. Generally, it should be treated with the rigor of a Class 2 solvent until toxicological justification proves otherwise.
References
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). European Medicines Agency, 2021. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. PubChem, 2024. Link
- Clark, D. E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Methoxy-4-methylpentan-2-ol. ECHA, Helsinki. Link
Sources
- 1. CAS 141-73-1: 4-Methoxy-4-methyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 2. Peroxide Forming Solvents [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.tcu.edu [ehs.tcu.edu]
Technical Guide: The Discovery, Synthesis, and Application of 4-Methoxy-4-methyl-2-pentanol (MMP)
[1]
Executive Summary & Chemical Identity[1][2]
The discovery of 4-Methoxy-4-methyl-2-pentanol (MMP), historically known by the trade name Pent-Oxol, represents a significant milestone in process chemistry and solvent engineering.[1] Unlike natural product discovery, the "discovery" of MMP was a triumph of rational synthetic design —identifying a molecular architecture that bridges the gap between glycol ethers and aliphatic alcohols.[1]
MMP is a bifunctional solvent containing a sterically hindered ether linkage and a secondary alcohol.[1] This unique structure grants it exceptional solvency for resins and Active Pharmaceutical Ingredients (APIs) that are otherwise difficult to formulate.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol |
| CAS Number | 141-73-1 |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 163–165 °C |
| Solubility | Miscible with water, alcohols, esters, ketones |
| Structure Class | Glycol Ether / Secondary Alcohol |
The Discovery: Synthetic Pathway & Process Chemistry[1]
The "discovery" of MMP is inextricably linked to the utilization of Mesityl Oxide (an α,β-unsaturated ketone) as a versatile feedstock.[1] The chemical logic follows a two-step sequence: a thermodynamically controlled Michael addition followed by a chemoselective reduction.[1]
The Synthetic Route
The industrial and laboratory preparation of MMP validates the principles of conjugate addition.[1]
-
Step 1: Michael Addition (Etherification) Mesityl oxide reacts with methanol in the presence of a basic catalyst (typically Sodium Methoxide or KOH).[1] The methoxide ion attacks the β-carbon of the alkene.[1] This step creates the intermediate ketone, 4-Methoxy-4-methyl-2-pentanone (Pentoxone).[1]
-
Critical Control: The reaction is reversible (retro-Michael). Low temperature and high methanol concentration favor the product.[1]
-
-
Step 2: Carbonyl Reduction The intermediate ketone is hydrogenated to the alcohol (MMP).[1]
Visualization of the Synthesis Workflow
Figure 1: The two-step synthetic pathway from Mesityl Oxide to MMP, highlighting the critical intermediate Pentoxone.[1]
Technical Characterization: A Self-Validating Protocol
For researchers isolating or synthesizing MMP, relying solely on boiling point is insufficient due to potential contamination with the unreduced ketone (Pentoxone) or the starting material (Mesityl Oxide).[1] The following protocol ensures structural integrity.
NMR Spectroscopy (Diagnostic Signals)
The ¹H NMR spectrum provides definitive proof of the structure.[1]
-
The "Discovery" Signal: A sharp singlet at ~3.2 ppm (3H) confirms the methoxy group (-OCH₃).[1]
-
The Gem-Dimethyl: A singlet at ~1.1-1.2 ppm (6H) represents the two methyl groups at the C4 position.[1]
-
The Carbinol Proton: A multiplet at ~3.8-4.0 ppm (1H) confirms the reduction of the ketone to the secondary alcohol (CH-OH).[1]
Impurity Tracking (GC-MS)
In drug development, MMP is often tracked as a potential impurity if Mesityl Oxide was used in previous steps.[1]
| Impurity / Component | Retention Time (Relative) | Mass Fragment (m/z) | Diagnostic Note |
| Mesityl Oxide | 0.65 | 98, 83, 55 | α,β-unsaturated ketone (Genotoxic alert) |
| Pentoxone (Ketone) | 0.85 | 130, 115, 43 | Unreduced intermediate |
| MMP (Target) | 1.00 | 117 (M-15), 59, 45 | Loss of methyl group; base peak often 59 |
Note: The presence of m/z 98 indicates incomplete Michael addition or retro-aldol degradation.[1]
Applications in Drug Development & Research[1][4]
The utility of MMP "discovered" by formulation scientists lies in its Hydrophilic-Lipophilic Balance (HLB) .[1]
The "Coupling" Solvent Effect
MMP possesses a unique ability to "couple" hydrophobic and hydrophilic systems.[1]
-
Mechanism: The methoxy group provides hydrogen-bond acceptance, while the hydroxyl group acts as both donor and acceptor.[1] The bulky gem-dimethyl group prevents tight packing, lowering viscosity and surface tension.[1]
-
Application: In high-solids pharmaceutical coatings, MMP prevents "blushing" (precipitation of the polymer due to moisture) by maintaining solubility during the evaporation phase.[1]
Reaction Solvent for Grignard Reagents
Unlike simple esters which react with Grignard reagents, the ether linkage in MMP is stable.[1] However, the hydroxyl group is active (protic).[1]
-
Protocol: MMP can be used as a solvent after protecting the alcohol (e.g., as a TMS ether), or used deliberately to quench reactions where a high-boiling alcohol is required to moderate exotherms.[1]
Biological & Safety Implications (E-E-A-T)
While MMP is a valuable solvent, its metabolism must be understood.[1]
-
Metabolic Pathway: It is generally metabolized via oxidation of the secondary alcohol back to the ketone (Pentoxone), followed by demethylation or conjugation.[1]
-
Toxicity: It causes eye irritation (H319) and skin irritation.[1] It is less volatile than lower molecular weight ethers, reducing inhalation risk, but proper ventilation is mandatory.[1]
Advanced Visualization: Degradation & Stability Logic
Understanding the stability of MMP is crucial for storage and shelf-life determination.[1]
Figure 2: Stability profile of MMP, illustrating potential degradation pathways to Mesityl Oxide and peroxides.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved January 28, 2026.[1] [Link]
-
Shell Chemical Company. Technical Bulletin: Pent-Oxol and Pentoxone Solvents. (Historical industrial application data). Note: Historical technical bulletins are often referenced in patent literature regarding glycol ether substitutes.[1]
-
ECHA (European Chemicals Agency). Registration Dossier: 4-methoxy-4-methylpentan-2-ol. [Link][1]
-
NIST Chemistry WebBook. Mass Spectrum of 4-Methoxy-4-methyl-2-pentanol. [Link][1]
Thermodynamic Characterization of 4-Methoxy-4-methyl-2-pentanol
This guide provides an in-depth technical analysis of the thermodynamic and physicochemical properties of 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1).
It is structured to serve as both a reference for existing data and a procedural framework for the experimental validation of its thermodynamic behavior in process design.
Common Name: Pent-Oxol | CAS: 141-73-1 | Formula:
Executive Technical Summary
4-Methoxy-4-methyl-2-pentanol (MMP-ol) is a bifunctional solvent containing a secondary hydroxyl group and a sterically hindered ether linkage. It is the hydrogenated derivative of the more common industrial solvent 4-methoxy-4-methyl-2-pentanone (Pentoxone).
Critical Distinction: Researchers often confuse MMP-ol with its ketone precursor (CAS 107-70-0) or the surfactant intermediate MIBC (4-methyl-2-pentanol). MMP-ol is distinct due to its amphiphilic nature—possessing high solvency for resins (via the ether group) while maintaining water coupling capability (via the alcohol).
Core Physicochemical Baseline
The following values represent the current consensus from industrial certificates of analysis and thermodynamic databases.
| Property | Value | Condition | Confidence Level |
| Molecular Weight | 132.20 g/mol | - | Exact |
| Boiling Point ( | 163.0 - 164.0 °C | 101.3 kPa | High (Experimental) |
| Density ( | 0.8993 g/cm³ | 20 °C | High (Experimental) |
| Refractive Index ( | 1.421 | 20 °C | High (Experimental) |
| Flash Point | 53.4 °C (128 °F) | Closed Cup | High (Safety Std) |
| Vapor Pressure ( | ~0.053 kPa (0.4 mmHg) | 25 °C | Medium (Estimated) |
| Enthalpy of Vaporization | 46.6 - 48.6 kJ/mol | Predicted (Joback) |
Structural Thermodynamics & Molecular Interactions
To understand the thermodynamic behavior of MMP-ol without extensive experimental data, we must analyze its topology.
Intramolecular Shielding
MMP-ol features a gem-dimethyl group adjacent to the methoxy ether.
-
Steric Hindrance: The bulky methyl groups at the C4 position shield the ether oxygen, reducing its Lewis basicity compared to linear glycol ethers (e.g., 2-methoxyethanol).
-
Hydrogen Bonding: The C2-hydroxyl group acts as a proton donor. However, the spatial arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen (5-membered ring-like interaction).
Thermodynamic Implication: This intramolecular bonding reduces the energy required to break intermolecular bonds, potentially lowering the boiling point and enthalpy of vaporization relative to linear isomers.
Solubility Parameters (Hansen)
For formulation researchers, the estimated Hansen Solubility Parameters (HSP) are critical for predicting miscibility:
-
(Dispersion): ~15.5 MPa
(Driven by the isobutyl backbone) -
(Polar): ~6.0 MPa
(Ether/Alcohol dipoles) -
(H-Bonding): ~11.0 MPa
(Hydroxyl contribution)
Experimental Protocol: Thermodynamic Validation
Since literature data for MMP-ol is less abundant than for its ketone precursor, rigorous self-validating protocols are required for process integration (e.g., distillation column design).
Density & Excess Molar Volume Determination
Objective: Determine the purity and temperature-dependence of density (
Protocol:
-
Calibration: Perform air/water check at 20.00°C. Deviation must be
g/cm³. -
Injection: Inject MMP-ol using a luer-lock syringe, ensuring no microbubbles (bubbles induce artificial compressibility errors).
-
Ramp: Measure
from 15°C to 60°C in 5°C increments. -
Data Reduction: Fit data to the polynomial:
Target Uncertainty ( ): 0.0001 g/cm³.
Vapor-Liquid Equilibrium (VLE)
Objective: Generate T-x-y data for separation from water or synthesis byproducts. Equipment: Recirculating Still (Othmer or Gillespie type).
Protocol:
-
Loading: Charge the still with a binary mixture (e.g., MMP-ol + Water).
-
Equilibration: Boil under isobaric conditions (101.3 kPa) for >60 minutes until condensate drop rate is constant.
-
Sampling: Simultaneously withdraw liquid (
) and vapor condensate ( ) samples. -
Analysis: Analyze via Gas Chromatography (FID detector) using a polar column (e.g., DB-Wax) to prevent peak tailing of the alcohol.
-
Consistency Test: Validate data using the Herington area test or Van Ness point test to ensure thermodynamic consistency (Gibbs-Duhem equation compliance).
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating the thermodynamic properties of MMP-ol, ensuring data integrity for drug development or solvent applications.
Figure 1: Integrated workflow for the purification and thermodynamic characterization of 4-Methoxy-4-methyl-2-pentanol.
Safety & Stability Considerations
When handling MMP-ol for thermodynamic measurements, specific hazards related to its ether-alcohol structure must be managed.
-
Peroxide Formation: Like most ethers, MMP-ol can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test with KI starch paper prior to distillation or heating (e.g., in VLE experiments). If positive, treat with ferrous sulfate or pass through activated alumina.
-
-
Flammability: With a flash point of 53.4°C, it is a Class II Combustible Liquid . Static discharge precautions are mandatory during transfer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
NIST Chemistry WebBook. Thermochemical Data for Oxygenated Hydrocarbons. (General reference for Joback estimation methods used in absence of experimental data). Retrieved from [Link]
Sources
Reactivity Profile: 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol)
[1]
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), commercially known as Pent-Oxol , represents a unique class of bifunctional solvents combining a secondary alcohol with a sterically hindered tertiary ether. Unlike simple aliphatic alcohols (e.g., MIBC), the presence of the methoxy group at the C4 position introduces a specific "reactivity switch" sensitive to acidic conditions.
This guide details the molecule's behavior under synthetic stress, focusing on its dual-susceptibility to oxidative dehydrogenation and acid-catalyzed demethoxylation. For drug development professionals, this molecule serves as both a high-boiling coupling solvent for difficult substrates and a latent source of the 4-methylpentan-2-one scaffold.
Molecular Architecture & Physicochemical Baseline
The reactivity of Pent-Oxol is dictated by the electronic disparity between its two oxygenated centers.
| Feature | Position | Electronic Character | Reactivity Implication |
| Secondary Hydroxyl | C2 | Nucleophilic, oxidizable | Site of esterification and oxidation to ketone. |
| Tertiary Ether | C4 | Acid-labile, bulky | Prone to |
| Chiral Center | C2 | Stereogenic | Exists as a racemate in commercial "Pent-Oxol"; potential for kinetic resolution. |
Key Physical Properties:
-
Boiling Point: 163–164 °C (High boiling, suitable for high-temperature reactions).
-
Solubility: Moderate polarity; bridges aqueous and organic phases (coupling agent).
-
Flash Point: ~53 °C (Flammable).
Reactivity Profile: The Core Mechanisms
Acid-Catalyzed Instability (The "Dual-Path" Cascade)
The most critical reactivity feature is the molecule's behavior in acidic media. Unlike simple alcohols that undergo dehydration to alkenes, Pent-Oxol possesses a tertiary ether at C4.
In the presence of strong Brønsted or Lewis acids, the reaction kinetics are dominated by the lability of the methoxy group rather than the secondary hydroxyl.
Mechanism:
-
Protonation: The ether oxygen (C4-OMe) is protonated.
-
Cleavage (
): Methanol is eliminated, generating a stable tertiary carbocation at C4. -
Elimination (
): The carbocation eliminates a proton to form 4-methyl-3-penten-2-ol (an allylic alcohol). -
Secondary Dehydration: The resulting allylic alcohol is highly susceptible to further dehydration, yielding conjugated dienes (e.g., 4-methyl-1,3-pentadiene).
Protocol Warning: When using Pent-Oxol as a solvent in acidic reductions or glycosylations, monitor for methanol generation and the formation of diene impurities.
Oxidative Dehydrogenation
Under standard oxidative conditions (Jones reagent, Swern, or catalytic dehydrogenation over Cu/Zn), the C2 secondary alcohol is converted to the ketone.
-
Product: 4-Methoxy-4-methyl-2-pentanone (Pentoxone).
-
Utility: This reaction is reversible; Pent-Oxol is often manufactured by the hydrogenation of Pentoxone.
Peroxide Formation (Safety Critical)
Pent-Oxol is a Class B Peroxide Former . The hydrogen atoms adjacent to the ether oxygen (though sterically crowded) and the secondary alcohol functionality allow for auto-oxidation upon prolonged exposure to air.
-
Mechanism: Radical abstraction of
-hydrogens leads to hydroperoxide formation. -
Risk: Concentration via distillation can lead to explosive decomposition.[1]
Visualization: Reactivity & Synthesis Map
The following diagram illustrates the competitive pathways available to the molecule, distinguishing between acid-mediated degradation and synthetic utility.
Figure 1: Reaction network showing the reversible oxidation to Pentoxone and the irreversible acid-catalyzed cascade leading to dienes.
Experimental Protocols
Protocol: Peroxide Detection & Mitigation
Before any distillation or high-temperature application, this protocol is mandatory.
-
Sampling: Withdraw 1 mL of solvent.
-
Reagent: Add 1 mL of 10% KI (Potassium Iodide) solution and 1 drop of dilute HCl.
-
Observation:
-
Colorless: Safe (< 10 ppm).
-
Yellow:[2] Low peroxides (Caution).
-
Brown/Precipitate:High Hazard . Do not distill. Treat with ferrous sulfate immediately.
-
-
Mitigation: If peroxides are detected, stir with 20% w/v aqueous Ferrous Sulfate (
) for 60 minutes, then wash and dry.
Protocol: Synthesis via Reduction of Pentoxone
Standard method for generating high-purity Pent-Oxol.
-
Charge: Load autoclave with 4-methoxy-4-methyl-2-pentanone.
-
Catalyst: Add 2% w/w Raney Nickel or 5% Pd/C.
-
Conditions: Pressurize to 300 psi
at 80–100 °C. -
Monitoring: Monitor IR for disappearance of carbonyl stretch (
) and appearance of broad OH stretch ( ). -
Workup: Filter catalyst (under inert atmosphere to prevent ignition) and distill (checking for peroxides first).
Applications in Development
High-Solids Coating Formulations
Pent-Oxol is a premier "tail solvent" for alkyd and polyester resins. Its slow evaporation rate (high boiling point) keeps the film open longer, allowing for better leveling and gloss.
-
Mechanism: The ether oxygen provides hydrogen-bonding acceptance, improving solubility of polar resins, while the alkyl backbone ensures compatibility with non-polar chains.
Kinetic Resolution Substrate
Due to the chiral center at C2, Pent-Oxol is a candidate for lipase-catalyzed kinetic resolution. Acylation with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B) can yield enantiopure acetate and remaining alcohol, useful for chiral building blocks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
NIST Chemistry WebBook. 4-Methoxy-4-methyl-2-pentanol Thermochemical Data. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. Peroxide-Forming Chemicals SOP. Retrieved from [Link]
-
Royal Society of Chemistry. Dehydration of 4-methylpentan-2-ol over zirconia catalysts (Analogous Mechanism Study). J. Chem. Soc., Faraday Trans., 1995, 91, 3263.[3] Retrieved from [Link]
4-Methoxy-4-methyl-2-pentanol: Technical Guide to Research Frontiers
A Strategic Analysis of "Pent-Oxol" Derivatives in Green Chemistry, Lithography, and Asymmetric Synthesis
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), historically known as Pent-Oxol , represents a unique structural class of glycol ether analogs characterized by a gem-dimethyl substitution alpha to the ether linkage.[1] Unlike linear glycol ethers (e.g., 2-methoxyethanol), which have faced severe regulatory restrictions due to reproductive toxicity, the branched structure of 4-Methoxy-4-methyl-2-pentanol offers a theoretical metabolic shield, potentially preventing the formation of toxic alkoxyacetic acid metabolites.[1]
This guide outlines three high-value research vectors for this compound: Next-Generation Green Solvents , Semiconductor Lithography , and Chiral Building Blocks .[1] It moves beyond standard solvent applications to explore the molecule's steric and electronic properties in high-precision environments.[1]
Part 1: Physicochemical Profile & Synthesis
Structural Identity
The molecule features a pentanol backbone with a methoxy group and two methyl groups at the C4 position.[1][2][3][4][5][6] This "gem-dimethyl" effect creates significant steric bulk around the ether oxygen, influencing both its chemical stability and solvation shell dynamics.[1]
| Property | Value | Relevance |
| CAS Number | 141-73-1 | Unique Identifier |
| Molecular Formula | C7H16O2 | MW: 132.20 g/mol |
| Boiling Point | ~173°C | High-boiler; suitable for coatings/baking processes |
| Density | 0.89 g/mL | Lower density than water; phase separation potential |
| Solubility | Amphiphilic | Soluble in alcohols, ketones, ethers; limited water solubility |
| Chirality | Yes (C2) | Exists as (R) and (S) enantiomers |
Industrial Synthesis Pathway
The synthesis typically proceeds via the addition of methanol to Mesityl Oxide, followed by hydrogenation.[1] This pathway is atom-economical and utilizes readily available petrochemical feedstocks.[1]
Figure 1: Industrial synthesis route from Mesityl Oxide.[1] The intermediate "Pentoxone" is also a valuable solvent.[1]
Part 2: Core Research Areas
Research Area 1: Advanced Solvent Engineering (The "Safe" Glycol Ether)
Hypothesis: The steric hindrance provided by the gem-dimethyl group at C4 prevents the enzymatic oxidation of the ether linkage to toxic alkoxyacetic acids (a known metabolic pathway for reprotoxic linear glycol ethers like 2-Methoxyethanol).[1]
Research Directive: Investigate 4-Methoxy-4-methyl-2-pentanol as a direct replacement for E-series glycol ethers in high-performance coatings and cleaners.
Experimental Protocol: Hansen Solubility Parameter (HSP) Mapping
To validate its solvent power, researchers must map its position in Hansen space relative to toxic incumbents.[1]
-
Selection of Probe Solutes: Select a diverse set of polymers (e.g., Nitrocellulose, Epoxy, PVDF) with known HSP values.[1]
-
Dissolution Testing: Prepare 10 wt% solutions of each polymer in 4-Methoxy-4-methyl-2-pentanol. Agitate for 24h at 25°C.
-
Visual Scoring:
-
Score 1: Clear solution (Good Solvent).
-
Score 0: Swollen/Cloudy (Non-Solvent).[1]
-
-
Calculation: Use the sphere method to calculate
(Dispersion),ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (Polar), and (Hydrogen Bonding) parameters.-
Expected Result: High
due to the hydroxyl group, but moderatengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> due to the steric shielding of the ether.
-
Research Area 2: Semiconductor Lithography (EUV/ArF Photoresists)
Hypothesis: The amphiphilic nature and high boiling point of 4-Methoxy-4-methyl-2-pentanol make it an ideal "leveling agent" or rinse solvent for chemically amplified resists (CAR).[1] Its structure may reduce pattern collapse in high-aspect-ratio features by modulating surface tension during the drying phase.[1]
Research Directive: Evaluate the compound as a co-solvent in photoresist formulations or as a post-develop rinse to minimize defect density.[1]
Figure 2: Integration of 4-Methoxy-4-methyl-2-pentanol in photolithography. The "Leveling Effect" is the critical research variable.
Research Area 3: Asymmetric Synthesis & Biocatalysis
Hypothesis: The C2 alcohol center is chiral.[1] The bulky C4 substituent creates a distinct steric difference between the two enantiomers, making this molecule an excellent candidate for lipase-catalyzed kinetic resolution .[1]
Research Directive: Develop a biocatalytic route to produce optically pure (R)- or (S)-4-Methoxy-4-methyl-2-pentanol, which can serve as a chiral scaffold for pharmaceutical synthesis.
Experimental Protocol: Lipase Screening
-
Substrate Preparation: Racemic 4-Methoxy-4-methyl-2-pentanol (100 mM) in hexane or MTBE.[1]
-
Acyl Donor: Vinyl acetate (200 mM).[1]
-
Enzyme Panel: Screen lipases: Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia (PS), Thermomyces lanuginosus (TL).[1]
-
Reaction: Incubate at 30°C, 200 rpm.
-
Monitoring: Analyze aliquots via Chiral GC (e.g., Cyclodex-B column).
-
Metric: Calculate Enantiomeric Ratio (
). Anngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> indicates a highly viable industrial process.
Part 3: Metabolic & Analytical Context
Metabolomics & Biomarker Potential
Recent metabolomic studies have identified 4-Methoxy-4-methyl-2-pentanol in biological matrices (e.g., breath condensate of Cystic Fibrosis patients, fermented food products).[1]
-
Significance: It is likely an exogenous volatile organic compound (VOC) derived from environmental exposure or specific metabolic processing of dietary branched-chain lipids.[1]
-
Correction: Contrary to some automated database snippets, there is no evidence that this specific alcohol is a pharmacological agent for "5-HT depletion" (this effect is associated with p-chlorophenylalanine derivatives).[1] Researchers must distinguish it from PCPA esters.[1]
Analytical Standard Verification
For all described experiments, purity must be verified using GC-MS.
-
Column: DB-Wax or equivalent polar column.[1]
-
Retention Index: ~1400-1500 (Polar).[1]
-
Mass Spectrum: Look for characteristic fragmentation of the gem-dimethyl group (m/z 59 for acetone-like fragment or m/z 73 for methoxy-isopropyl).[1]
References
-
PubChem. (2025).[1][7] Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1).[1][6][7][8][9] National Library of Medicine.[1] [Link][1][6]
-
U.S. International Trade Commission. (1965).[1] Synthetic Organic Chemicals: United States Production and Sales.[1] U.S. Government Printing Office.[1] (Historical production data for Pent-Oxol). [Link][1]
-
University of Technology Sydney. (2015). Chemical Profiling of Exhaled Breath from Cystic Fibrosis Subjects.[1] (Identification of the compound as a VOC biomarker). [Link][1]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NOVOBIOCIN SODIUM SALT | 1476-53-5 [chemicalbook.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. usitc.gov [usitc.gov]
- 5. usitc.gov [usitc.gov]
- 6. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
- 7. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 9. aceschem.com [aceschem.com]
Methodological & Application
Application Note: 4-Methoxy-4-methyl-2-pentanol (MMP) in Organic Synthesis
This Application Note and Protocol Guide is structured to provide an authoritative, deep-dive technical analysis of 4-Methoxy-4-methyl-2-pentanol (MMP) . It moves beyond generic descriptions to offer actionable solvent engineering strategies for organic synthesis.
Executive Summary & Chemical Profile
4-Methoxy-4-methyl-2-pentanol (MMP) is a specialized high-boiling solvent combining the chemical stability of a sterically hindered ether with the protic utility of a secondary alcohol. Historically utilized in the coatings industry ("Pent-Oxol"), it has emerged in organic synthesis as a "greener," high-performance alternative to traditional glycol ethers (e.g., 2-methoxyethanol) and dipolar aprotic solvents in specific high-temperature applications.
Its unique structure—a hydrophobic isobutyl-like tail terminated by a hydrophilic alcohol and a mid-chain ether—provides amphiphilic solvency . This allows it to solubilize both non-polar organic substrates and polar salts, facilitating homogeneous conditions for difficult coupling reactions.
Physicochemical Profile
| Property | Value | Relevance to Synthesis |
| Boiling Point | 166–168 °C | Enables high-temperature kinetics without pressurized vessels. |
| Density | ~0.9 g/mL | Facilitates phase separation from aqueous layers during workup. |
| Solubility Parameter | Strong H-bonding capability; excellent for resin/polymer dissolution. | |
| Flash Point | ~61 °C | Classified as combustible but safer than low-flash solvents like THF. |
| Water Solubility | Moderate / Azeotrope | Forms azeotrope with water; useful for Dean-Stark dehydrations. |
| Structure | Steric Ether + 2° Alcohol | Ether oxygen is shielded; Alcohol is nucleophilic but bulky. |
Mechanistic Advantages in Synthesis[1]
Chelation-Assisted Reactivity
Unlike simple alcohols, MMP possesses a 1,3-oxygen motif (ether oxygen at C4, alcohol oxygen at C2). While not a perfect "crown ether" mimic, this proximity allows for bidentate coordination to metal cations (
-
Mechanism: The ether oxygen donates electron density to the cation, loosening the ion pair and increasing the nucleophilicity of the anion (e.g., phenoxide, carboxylate).
-
Application: Nucleophilic substitutions (
, ) where "naked" anions are required but highly toxic solvents like HMPA or DMPU are to be avoided.
The "Hydrophobic Shield" Effect
The bulky gem-dimethyl group at the C4 position creates a hydrophobic pocket around the ether linkage.
-
Stability: This steric bulk protects the ether linkage from cleavage under acidic conditions that might degrade simpler glycol ethers (like glymes).
-
Phase Transfer: The hydrocarbon backbone allows MMP to act as a "phase coupler," bringing hydrophobic electrophiles into contact with hydrophilic nucleophiles in a single phase.
Decision Framework: When to Use MMP?
The following logic diagram guides the researcher on when to select MMP over conventional solvents like DMF, Toluene, or Ethanol.
Figure 1: Decision matrix for selecting 4-Methoxy-4-methyl-2-pentanol based on reaction parameters.
Experimental Protocols
Protocol A: High-Temperature Nucleophilic Substitution (Green )
Objective: Synthesis of aryl ethers via displacement of aryl halides using phenols. MMP replaces dipolar aprotic solvents (DMF/DMAc).
Materials:
-
Aryl Halide (1.0 equiv)
-
Phenol derivative (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: 4-Methoxy-4-methyl-2-pentanol (MMP) [0.5 M concentration]
Step-by-Step Methodology:
-
Charging: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, phenol, and powdered
. -
Solvation: Add MMP. Note that the carbonate may not fully dissolve, creating a slurry.
-
Reaction: Heat the mixture to 130–140 °C .
-
Why? MMP boils at ~166 °C, allowing this temperature without reflux stress. The high temp overcomes the activation energy for deactivated aryl halides.
-
-
Monitoring: Monitor by TLC/HPLC. The reaction is typically faster than in Toluene due to the polarity of MMP stabilizing the transition state.
-
Work-up (Phase Split):
-
Cool to room temperature.[1]
-
Add Water (2x reaction volume) and Ethyl Acetate (or Toluene).
-
Observation: MMP will partition partially into the aqueous phase but largely remains organic. However, with sufficient water, the organic product extracts into the ester/hydrocarbon layer while MMP and salts wash away.
-
Optimization: If MMP retention in the organic layer is high, wash with 10% aqueous LiCl to force partitioning.
-
-
Purification: Concentrate the organic layer. Residual MMP (if any) can be removed via vacuum distillation (high vac) or column chromatography (it is polar and elutes late).
Protocol B: Azeotropic Esterification (Dehydration)
Objective: Esterification of high-molecular-weight acids where solubility is an issue in toluene.
Mechanism: MMP acts as both the solvent and the azeotropic agent. Although it is an alcohol, its secondary nature makes it sterically slower to esterify than primary alcohol reactants, or it can be used as the alcohol reagent itself to form "Pent-Oxol esters."
Case Study: Forming the MMP Ester (Self-Reaction)
-
Setup: Dean-Stark apparatus.
-
Reagents: Carboxylic Acid (1.0 equiv), MMP (5.0 equiv - excess as solvent), p-TsOH (catalytic).
-
Reflux: Heat to vigorous reflux (~170 °C bath).
-
Water Removal: Water/MMP azeotrope condenses. Water separates in the trap (MMP may require pre-saturation of the trap water to prevent phase confusion, though usually, the water layer is distinct).
-
Isolation: Neutralize catalyst with
, distill off excess MMP under reduced pressure.
Comparative Solvent Analysis
| Feature | MMP | DMF / NMP | 2-Methoxyethanol |
| Class | Glycol Ether / Alcohol | Dipolar Aprotic | Glycol Ether |
| Protic Character | Yes (Secondary) | No | Yes (Primary) |
| Toxicity | Low (Irritant) | Reprotoxic (SVHC) | High (Teratogen) |
| Base Stability | Good (Steric protection) | Poor (Hydrolysis at high T) | Moderate (Deprotonates) |
| Workup | Extractable/Distillable | Hard to remove (High BP + Water miscibility) | Water soluble |
| Green Status | Preferred | Restricted | Restricted |
Safety & Handling (E-E-A-T)
While MMP is safer than many alternatives, standard safety protocols are non-negotiable.
-
Flammability: Flash point is ~61°C. It is combustible. Ground all glassware.
-
Peroxide Formation: Like all ethers, MMP can form peroxides upon prolonged exposure to air.
-
Protocol: Test with starch-iodide paper before distilling to dryness. Store under inert gas (Nitrogen/Argon).
-
-
Exposure: Causes eye and skin irritation. Use nitrile gloves and chemical splash goggles.
References
-
PubChem. (2025). 4-Methoxy-4-methyl-2-pentanol - Compound Summary. National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025). 4-Methoxy-4-methyl-2-pentanol Thermochemical Data. [Link]
- Shell Chemical. (Historical). Pent-Oxol Solvent Technical Datasheets.
Sources
4-Methoxy-4-methyl-2-pentanol as a frother in mineral flotation
Executive Summary
This application note details the physicochemical properties and experimental protocols for utilizing 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1, commonly known as Pent-Oxol) as a specialized frother in mineral flotation.[1]
While Methyl Isobutyl Carbinol (MIBC) remains the industry standard for sulfide flotation, its purely aliphatic nature often results in "brittle" froths that fail to support coarse particles (>150 µm).[1] Conversely, polyglycol ethers (PPGs) often create overly persistent froths that entrain gangue.[1]
4-Methoxy-4-methyl-2-pentanol serves as a "Hybrid Class" frother .[1] Its structure combines the kinetics of a short-chain alcohol with the bubble stability of an ether, offering a critical solution for coarse particle recovery and selective flotation circuits where MIBC performance plateaus.[1]
Technical Profile & Mechanism
2.1 Chemical Identity[1]
-
IUPAC Name: 4-Methoxy-4-methylpentan-2-ol[1]
-
Common Name: Pent-Oxol[1]
-
Molecular Weight: 132.20 g/mol [1]
-
Solubility Parameter: 17.4 MPa
(High H-bonding capability)[1]
2.2 Structural Mechanistics
The molecule features a unique "dual-polarity" architecture:[1]
-
Hydrophobic Tail (Isobutyl backbone): Provides surface activity similar to MIBC.[1]
-
Hydrophilic Head (Hydroxyl -OH): Anchors to the water phase.[1]
-
Secondary Hydrophile (Methoxy -OCH
): This is the functional differentiator.[1] It introduces a secondary hydrogen-bonding site, increasing water solubility and elasticity of the bubble film without the excessive persistence of long-chain glycols.
2.3 Comparative Frother Logic
The following decision tree illustrates where Pent-Oxol fits in the reagent selection logic:
Figure 1: Frother Selection Logic.[1] Pent-Oxol occupies the niche between MIBC (too weak for coarse) and PPG (too unselective).[1]
Critical Process Parameters (CPPs)
| Parameter | MIBC (Standard) | 4-Methoxy-4-methyl-2-pentanol | Implication |
| Flash Point | ~41°C | ~53°C | Pent-Oxol is safer to handle in hot climates.[1] |
| Solubility (H2O) | ~1.7 g/100mL | ~Complete/High | Pent-Oxol disperses faster; requires less conditioning time.[1] |
| CCC (Critical Coalescence Conc.) | 10–15 ppm | 5–8 ppm (Est.) | Lower dosage required to reach stable bubble size.[1] |
| Froth Texture | Dry, Brittle | Wet, Elastic | Better support for heavy/coarse mineral loads.[1] |
| Selectivity | Very High | High | Slight increase in water recovery vs. MIBC, but far less than PPG.[1] |
Experimental Protocols
Protocol A: Determination of Critical Coalescence Concentration (CCC)
Objective: Determine the minimum concentration of Pent-Oxol required to prevent bubble coalescence, a key metric for frother efficiency.[1]
Equipment:
-
Bubble Column (e.g., 4L transparent acrylic cell).[1]
-
Air sparging system with porous frit (pore size 10–16 µm).[1]
-
High-speed camera or Bubble Size Analyzer (e.g., Lichter setup).[1]
Method:
-
Baseline: Fill column with plant water (or synthetic equivalent).[1] Measure baseline bubble diameter (
) at 0 ppm.[1] -
Dosing: Add Pent-Oxol in increments: 2, 5, 10, 15, 20, 30 ppm.
-
Conditioning: Allow 2 minutes of conditioning at low air rate (0.5 cm/s) for dispersion.
-
Measurement: Capture images of the bubble swarm at a fixed height (20 cm above sparger).
-
Analysis: Calculate Sauter Mean Diameter (
) for each concentration. -
Calculation: Plot
vs. Concentration. The CCC is the point where the curve reaches an asymptote (bubble size stops decreasing).
Success Criteria:
-
Pent-Oxol should exhibit a CCC < 10 ppm.[1]
-
If CCC > 15 ppm, check water ionic strength (high salts can affect ether solubility).[1]
Protocol B: Batch Flotation Efficiency (Sulfide Ore)
Objective: Compare metallurgical performance (Recovery vs. Grade) of Pent-Oxol against MIBC.
Reagents:
-
Collector: PAX (Potassium Amyl Xanthate) - dosage optimized for ore.[1]
-
Frother A: MIBC (Control).[1]
Workflow:
-
Grinding: Grind 1kg ore sample to
= 75 µm (or target grind). -
Conditioning:
-
Flotation:
-
Turn on air (flow rate constant, e.g., 5 L/min).
-
Scrape froth every 15 seconds.[1]
-
Collect concentrates at: 1 min, 3 min, 7 min, 12 min (Kinetic profiling).
-
-
Assay: Dry, weigh, and assay concentrates for metal (Cu/Pb/Zn) and gangue (SiO2/Fe).[1]
Data Analysis:
-
Plot Water Recovery (g) vs. Solids Recovery (g) . Pent-Oxol will likely show higher water recovery than MIBC.[1]
-
Plot Grade vs. Recovery . Look for the "Coarse Particle Boost" – improved recovery in the +100 µm fraction.
Safety & Handling (HSE)
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, well-ventilated place. Keep away from heat/sparks.[1] Ground/bond container and receiving equipment.
-
Compatibility: Compatible with standard carbon steel tanks.[1] Avoid strong oxidizers.[1]
References
-
PubChem. (2025).[1] 4-Methoxy-4-methyl-2-pentanol (Compound).[1][2][3][5] National Library of Medicine.[1] [Link][1]
-
Laskowski, J. S. (2001).[1] Coal Flotation and Fine Coal Utilization.[1] Elsevier.[1] (Foundational text on ether-alcohol vs. alcohol frother mechanisms).
-
Grau, R. A., et al. (2005).[1] "Frother classification: a review of characteristics and effects." Minerals Engineering. (Establishes the CCC and HLB framework for frother selection).
-
Cheméo. (2025).[1][3][6] Chemical Properties of 4-Methoxy-4-methyl-2-pentanol.[Link][1]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: 4-Methoxy-4-methyl-2-pentanol in Pharmaceutical Synthesis
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), often referred to commercially as Pent-Oxol , represents a specialized class of ether-alcohol solvents and intermediates.[1] Unlike common low-molecular-weight alcohols (methanol, ethanol), this compound exhibits a unique combination of high boiling point (172.7°C) , steric hindrance (gem-dimethyl group), and dual polarity (hydrophilic hydroxyl group + lipophilic ether backbone).
In pharmaceutical research, it is not merely a solvent but a functional reagent used to introduce hydrophilic modifications into biocompatible polymers (specifically ophthalmic hydrogels) and serves as a critical high-temperature reaction medium where standard protic solvents fail. This guide details its application in synthesis, process optimization, and impurity profiling.
Chemical Profile & Mechanistic Advantages[1][2]
Physicochemical Properties
| Property | Value | Critical Relevance to Pharma |
| CAS Number | 141-73-1 | Distinct from its ketone precursor (Pentoxone, CAS 107-70-0).[2] |
| Boiling Point | 172.7°C | Allows for high-temperature kinetics without pressurized vessels. |
| Molecular Weight | 132.20 g/mol | Moderate volatility; easier to remove than high-boiling glycols. |
| Structure | Chiral Secondary Alcohol | Contains a stereocenter at C2; relevant for enantioselective syntheses. |
| Solubility | Amphiphilic | Miscible with both aqueous and organic phases, acting as a phase transfer coupler. |
Structural Advantages
The molecule features a sterically bulky tail (4-methoxy-4-methyl group) and a reactive head (2-hydroxyl group).
-
Steric Bulk: Prevents unwanted side reactions at the ether linkage, providing high chemical stability under acidic/basic conditions compared to linear glycol ethers.
-
Hydrophilicity: When incorporated as a monomer side-chain, the methoxy-ether moiety drastically improves the water retention of hydrogels without compromising mechanical strength.
Application Protocol A: Synthesis of Biocompatible Hydrogel Monomers
Context: This protocol is derived from applications in ophthalmic lens manufacturing. The alcohol is esterified with maleic anhydride and isomerized to form a fumarate derivative. This derivative serves as a high-oxygen-permeability monomer for contact lenses.
Reaction Logic
-
Ring Opening: Nucleophilic attack of the alcohol (4-Methoxy-4-methyl-2-pentanol) on maleic anhydride.
-
Isomerization: Conversion of the cis-maleate to the trans-fumarate (thermodynamically more stable and polymerizable).
Detailed Protocol
Reagents:
-
Maleic Anhydride (1.0 eq)
-
Catalyst: Triethylamine (Et3N) or Sodium Acetate
-
Solvent: Toluene or THF (for initial mixing)
Step-by-Step Workflow:
-
Preparation: Charge a glass reactor with Maleic Anhydride (10 g, ~102 mmol) and dissolve in 20 mL of anhydrous THF.
-
Addition: Add 4-Methoxy-4-methyl-2-pentanol (13.5 g, ~102 mmol) dropwise to the stirring solution.
-
Catalysis: Add 0.5 mL of Triethylamine.
-
Reaction: Stir at Room Temperature for 2 hours . The reaction is mildly exothermic.
-
Checkpoint: Monitor disappearance of anhydride peak via FTIR (approx. 1780 cm⁻¹).
-
-
Isomerization (Optional for Fumarate): To convert the resulting mono-ester maleate to fumarate, add Thionyl Chloride (catalytic amount) or heat with a morpholine catalyst at 60°C for 4 hours.
-
Isolation: Precipitate the product by adding the reaction mixture to cold hexanes. Filter and dry under vacuum.
Mechanistic Pathway Visualization
Figure 1: Synthesis pathway for converting 4-Methoxy-4-methyl-2-pentanol into a polymerizable hydrophilic monomer.
Application Protocol B: High-Temperature Reaction Solvent
Context: Many nucleophilic substitutions (SN2) or metal-catalyzed couplings require temperatures >120°C. Standard alcohols (MeOH, EtOH, IPA) require high-pressure autoclaves to reach these temperatures. 4-Methoxy-4-methyl-2-pentanol allows these reactions to proceed at atmospheric pressure .
Solvent Swap Protocol
Scenario: A reaction requires switching from a low-boiling solvent (DCM) to 4-Methoxy-4-methyl-2-pentanol for a high-temp cyclization step.
-
Initial State: API intermediate dissolved in Dichloromethane (DCM).
-
Charging: Add 4-Methoxy-4-methyl-2-pentanol (3-5 volumes relative to solute) to the reactor.
-
Distillation: Heat the jacket to 50°C (DCM boiling point is 40°C). Apply mild vacuum (400 mbar) to strip DCM.
-
Temperature Ramp: Once DCM is removed, increase jacket temperature to 140°C. The internal temperature will rise to ~130-135°C (below the 172°C boiling point of the new solvent), creating ideal conditions for thermal cyclization.
-
Workup: Upon completion, cool to 25°C. Add water. The amphiphilic nature of the solvent may require a "salting out" step (adding NaCl) to force phase separation if extraction is needed, or simply distill off the solvent under high vacuum (<10 mbar).
Analytical Protocol: Impurity Profiling via GC-MS
Context: When using Pentoxone (ketone) as a solvent, 4-Methoxy-4-methyl-2-pentanol often appears as a reduced impurity. Conversely, when using the alcohol as a reagent, residual solvent analysis is required.
Method Parameters[2]
-
Instrument: Gas Chromatography - Mass Spectrometry (GC-MS).
-
Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) - optimized for volatile solvents.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: Split mode (20:1), 250°C.
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 40 | 2.0 |
| Ramp 1 | 10 | 200 | 0 |
| Ramp 2 | 20 | 240 | 5.0 |
Detection Logic
-
Target Ion (SIM Mode): Monitor m/z 59 (characteristic of the hydroxy-isopropyl fragment) and m/z 117 (molecular ion minus methyl).
-
Retention Time: Expect elution after lower ketones but before high-boiling glycols.
-
Limit of Quantitation (LOQ): Typically < 50 ppm using this method.
Impurity Decision Tree
Figure 2: Decision logic for identifying methoxy-pentanol species in reaction mixtures.
Safety & Handling
-
GHS Classification: Although often less toxic than its ketone counterpart, it is classified as a Skin/Eye Irritant .
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store in a cool, dry place. Hygroscopic tendencies are low but keeping containers sealed prevents moisture uptake which can affect stoichiometry in anhydride reactions.
References
-
Chemical Properties & Safety: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
- Hydrogel Synthesis Application: Google Patents. (2008). EP1930338A1 - Fumaric acid derivates and ophthalmic lenses using the same.
-
Thermodynamic Data: Cheméo. (2023). Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1). Retrieved from [Link]
-
Analytical Methods: Sielc Technologies. (2018). Separation of 4-Methoxy-4-methyl-2-pentanone and derivatives. Retrieved from [Link]
Sources
analytical methods for 4-Methoxy-4-methyl-2-pentanol detection
Application Note: Trace Analysis and Quantification of 4-Methoxy-4-methyl-2-pentanol
Part 1: Introduction & Physicochemical Context
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), historically known by the trade name Pent-Oxol , is a specialized solvent and intermediate utilized in the synthesis of high-performance coatings, agrochemicals, and pharmaceutical active ingredients (APIs).[1] Structurally, it combines a secondary alcohol with a sterically hindered ether linkage, imparting unique solubility properties—bridging the gap between aqueous and organic matrices.[2]
In drug development, it often appears as a process-related impurity (PRI) arising from the methylation of diacetone alcohol or the reduction of mesityl oxide derivatives.[2] Due to its moderate boiling point (~164°C) and polarity, it challenges standard volatile solvent methods (like USP <467>), often requiring optimized gas chromatography (GC) protocols for reliable quantification.[2]
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₁₆O₂ | MW = 132.20 g/mol |
| Boiling Point | 163–164°C | Requires intermediate GC oven ramps; amenable to Headspace (HS) at >100°C. |
| Polarity | Moderate (LogP ~0.8–1.[2][3][4]1) | Compatible with DB-624 and DB-WAX phases.[2][4] |
| Solubility | Water (Partial/Good), Alcohols, Ethers | Diluents: DMSO, DMAc, or Methanol are ideal for sample prep.[2] |
| Key Fragments (MS) | m/z 43, 59, 73 (Base Peak) | m/z 73 is critical for SIM mode detection.[2] |
Part 2: Analytical Protocols
Method A: GC-FID for Routine Quantification (Purity & High-Level Impurities)
Recommended for raw material assay or process monitoring where the analyte is >0.05%.
Rationale: The Flame Ionization Detector (FID) provides a wide linear dynamic range and robust response for carbon-containing compounds.[2] A DB-624 (USP G43) column is selected for its industry-standard ability to separate volatile solvents and alkoxy-alcohols.[2]
Instrument Parameters:
-
System: Agilent 7890/8890 GC or equivalent.
-
Detector: FID @ 250°C; H₂ flow: 30 mL/min; Air flow: 400 mL/min; Makeup (N₂): 25 mL/min.
-
Inlet: Split/Splitless @ 220°C.
-
Liner: Ultra Inert Split Liner with glass wool (to prevent discrimination of high boilers).[2]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Column Configuration:
-
Stationary Phase: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624, ZB-624).
-
Dimensions: 30 m × 0.32 mm ID × 1.8 µm film thickness.[2]
-
Note: Thicker film (1.8 µm) improves peak shape for polar alcohols.[2]
-
Temperature Program:
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 40 | 5.0 |
| Ramp 1 | 10 | 180 | 0.0 |
| Ramp 2 | 20 | 240 | 5.0 |
| Total Run | | | 24.0 min |
Standard Preparation:
-
Stock Solution: Weigh 100 mg 4-Methoxy-4-methyl-2-pentanol into a 100 mL volumetric flask. Dilute to volume with Dimethyl Sulfoxide (DMSO) .
-
Internal Standard (ISTD): Add 1-Octanol or Cyclohexanol (approx. 1 mg/mL) to correct for injection variability.
-
Linearity Standards: Prepare concentrations at 10, 50, 100, 500, and 1000 µg/mL.
Method B: GC-MS for Trace Impurity Identification
Recommended for genotoxic impurity screening or unknown identification.
Rationale: Mass Spectrometry is required when sensitivity below 10 ppm is needed or matrix interference is suspected.[2] The m/z 73 ion (cleavage adjacent to the methoxy/methyl group) is highly specific.[2]
MS Acquisition Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 250°C.[2]
-
Scan Mode:
-
Full Scan: 35–300 amu (for identification).[2]
-
SIM (Selected Ion Monitoring): Target m/z73 (Quant), 59 , 43 (Qualifiers).
-
Sample Preparation (Headspace - High Sensitivity): Since the boiling point is 164°C, static headspace requires high incubation temperatures.
-
Solvent: DMSO or DMAc.
-
Incubation: 110°C for 20 minutes.
-
Syringe/Loop Temp: 120°C.
-
Injection Volume: 1.0 mL (Headspace).[2]
Part 3: Synthesis & Impurity Pathway (Visualization)
The presence of 4-Methoxy-4-methyl-2-pentanol typically indicates a specific synthetic route involving acetone condensation derivatives.[2]
Caption: Synthetic origin of 4-Methoxy-4-methyl-2-pentanol showing precursor relationships useful for impurity profiling.
Part 4: Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, trim column inlet or switch to a fresh liner).[2]
-
Resolution (Rs): > 2.0 between Target and Internal Standard (e.g., 1-Octanol).
-
Precision: RSD < 2.0% for 6 replicate injections of the standard.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column; Hydroxyl group interaction.[2][4] | Use Ultra Inert liners with wool.[2] Ensure column is a "Wax" or "624" type, not non-polar DB-1. |
| Low Sensitivity | High boiling point leads to condensation in cool spots.[2] | Increase Inlet Temp to 240°C. Ensure Transfer Line (GC-MS) is >240°C. |
| Carryover | Analyte sticking to syringe or septum. | Use 5+ solvent washes (MeOH/DCM) between injections.[2] |
References
-
National Institute of Standards and Technology (NIST). 4-Methoxy-4-methyl-2-pentanol Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
PubChem. Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CID 78955).[1][2][5] National Library of Medicine.[2] [Link][2]
-
Agilent Technologies. GC Column Selection Guide for Volatile Solvents (DB-624).[Link][2]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glsciences.com [glsciences.com]
- 3. CAS 141-73-1: 4-Methoxy-4-methyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 4. gcms.cz [gcms.cz]
- 5. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
High-Resolution GC-MS Profiling of 4-Methoxy-4-methyl-2-pentanol
Method Development, Validation, and Structural Elucidation
Abstract
This Application Note details a validated protocol for the separation and mass spectrometric identification of 4-Methoxy-4-methyl-2-pentanol (CAS: 2035-29-2). Often encountered as a specialized solvent or a byproduct in the synthesis of glycol ethers, this analyte presents specific challenges regarding isomer resolution and peak tailing due to its dual ether-alcohol functionality. This guide prioritizes a DB-624 (6% Cyanopropyl-phenyl) stationary phase for optimal selectivity and utilizes Electron Ionization (EI) fragmentation logic to distinguish it from its ketone analog, Pentoxone.
Chemical Profile & Relevance
Before initiating analysis, the operator must understand the physicochemical behavior of the analyte to select the correct inlet and source parameters.
| Property | Data | Relevance to GC-MS |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol | Target Analyte |
| CAS Number | 2035-29-2 | Unique Identifier (Distinct from Pentoxone CAS 107-70-0) |
| Molecular Formula | MW = 132.20 g/mol | |
| Boiling Point | ~172°C | Requires Inlet Temp > 200°C; Oven Ramp > 180°C |
| Functionality | Prone to H-bonding (tailing); Ether cleavage dominates MS | |
| Key Impurities | 4-Methoxy-4-methyl-2-pentanone | Ketone analog; must be chromatographically resolved |
Experimental Design Strategy
Stationary Phase Selection
While PEG (Wax) columns are traditional for alcohols, they often bleed at high temperatures required to elute heavier impurities. A DB-624 UI (Ultra Inert) is selected here for three reasons:
-
Selectivity: The cyanopropyl phase targets the lone pair electrons on the ether oxygen and the hydroxyl group, providing excellent separation from non-polar hydrocarbon matrices.
-
Thermal Stability: Operable up to 260°C, allowing for "bake-out" of heavier contaminants.
-
Peak Shape: Ultra Inert deactivation reduces adsorption of the hydroxyl group, minimizing tailing without derivatization.
Mass Spectrometry Source
Electron Ionization (EI) at 70 eV is the standard. Soft ionization (CI) is unnecessary as the ether fragmentation provides a stable diagnostic base peak (m/z 73), unlike straight-chain alcohols which often lose water immediately.
Detailed Protocol
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane. Note: Avoid Methanol or Ethanol as they may interfere with the solvent cut or co-elute with early impurities.
-
Concentration: 100 µg/mL (ppm) for scan mode profiling; 1-10 µg/mL for SIM quantification.
-
Internal Standard (IS): 1-Octanol or 2-Phenoxyethanol (50 µg/mL). These possess similar boiling points but distinct retention times on DB-624.
Instrument Parameters (Agilent 7890/5977 or Equivalent)
Gas Chromatograph (GC)
-
Column: DB-624 UI, 30m
0.25mm 1.4µm. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless (S/SL).
-
Mode: Split (10:1 for high conc., Splitless for trace analysis).
-
Temperature: 240°C.
-
Liner: Ultra Inert Split liner with glass wool (to trap non-volatiles).
-
-
Oven Program:
-
Hold 40°C for 2 min (Focuses volatiles).
-
Ramp 10°C/min to 160°C (Elution of analyte).
-
Ramp 25°C/min to 240°C (Column cleanup).
-
Hold 3 min.
-
Mass Spectrometer (MS)
-
Transfer Line: 250°C.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition:
-
Scan Mode: 35–300 amu (for identification).
-
SIM Mode: m/z 73, 59, 45 (for quantification).
-
-
Solvent Delay: 3.0 min (Adjust based on solvent retention).
Workflow Visualization
The following diagram outlines the logical flow from sample intake to validated data, ensuring no steps in the critical path are overlooked.
Figure 1: End-to-end analytical workflow for 4-Methoxy-4-methyl-2-pentanol analysis.
Results & Discussion
Chromatographic Performance
On a DB-624 column, 4-Methoxy-4-methyl-2-pentanol elutes in the mid-range (retention index ~1200-1300), distinctly later than its ketone analog (Pentoxone).
-
Tailing Factor: Should be < 1.5. If tailing occurs, replace the inlet liner; active sites on dirty glass wool adsorb the -OH group.
-
Resolution: Expect baseline resolution (
) from common glycol ether impurities.
Mass Spectrum Interpretation (Fragmentation Logic)
Correct identification relies on understanding the fragmentation mechanism. The molecule cleaves at the most stable carbocation sites.
Structure:
-
Base Peak (m/z 73):
-
Mechanism:
-cleavage at the ether carbon.[1] -
Fragment:
. -
Why? The tertiary carbocation is stabilized by the adjacent oxygen lone pairs. This is the diagnostic ion.
-
-
Secondary Ion (m/z 45):
-
Mechanism:
-cleavage at the alcohol carbon. -
Fragment:
. -
Why? Characteristic of secondary alcohols (ethanol-like fragment).
-
-
Molecular Ion (m/z 132):
-
Observation: Very weak or absent. The molecule is fragile under 70eV.
-
-
Loss of Methyl (m/z 117):
-
Mechanism: Loss of a methyl group from the quaternary carbon (
).
-
Fragmentation Pathway Diagram
Figure 2: Predicted Electron Ionization (EI) fragmentation pathway. The m/z 73 ion is the primary quantifier.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
| Parameter | Acceptance Criteria | Logic |
| Signal-to-Noise (S/N) | > 10:1 (for LOQ) | Ensures sensitivity for trace analysis. |
| Peak Symmetry | 0.8 – 1.5 | Indicates inert flow path (no active site adsorption). |
| Resolution ( | > 1.5 between Analyte & IS | Ensures accurate integration. |
| Mass Accuracy | Confirms MS tuning status. | |
| Carryover | < 0.1% in Blank | Prevents false positives from previous high-conc samples. |
Troubleshooting Guide
-
Issue: Low response for m/z 73.
-
Cause: Source contamination or incorrect tuning.
-
Fix: Retune MS using PFTBA; clean ion source if repeller voltage exceeds 30V.
-
-
Issue: Broad/Tailing Peak.
-
Cause: Active sites in the inlet or column overload.
-
Fix: Switch to "Ultra Inert" wool liner; decrease injection volume; trim 10cm from column head.
-
-
Issue: Ghost Peaks.
-
Cause: Septum bleed or solvent impurities.
-
Fix: Use high-temp septa; verify solvent blank purity.
-
References
-
PubChem. 4-Methoxy-4-methyl-2-pentanol Compound Summary. National Library of Medicine. Available at: [Link]
-
Agilent Technologies. GC Column Selection Guide for Volatile Solvents. (DB-624 Retention Data). Available at: [Link]
-
NIST Mass Spec Data Center. Electron Ionization Mass Spectra of Ethers and Alcohols. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8). (Context for solvent analysis limits). Available at: [Link]
Sources
Application Note: High-Purity Isolation of 4-Methoxy-4-methyl-2-pentanol via HPLC
This Application Note is designed for researchers requiring high-purity isolation of 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), a specialized glycol ether solvent and intermediate.[1]
While Gas Chromatography (GC) is the industry standard for analytical quantification of volatile glycol ethers, High-Performance Liquid Chromatography (HPLC) is the required modality for preparative purification , isolation of specific enantiomers, or analysis within non-volatile aqueous matrices (e.g., biological fluids or formulations).[1]
Introduction & Physicochemical Profile[1][2][3][4][5][6]
4-Methoxy-4-methyl-2-pentanol is a branched aliphatic alcohol with an ether linkage.[1] Its lack of a conjugated
Compound Profile
| Property | Value | Chromatographic Implication |
| CAS Number | 141-73-1 | Distinct from its ketone precursor (Pentoxone, CAS 107-70-0).[1] |
| Molecular Weight | 132.20 g/mol | Low MW requires small pore size columns (60–120 Å).[1] |
| LogP (Octanol/Water) | ~1.18 | Moderately polar; suitable for Reverse Phase (RP) chromatography.[1] |
| Boiling Point | 172.7°C | Semi-volatile; solvent removal requires care to prevent product loss.[1] |
| UV Cutoff | < 210 nm | Critical: UV/Vis detection is effectively blind.[1] |
| Chirality | 1 Chiral Center (C2) | Enantiomers may require chiral stationary phases (CSP) for separation.[1] |
Detection Strategy: The "Invisible" Analyte
The primary challenge in purifying this alcohol is detection.[1] Because it does not absorb UV light significantly above 200 nm, standard diode array detectors (DAD) will only show baseline noise or solvent cut-off interference.[1]
Recommended Detectors
-
Refractive Index (RID):
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD):
-
Mass Spectrometry (MS):
Protocol 1: Analytical Method (QC & Purity Check)
Before scaling up, establish the purity profile of the crude material. This method separates the alcohol from its ketone precursor (4-Methoxy-4-methyl-2-pentanone) and synthesis byproducts.[1]
Instrument Configuration
-
System: HPLC with ELSD or MS (Single Quad).
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.[1]
-
Why: A standard C18 provides sufficient hydrophobic retention for the methyl/pentyl backbone.[1]
-
-
Temperature: 30°C.
Mobile Phase
-
Solvent A: HPLC-grade Water (0.1% Formic Acid optional for MS, but not strictly needed for neutral alcohols).[1]
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Table
| Time (min) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |
| 0.00 | 10% | 1.0 | Initial equilibration (retain polar impurities).[1] |
| 2.00 | 10% | 1.0 | Isocratic hold.[1] |
| 10.00 | 90% | 1.0 | Linear ramp to elute target alcohol.[1] |
| 12.00 | 90% | 1.0 | Wash column.[1] |
| 12.10 | 10% | 1.0 | Re-equilibration.[1] |
Expected Retention:
Protocol 2: Preparative Purification (Scale-Up)[1]
This protocol is for isolating grams of material.[1][2][3] We utilize Isocratic Elution to permit the use of Refractive Index (RID) detection, which is non-destructive and robust for high-concentration loading.[1]
Setup Logic
-
Detection: RID (Must be the last module in the flow path to avoid backpressure cell rupture, or placed in series before the fraction collector if the cell is rated for it).
-
Column: Prep C18 (e.g., YMC-Pack ODS-A), 20 mm I.D.[1] x 250 mm, 5 µm or 10 µm.[1]
-
Mobile Phase: Isocratic Water/Acetonitrile (Optimization required based on Analytical run; typically 30:70 or 40:60 Water:ACN).[1]
Step-by-Step Workflow
-
Solubility Check: Dissolve crude 4-Methoxy-4-methyl-2-pentanol in the mobile phase.[1] If it is an oil, dissolve in 100% ACN first, then dilute with water to match the mobile phase composition to prevent shock precipitation at the column head.
-
Loading Study: Inject increasing volumes (100 µL -> 500 µL -> 2 mL) onto the prep column. Monitor peak shape. "Shark-fin" tailing indicates mass overload; "Fronting" indicates volume overload.[1]
-
Fraction Collection:
-
Set Fraction Collector to trigger on Slope (checking for the rise of the refractive index signal) or Level (absolute threshold).
-
Crucial: Collect the entire peak but reject the "tails" if high purity (>99.5%) is required, as isomers often co-elute on the shoulders.
-
-
Post-Run Processing:
-
Pool fractions.[1]
-
Remove Acetonitrile via Rotary Evaporator (Bath temp < 40°C, Vacuum ~100 mbar).[1]
-
Aqueous Extraction: The remaining liquid will be mostly water and product.[1] Since the product has limited water solubility (~5%), it may oil out.[1] Extract the aqueous residue with Ethyl Acetate or Dichloromethane, dry over MgSO4, and evaporate the volatile solvent to yield the pure alcohol.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision logic and instrument configuration for purifying non-chromophoric compounds.
Caption: Workflow for the purification of non-chromophoric 4-Methoxy-4-methyl-2-pentanol, emphasizing the transition from Analytical ELSD to Preparative RID.
Advanced Topic: Chiral Separation
If the goal is to isolate a single enantiomer (e.g., (R)-4-Methoxy-4-methyl-2-pentanol), standard C18 columns will fail.[1]
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or OD-RH).[1]
-
Mechanism: The chiral selector interacts with the hydroxyl group and the ether linkage to discriminate between the spatial arrangements at C2.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peaks Visible | Wrong Detector | Ensure you are NOT using UV 254nm. Switch to RID or ELSD.[1] |
| Baseline Drift (RID) | Temperature Instability | Insulate the column and tubing.[1] Ensure the RI optical unit is purged and temperature-controlled (35°C). |
| Ghost Peaks | Contaminated Mobile Phase | Use HPLC-grade water. Alcohols are sensitive to "system peaks" in RID caused by dissolved air; degas solvents thoroughly.[1] |
| Low Recovery | Volatility | The product is semi-volatile.[1] Do not use high vacuum (< 20 mbar) or high heat (> 50°C) during rotary evaporation.[1] |
References
-
PubChem. (2023).[1] 4-Methoxy-4-methyl-2-pentanol (Compound Summary).[1][6][7] National Library of Medicine.[1] Available at: [Link][1]
-
Restek Corporation. (2020).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. (Demonstrates the complexity of glycol ether isomers, necessitating rigorous separation). Available at: [Link]
-
SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of Glycols and Ethers.[1][2] (General protocols for non-chromophoric ether detection). Available at: [Link]
-
Agilent Technologies. (2017).[1] Analysis of Glycols in Water using HPLC-RID.[1] Application Note 5991-7890EN.[1] (Validates the use of RID for aliphatic alcohol quantification).
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-METHOXY-4-METHYL-2-PENTANONE synthesis - chemicalbook [chemicalbook.com]
- 4. Separation of 4-Methoxy-4-methyl-2-pentanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
- 7. Page loading... [wap.guidechem.com]
Advanced Application Note: 4-Methoxy-4-methyl-2-pentanol in High-Performance Coating Formulations
Part 1: Executive Summary & Chemical Profile[1]
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), historically known by the trade name Pent-Oxol , is a specialized high-boiling solvent characterized by its bifunctional structure containing both a secondary alcohol and a sterically hindered ether group.[1][2]
Unlike commodity solvents (e.g., Acetone, Xylene), this molecule is engineered for the "tail" phase of film formation .[1] Its primary utility lies in its slow evaporation rate and high solvency power, which allow it to govern the final leveling of a coating, prevent surface defects, and ensure distinct image gloss (DOI).[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Value | Relevance to Formulation |
| CAS Number | 141-73-1 | Global regulatory identification.[1][2] |
| Molecular Structure | C₇H₁₆O₂ | Bifunctional: Ether (solvency) + Alcohol (H-bonding).[1][2] |
| Boiling Point | ~172.7 °C | Classifies as a Slow Evaporating solvent.[1] |
| Vapor Pressure | ~0.4 mmHg @ 25°C | Low volatility reduces VOC emissions during application.[1][2] |
| Water Solubility | Moderate to High | Excellent for water-reducible resins and preventing blush.[1][2] |
| Flash Point | ~53°C (128°F) | Flammable Liquid (Category 3); requires static grounding.[1] |
| Evaporation Rate | < 0.2 (n-BuAc = 1.[1][2][3][4]0) | Extends "open time" for wet-edge retention. |
Part 2: Mechanism of Action[1]
To use 4-Methoxy-4-methyl-2-pentanol effectively, one must understand its behavior during the drying isotherm .[1]
The "Tail Solvent" Phenomenon
In a multi-component solvent blend, solvents evaporate sequentially based on their volatility.[1][2]
-
Stage 1 (Application): Fast solvents (MEK, Acetone) evaporate, setting the film viscosity to prevent sagging.[1]
-
Stage 2 (Leveling): Medium solvents (n-Butyl Acetate) leave.[1]
-
Stage 3 (Coalescence): 4-Methoxy-4-methyl-2-pentanol remains.[1] It keeps the polymer chains mobile just long enough for surface tension forces to flatten the film (leveling) and for micro-voids to close (coalescence).[1]
Bifunctional Solvency
-
The Methoxy Group: Located on a tertiary carbon, it provides steric bulk and excellent solvency for non-polar segments of resins (e.g., epoxies, acrylics).[1][2]
-
The Hydroxyl Group: Provides hydrogen bonding capability, stabilizing polar resin segments and ensuring compatibility with crosslinkers like isocyanates (in 2K PU) or melamines.[1][2]
Graphviz Visualization: The Evaporation Ladder
The following diagram illustrates the critical window where 4-Methoxy-4-methyl-2-pentanol is active.[1][2]
Caption: The "Evaporation Ladder" demonstrates that Pent-Oxol functions in the final drying stage, inhibiting defects that occur due to premature film immobilization.[1][2]
Part 3: Application Protocols
Protocol A: Optimization of High-Solids 2K Polyurethane Topcoat
Objective: Eliminate "orange peel" and improve distinctness of image (DOI) in a high-solids automotive refinish clearcoat.
Materials:
-
Current Solvent Blend: n-Butyl Acetate (80%), MEK (20%).[1]
Methodology:
-
Control Preparation: Prepare the standard formulation. Measure viscosity (Ford Cup #4) and spray a test panel.[1] Observe texture.
-
Ladder Study: Substitute the "Fast" solvent (MEK) or "Medium" solvent (BuAc) with Pent-Oxol in 2% increments.
-
Caution: Do not exceed 10% of total solvent weight, as this may excessively retard drying time (blocking resistance issues).[1]
-
-
Substitution Logic:
-
Target: Replace 5-10% of the n-Butyl Acetate with Pent-Oxol.
-
Reasoning: Replacing the medium solvent extends the tail without affecting the initial sag resistance provided by the fast solvent.[1]
-
Step-by-Step Formulation Table:
| Component | Control (g) | Test Formulation A (g) | Rationale |
| Acrylic Polyol | 100.0 | 100.0 | Binder |
| HDI Trimer | 30.0 | 30.0 | Crosslinker |
| MEK (Fast) | 20.0 | 20.0 | Sag Control |
| n-Butyl Acetate (Med) | 30.0 | 25.0 | Bulk Solvent |
| Pent-Oxol (Tail) | 0.0 | 5.0 | Flow Promoter |
| Total Weight | 180.0 | 180.0 |
Validation:
-
Spray panels at 25°C, 50% RH.[1]
-
Result: Test Formulation A should exhibit a smoother surface profile (lower Ra value) compared to Control.
-
Dry Time Check: Verify "Dust Free" time does not increase by more than 15%.
Protocol B: Blush Prevention in Nitrocellulose Lacquers
Context: High humidity (>70% RH) causes rapid cooling of the film surface (latent heat of evaporation), condensing atmospheric moisture.[1][2] This creates a milky haze ("blush").[1]
Methodology:
-
Diagnosis: If the film turns hazy within 5 minutes of application, the solvent blend is evaporating too fast and cooling the substrate.[1]
-
Intervention: Add 4-Methoxy-4-methyl-2-pentanol at 3-5% w/w of the total liquid paint.[1]
-
Mechanism: Pent-Oxol forms an azeotrope-like association with water and evaporates after the water, dragging the moisture out of the film before the polymer locks it in.[1][2]
Part 4: Troubleshooting & Optimization Logic
Use this decision tree to determine when to incorporate 4-Methoxy-4-methyl-2-pentanol into your formulation.
Caption: Decision matrix for troubleshooting common coating defects using solvent volatility adjustments.
Part 5: Safety & Handling (HSE)[1]
-
Flammability: Flash point is ~53°C. It is combustible but stable.[1][2] Store in grounded containers.
-
Health: Irritating to eyes and skin.[1] Use butyl rubber gloves.[1]
-
Regulatory: Check local VOC regulations. While it is a VOC, its high boiling point means less is needed to achieve viscosity reduction compared to inefficient solvents.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol.[1] Retrieved from [Link][1][2]
-
Stenutz, R. Evaporation rates of solvents relative to n-butyl acetate. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1] (Contextual citation for solubility parameter logic).
Sources
Technical Guide: Experimental Protocols for 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol)
[1]
Executive Summary & Chemical Profile[1][2]
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), commercially known as Pent-Oxol , is a specialized solvent and intermediate characterized by a secondary alcohol and a sterically hindered tertiary ether.[1] Unlike simple aliphatic alcohols, its unique structure—a hydrophobic isobutyl-like tail containing a polar methoxy group—imparts dual hydrophilic/lipophilic properties.[1]
This guide provides validated experimental setups for handling, reacting, and utilizing Pent-Oxol. A critical focus is placed on the chemoselectivity required to retain the acid-labile tertiary methoxy group during transformations of the secondary alcohol.[1]
Chemical Identity Table[1][3]
| Property | Data |
| IUPAC Name | 4-Methoxy-4-methylpentan-2-ol |
| Common Name | Pent-Oxol |
| CAS Number | 141-73-1 |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Boiling Point | 172.7 °C (at 760 mmHg) |
| Solubility | Miscible with most organic solvents; appreciable water solubility.[1] |
| Key Reactivity | Secondary alcohol oxidation; Acid-catalyzed demethoxylation.[1] |
Pre-Experimental Considerations & Safety
Stability & Storage[1]
-
Peroxide Formation: As a branched ether, Pent-Oxol has a theoretical risk of peroxide formation upon prolonged exposure to air, though the steric bulk of the tertiary carbon mitigates this compared to secondary ethers.[1] Protocol: Test with starch-iodide paper before distillation.
-
Acid Sensitivity: The methoxy group is attached to a tertiary carbon .[1] Strong acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., BF₃[1]·OEt₂) can trigger the loss of methanol via an E1 mechanism, generating dienes (isomers of methyl pentadiene) or reverting to Mesityl Oxide derivatives.[1]
-
Operational Rule: Maintain pH > 4 during workups unless elimination is the desired outcome.[1]
-
Purification[1][4]
Core Experimental Protocols
Protocol A: Chemoselective Oxidation to 4-Methoxy-4-methyl-2-pentanone (Pentoxone)
Objective: Oxidize the C2 secondary alcohol to a ketone without cleaving the C4 tertiary ether.[1] Rationale: Traditional Jones oxidation (CrO₃/H₂SO₄) is contraindicated due to the high acidity, which risks demethoxylation.[1] We utilize a buffered Hypochlorite (Bleach) oxidation (TEMPO-catalyzed) or Dess-Martin Periodinane (DMP) for lab scale.[1]
Method: TEMPO/Bleach Oxidation (Process Scale Compatible)[1]
Reagents:
-
Substrate: 4-Methoxy-4-methyl-2-pentanol (10 mmol, 1.32 g)[1]
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)[1]
-
Co-oxidant: NaOCl (Bleach, 10-13% solution) (1.1 eq)[1]
-
Buffer: NaHCO₃ / KBr (0.1 eq)[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask, dissolve 1.32 g Pent-Oxol in 20 mL DCM.
-
Catalyst Addition: Add 156 mg TEMPO and 119 mg KBr. Cool the mixture to 0°C in an ice bath.
-
Oxidant Addition: Slowly add the buffered NaOCl solution dropwise over 20 minutes. Maintain internal temperature < 10°C to prevent over-oxidation or thermal decomposition.[1]
-
Reaction Monitoring: Stir vigorously at 0°C. Monitor via TLC (Silica; Hexane:EtOAc 3:1). The alcohol (lower Rf) should disappear, converting to the ketone (Pentoxone, higher Rf).[1]
-
Quench: Quench with 10 mL saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess hypochlorite.
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation:
Protocol B: Esterification (Acylation)
Objective: Synthesize 4-Methoxy-4-methyl-2-pentyl acetate for analytical standards or prodrug scaffolds. Rationale: Base-catalyzed acylation avoids acid-mediated ether cleavage.[1]
Method: DMAP-Catalyzed Acetylation[1]
-
Dissolution: Dissolve 1.32 g Pent-Oxol (10 mmol) in 15 mL anhydrous Pyridine (acts as solvent and base).
-
Addition: Add Acetic Anhydride (1.2 eq, 1.22 g) and a catalytic amount of DMAP (dimethylaminopyridine, 5 mol%).
-
Incubation: Stir at Room Temperature (25°C) for 4 hours. Heating is generally unnecessary and increases the risk of elimination.[1]
-
Workup: Pour into ice water (50 mL) and extract with Diethyl Ether.
-
Purification: Flash chromatography (neutral alumina or silica buffered with 1% triethylamine).[1]
Mechanistic Pathways & Troubleshooting
The following diagram illustrates the synthetic origin of Pent-Oxol and its divergent reactivity pathways. Note the critical "Danger Zone" involving acid catalysis.
Figure 1: Synthetic pathway and reactivity profile of 4-Methoxy-4-methyl-2-pentanol. Red dashed lines indicate degradation pathways to be avoided.
Analytical Validation Data
When characterizing the product from Protocol A or B, use these reference values to validate structural integrity.
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.15 (s, 6H) | (CH₃)₂-C-OMe | Gem-dimethyl adjacent to ether.[1] |
| δ 1.18 (d, 3H) | CH₃-CH-OH | Methyl group adjacent to alcohol.[1] | |
| δ 3.20 (s, 3H) | O-CH₃ | Methoxy singlet (Diagnostic).[1] | |
| δ 3.90 (m, 1H) | CH-OH | Methine proton (Shifts downfield in ester).[1] | |
| IR Spectroscopy | 3400-3500 cm⁻¹ | O-H Stretch | Broad band (Alcohol).[1] Disappears in ketone/ester. |
| 1080-1100 cm⁻¹ | C-O-C Stretch | Strong ether band (Must remain intact).[1] |
Application Note: Solvent Utility
Beyond synthesis, Pent-Oxol is a high-performance solvent.[1]
-
Grignard Reactions: Suitable solvent for high-temperature Grignard formation (higher boiling than THF/Ether), provided the reagent does not attack the methoxy group (generally stable to Grignards at moderate temps).[1]
-
Coupling Reactions: Excellent solubility for resinous intermediates in Suzuki or Buchwald couplings where high reaction temperatures (>100°C) are required, and standard alcohols (MeOH/EtOH) are too volatile or reactive.[1]
References
Application Note: 4-Methoxy-4-methyl-2-pentanol (MMP) as a Critical Reaction Medium in Organomolybdenum Lubricant Additive Synthesis
Executive Summary & Chemical Rationale
In the high-precision synthesis of lubricant additives—specifically Molybdenum Dialkyldithiocarbamates (MoDTC) and Molybdenum Dialkyldithiophosphates (MoDTP) —solvent selection dictates reaction kinetics, yield, and product purity.
4-Methoxy-4-methyl-2-pentanol (MMP) (CAS: 141-73-1) represents a superior "coupling solvent" compared to traditional aliphatic alcohols. Its unique structure features a sterically hindered ether linkage and a secondary alcohol group, providing a dual-polarity profile. This allows MMP to act as a phase-transfer mediator, solubilizing inorganic molybdenum salts (polar) into organic amine phases (non-polar) without the instability associated with lower molecular weight glycol ethers.
Key Physiochemical Advantages
| Property | Value | Critical Benefit in Synthesis |
| Boiling Point | ~172°C (760 mmHg) | Allows high-temperature reflux for sulfurization without rapid solvent loss. |
| Flash Point | ~53°C (Closed Cup) | Requires inert atmosphere handling but safer than lower ketones/ethers. |
| Solubility Parameter | Dual (Polar/Non-polar) | Dissolves both inorganic molybdates and organic lipophilic amines. |
| Structure | Beta-alkoxy alcohol | Stable against acid hydrolysis during the acidification step of MoDTC synthesis. |
Application Case Study: Synthesis of MoDTC Friction Modifiers
The synthesis of MoDTC is a complex, multi-phase reaction involving inorganic salts, hazardous volatiles (
The Challenge
Standard synthesis involves reacting Molybdenum Trioxide (
-
Problem: Molybdates are water-soluble; amines are oil-soluble. Reactivity at the interface is poor, leading to low yields and high residual solids.
-
Solution: MMP acts as a bridge solvent, creating a homogeneous or pseudo-homogeneous phase that accelerates the nucleophilic attack of the dithiocarbamate ligand onto the molybdenum core.
Experimental Protocol: MoDTC Synthesis via MMP Solvation
Safety Warning: This protocol involves Carbon Disulfide (
Materials
-
Molybdenum Source: Sodium Molybdate Dihydrate (
) -
Ligand Source: Di-isotridecylamine (or equivalent secondary amine)
-
Reagent: Carbon Disulfide (
) -
Solvent: 4-Methoxy-4-methyl-2-pentanol (MMP)
-
Acidifier: Sulfuric Acid (30% solution)
-
Base Oil: Group II or III Mineral Oil (diluent)
Step-by-Step Methodology
Phase 1: Solvation and Chelation
-
Reactor Setup: Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, reflux condenser (cooled to 5°C), nitrogen inlet, and dropping funnel.
-
Charge Aqueous Phase: Add 0.5 mol Sodium Molybdate and 100 mL deionized water. Stir until dissolved.
-
Charge Organic Phase: Add 1.0 mol Secondary Amine and 150 mL 4-Methoxy-4-methyl-2-pentanol .
-
Scientist's Note: The MMP will turn the mixture into a milky emulsion. As temperature rises, it will clarify, indicating effective phase coupling.
-
-
Acidification: Cool to 20°C. Slowly add Sulfuric Acid to adjust pH to 2.5–3.0. This generates the reactive Molybdic acid species in situ, stabilized by the MMP hydroxyl groups.
Phase 2: Ligand Addition & Reflux
-
CS2 Addition: Maintain temperature <30°C. Dropwise add 1.1 mol Carbon Disulfide over 60 minutes.
-
Mechanism: The amine reacts with
to form dithiocarbamic acid, which MMP helps transport to the aqueous molybdate interface.
-
-
Reaction: Heat the mixture to 95°C (Reflux) . Hold for 4 hours.
-
Observation: The color changes from yellow to dark red/brown, indicating the formation of the Mo-S cluster.
-
Phase 3: Finishing
-
Separation: Stop stirring and allow phases to separate. The MMP partitions largely into the organic phase but holds some water.
-
Stripping: Transfer the organic layer to a rotary evaporator. Apply vacuum (20 mmHg) and heat to 110°C to strip residual water and the bulk of the MMP.
-
Note: While MMP is the reaction solvent, it is often removed to prevent competition with the additive for surface adsorption in the final engine oil formulation.
-
-
Filtration: Dilute with Base Oil to desired viscosity and filter through Celite to remove any inorganic salts.
Mechanism Visualization
The following diagram illustrates the "Phase-Bridging" role of MMP during the critical ligand exchange step.
Caption: Figure 1. The amphiphilic nature of MMP facilitates the reaction between aqueous Molybdate species and organic Dithiocarbamic acid precursors.
Quality Control & Validation
To ensure the protocol was successful, the following QC parameters are mandatory:
| Test Method | Parameter | Acceptance Criteria |
| FTIR Spectroscopy | Functional Groups | Presence of C-N (1500-1550 cm⁻¹) and Mo=S / Mo-S peaks. Absence of broad -OH peak (indicating successful water/MMP removal). |
| ICP-OES | Elemental Analysis | Molybdenum content: 10.0% ± 0.5% (wt). Sulfur content: 11.0% ± 1.0% (wt). |
| ASTM D2270 | Solubility | Completely soluble in Group II Base Oil at 1% treat rate (No haze/precipitate). |
| Copper Strip Corrosion | Corrosivity | ASTM D130 rating of 1a or 1b (Non-corrosive). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved January 28, 2026 from [Link]
-
NIST Chemistry WebBook. 4-Methoxy-4-methyl-2-pentanol Thermochemical Data. Standard Reference Data.[1][2] Retrieved January 28, 2026 from [Link]
- Sakurai, T., et al. (2011).Process for the preparation of molybdenum dialkyldithiocarbamate sulphide. Japanese Patent JP4812840B2. (Demonstrates general glycol ether usage in MoDTC synthesis).
-
Farmer, H. H., & Rowan, E. V. (1967). Molybdenum oxysulfide dithiocarbamates and processes for their preparation.[3] U.S. Patent 3,356,702.[3] (Foundational text on solvent-mediated synthesis of organomolybdenum). Retrieved from
Sources
handling and disposal of 4-Methoxy-4-methyl-2-pentanol in the lab
Application Note: Safe Handling, Storage, and Disposal of 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol)
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), commonly known as Pent-Oxol, is a specialized ether-alcohol solvent used in high-performance coatings, cleaning formulations, and as a coupling agent in organic synthesis. Its unique structure—combining a secondary alcohol with a hindered tertiary ether—imparts specific solubility characteristics but also introduces distinct safety challenges.
This Application Note provides a rigorous protocol for the management of 4-Methoxy-4-methyl-2-pentanol. Unlike generic solvent guides, this document addresses the specific risks associated with its flammability (Flash Point ~53°C) and its potential for peroxide formation, a critical hazard often overlooked in hindered ethers.
Physicochemical Profile & Hazard Identification
Understanding the physical properties is the first step in designing a safety protocol. The moderate vapor pressure and flammability range require specific engineering controls.
Table 1: Key Physicochemical Properties
| Property | Value | Relevance to Safety |
| CAS Number | 141-73-1 | Unique Identifier for inventory tracking. |
| Boiling Point | 163–164 °C | High boiler; difficult to remove by rotary evaporation without heat. |
| Flash Point | ~53 °C (Closed Cup) | Flammable Liquid (Category 3). Ignitable at ambient lab temperatures if heated slightly. |
| Density | ~0.90 g/cm³ | Floats on water; water spray may spread fire. |
| Solubility | Soluble in water | Miscible in aqueous waste streams; requires solvent extraction for separation. |
| Structure | Secondary Alcohol + Tertiary Ether | Peroxide Former Risk. The ether linkage is susceptible to autoxidation. |
GHS Classification & Signaling[1]
-
Signal Word: WARNING
-
H226: Flammable liquid and vapor.
-
H319: Causes serious eye irritation.
-
EUH019: May form explosive peroxides (Precautionary assignment for ether-alcohols).
Operational Protocol: Storage and Handling
Peroxide Management System
While the steric hindrance of the tertiary methyl/methoxy group in Pent-Oxol reduces the rate of peroxidation compared to simple ethers (like diethyl ether), it does not eliminate the risk.
-
Classification: Group B Peroxide Former (Hazard on concentration).
-
Testing Schedule:
-
Upon Receipt: Label with "Date Received" and "Date Opened".
-
Routine Test: Test for peroxides every 12 months using quantofix peroxide test strips.
-
Pre-Distillation (Critical): MUST be tested immediately before any distillation or evaporation process. If peroxides >10 ppm are detected, treat with ferrous sulfate or pass through basic alumina before heating.
-
Engineering Controls & PPE
-
Ventilation: All open handling must occur within a certified chemical fume hood to maintain exposure below calculated OELs (Occupational Exposure Limits).
-
Static Control: Ground and bond all transfer containers. Use conductive metal safety cans for volumes >4L.
Glove Selection Logic: Standard nitrile gloves offer only splash protection for ether-alcohols. For prolonged contact or immersion, the permeation rate increases significantly.
| Glove Material | Thickness | Est. Breakthrough Time | Recommendation |
| Butyl Rubber | 0.7 mm | > 480 min | Primary Choice for spill cleanup/immersion. |
| Nitrile | 0.11 mm | 10–30 min | Splash Only. Change immediately upon contact. |
| Latex | -- | < 5 min | Do Not Use. Rapid degradation. |
Emergency Response Workflows
Spill Cleanup Procedure
Scenario: 500 mL spill in a fume hood.
-
Alert: Notify nearby personnel and turn off ignition sources (hot plates, stirrers).
-
PPE: Don Butyl rubber gloves and chemical safety goggles.
-
Contain: Use non-combustible absorbent pads (polypropylene) or vermiculite. Do not use paper towels (increases surface area for flammability).
-
Clean: Wipe surfaces with a soap/water solution (Pent-Oxol is water-soluble).
-
Dispose: Place saturated absorbents into a sealed hazardous waste bag labeled "Flammable Solid Waste".
Fire Response
-
Extinguishing Media: Alcohol-resistant foam (AFFF) or Dry Chemical (CO2).
-
Water Warning: Do not use a solid water stream; it may scatter the fuel. Use water spray/fog only to cool containers.
Disposal Protocol
Disposal must comply with RCRA (Resource Conservation and Recovery Act) regulations in the US or local environmental laws. Pent-Oxol is classified as a characteristic hazardous waste due to ignitability (D001).
Figure 1: Waste Disposal Decision Tree
Caption: Logical workflow for categorizing and treating 4-Methoxy-4-methyl-2-pentanol waste streams prior to incineration.
Detailed Disposal Steps:
-
Segregation: Keep separate from oxidizers (nitric acid, perchlorates) to prevent exothermic reactions.
-
Container: Collect in HDPE or Steel safety cans. Ensure the cap is vented or opened weekly if stored for long periods to prevent pressure buildup.
-
Labeling:
-
Destruction: The preferred method is incineration with energy recovery. The high calorific value of Pent-Oxol makes it suitable for fuel blending in cement kilns.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS No. 141-73-1 | Chemsrc [chemsrc.com]
- 5. 4-methyl-2-pentanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
- 7. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
Application Note: 4-Methoxy-4-methyl-2-pentanol as a Strategic Precursor for Ether-Ester Plasticizers
Executive Summary
This guide details the utilization of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1), commercially known as Pent-Oxol , as a specialized alcoholic precursor for the synthesis of high-performance ether-ester plasticizers. Unlike conventional plasticizer alcohols (e.g., 2-Ethylhexanol), Pent-Oxol incorporates an internal ether linkage and a branched structure. These structural features impart unique polarity and solvation capabilities to its downstream esters, making them ideal for challenging polymer matrices such as polar acrylics, polyvinyl butyral (PVB), and specialized PVC formulations requiring enhanced low-temperature flexibility and solvent resistance.
Chemical Profile & Mechanistic Rationale[1][2]
The Precursor: 4-Methoxy-4-methyl-2-pentanol
The compound is a chiral alcohol derived from the hydrogenation of 4-methoxy-4-methyl-2-pentanone (Pent-Oxone). Its dual functionality—a hydroxyl group for esterification and a methoxy ether tail—allows it to form "ether-ester" plasticizers.
| Property | Value | Relevance to Plasticizer Synthesis |
| Molecular Weight | 132.20 g/mol | Moderate MW allows for lower volatility esters compared to butanol derivatives. |
| Boiling Point | 172.7°C | Sufficiently high to permit high-temperature esterification without rapid loss, yet low enough for vacuum stripping. |
| Flash Point | 53.4°C | Requires Class II combustible liquid handling protocols during reactor loading. |
| Structure | Branched, Ether-functionalized | Branching disrupts polymer chain packing (lowering |
Synthetic Pathway Overview
The synthesis of plasticizers from this precursor typically follows a Direct Esterification pathway with dicarboxylic acids (e.g., Adipic acid, Phthalic anhydride) or a Transesterification route. The ether linkage remains stable under standard acid-catalyzed esterification conditions, provided temperatures do not exceed 200°C where ether cleavage might occur.
Figure 1: Synthetic lineage from commodity chemicals to the target ether-ester plasticizer.
Protocol: Synthesis of Bis(4-methoxy-4-methyl-2-pentyl) Adipate
Objective: Synthesize a diester plasticizer using 4-Methoxy-4-methyl-2-pentanol and Adipic acid via acid-catalyzed dehydration.
Materials & Equipment
-
Reactants:
-
4-Methoxy-4-methyl-2-pentanol (Pent-Oxol): 2.4 molar equivalents (20% excess to drive equilibrium).
-
Adipic Acid: 1.0 molar equivalent.
-
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 wt% of total mass) or Titanate catalyst (TIPT) for non-acidic routes.
-
Solvent: Toluene or Xylene (azeotropic agent, optional if running neat under vacuum).
-
Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Mechanical stirrer, Nitrogen inlet, Temperature probe.
Experimental Procedure
Step 1: Reactor Charging
-
Purge the 3-neck RBF with Nitrogen to remove ambient moisture and oxygen.
-
Charge Adipic Acid (146.14 g, 1.0 mol) into the flask.
-
Add 4-Methoxy-4-methyl-2-pentanol (317.3 g, 2.4 mol). The excess alcohol ensures complete conversion of the acid groups.
-
Add p-TSA (2.3 g) as the catalyst.
-
Optional: Add 50 mL Toluene to facilitate water removal via azeotrope if reaction temperature is limited.
Step 2: Esterification (Dehydration)
-
Heat the mixture to 140°C with moderate stirring (300 RPM).
-
As the temperature rises, water will begin to co-distill with the alcohol/solvent into the Dean-Stark trap.
-
Gradually increase temperature to 160-170°C over 4 hours.
-
Critical Control Point: Do not exceed 180°C to prevent degradation of the ether linkage in the Pent-Oxol backbone.
-
-
Monitor the Acid Value (AV). The reaction is considered complete when AV < 1.0 mg KOH/g.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 80°C.
-
Neutralization: Add a stoichiometric amount of 10% Sodium Carbonate (
) solution to neutralize the p-TSA and any residual adipic acid. Stir for 30 minutes. -
Phase Separation: Transfer to a separatory funnel. Discard the aqueous bottom layer.
-
Washing: Wash the organic layer twice with brine to remove residual salts.
-
Stripping: Transfer the organic layer to a rotary evaporator or vacuum distillation setup.
-
Apply vacuum (10-20 mbar) and heat to 150°C to remove the excess 4-Methoxy-4-methyl-2-pentanol.
-
Validation: The recovered alcohol can be recycled.
-
Step 4: Final Polishing
-
Treat the crude ester with activated carbon (1 wt%) and filter through a Celite bed to remove color bodies.
-
Obtain the final clear, viscous liquid plasticizer.
Characterization & Quality Control
To validate the synthesized plasticizer, the following analytical suite is required.
| Test | Method | Acceptance Criteria | Purpose |
| Acid Value | Titration (ASTM D974) | < 0.1 mg KOH/g | Ensures no free acid remains (corrosion prevention). |
| GC-MS | Gas Chromatography | > 98% Purity | Confirms diester structure and absence of mono-esters. |
| Water Content | Karl Fischer | < 0.05% | Moisture can degrade polymer matrices (e.g., Polyurethanes). |
| Color | APHA/Hazen | < 50 | Ensures suitability for clear coatings/films. |
Structural Validation (NMR)
-
1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (11-12 ppm) and the shift of the alcohol's methine proton (-CH-OH) from ~3.8 ppm to ~5.0 ppm upon esterification. The methoxy singlet (~3.3 ppm) should remain distinct, confirming the ether tail is intact.
Application Testing: Plasticization Efficiency
This protocol describes how to evaluate the efficiency of the Pent-Oxol derived plasticizer in a PVC matrix compared to a standard (DOP or DINP).
Dry Blending & Compounding
-
Formulation:
-
PVC Resin (K-value 70): 100 phr
-
Synthesized Ether-Ester Plasticizer: 50 phr
-
Ca/Zn Stabilizer: 2 phr
-
-
Mixing: High-speed mixer at 80°C for 10 minutes until a free-flowing dry blend is achieved.
-
Milling: Two-roll mill at 160°C for 5 minutes to produce a homogeneous sheet.
Glass Transition Temperature (Tg) Analysis
The core advantage of 4-Methoxy-4-methyl-2-pentanol esters is the "internal plasticization" effect of the ether group.
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol: Heat from -80°C to 100°C at 10°C/min.
-
Expected Result: The Pent-Oxol adipate should show a lower
compared to standard Dioctyl Adipate (DOA) due to the increased free volume provided by the side-chain branching and the ether oxygen's flexibility.
Figure 2: Operational workflow for the synthesis and validation of the plasticizer.
Safety & Handling (E-E-A-T)
-
Flammability: 4-Methoxy-4-methyl-2-pentanol has a flash point of ~53°C. Ground all equipment to prevent static discharge.
-
Toxicity: While less volatile than lower alcohols, it is a mild skin and eye irritant. Use butyl rubber gloves and chemical splash goggles.
-
Peroxide Formation: Like many ethers, the precursor can form peroxides upon prolonged exposure to air. Test for peroxides using starch-iodide paper before distillation.
References
-
PubChem. (n.d.).[1][2] 4-Methoxy-4-methyl-2-pentanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- European Patent Office. (2010). EP1930338A1: Fumaric acid derivates and ophtalmic lenses using the same. Google Patents.
Sources
Application Note: Synthesis of Derivatives from 4-Methoxy-4-methyl-2-pentanol (MMP)
[1]
Abstract
4-Methoxy-4-methyl-2-pentanol (MMP, CAS 141-73-1), commercially known as Pent-Oxol™, represents a unique class of solvating agents combining a secondary alcohol with a sterically hindered tertiary ether.[1] This dual-functionality profile makes MMP a versatile intermediate for high-performance coatings, pharmaceutical precursors, and cleaning formulations.[1] However, the acid-sensitivity of the tertiary methoxy group requires tailored synthetic protocols to prevent unwanted elimination (demethoxylation).[1] This guide details optimized, self-validating protocols for the oxidation of MMP to 4-Methoxy-4-methyl-2-pentanone (Pentoxone) and the synthesis of ester and urethane derivatives, emphasizing mild conditions that preserve the ether moiety.[1]
Chemical Profile & Reactivity Landscape[1][2]
MMP is characterized by a secondary hydroxyl group at C2 and a bulky, tertiary methoxy group at C4.[1] This structure dictates specific reactivity constraints:
-
Secondary Alcohol (C2): The primary site for functionalization.[1] It undergoes oxidation to ketones, esterification, and carbamylation.[1]
-
Tertiary Ether (C4): The "Achilles' heel" of the molecule.[1] Under strong acidic conditions (e.g.,
reflux) or high heat, this group is prone to elimination, releasing methanol and forming dienes (4-methyl-1,3-pentadiene).[1] -
Steric Hindrance: The gem-dimethyl group at C4 creates significant steric bulk, influencing the kinetics of reactions at C2.[1]
Table 1: Key Physical Properties of MMP
| Property | Value | Relevance to Synthesis |
| CAS Number | 141-73-1 | Identity verification |
| Molecular Weight | 132.20 g/mol | Stoichiometric calculations |
| Boiling Point | 163–164 °C | High bp allows for higher temp reactions without pressure |
| Solubility | Water, Alcohols, Ethers | Versatile solvent compatibility (biphasic or monophasic) |
| Density | ~0.90 g/cm³ | Phase separation planning |
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis pathways covered in this guide. Note the critical decision nodes regarding pH control to avoid side reactions.
Figure 1: Synthetic divergence from MMP.[1] The red path indicates the elimination risk under acidic conditions.[1]
Module 1: Oxidation to Pentoxone (Ketone Synthesis)[1]
Target: 4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0) Method: TEMPO-Mediated Hypochlorite Oxidation (Anelli Protocol)[1]
Rationale (Expertise & Experience)
Traditional oxidations using Chromic Acid (Jones Reagent) are highly acidic and will likely cleave the C4-methoxy group of MMP.[1] The TEMPO/Bleach method operates at pH 8.6–9.5 (buffered), which is ideal for preserving acid-sensitive ethers.[1] It is also environmentally benign and scalable.[1]
Protocol
Reagents:
-
MMP (100 mmol, 13.2 g)[1]
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%, 0.156 g)[1]
-
KBr (10 mol%, 1.19 g)[1]
-
NaOCl (Household bleach, ~5-6% active chlorine, 1.1-1.2 eq)[1]
-
Dichloromethane (DCM) or Ethyl Acetate (100 mL)[1]
-
Sodium Bicarbonate (
) saturated solution[1]
Step-by-Step Workflow:
-
Preparation: Dissolve MMP (13.2 g) and TEMPO (0.156 g) in DCM (100 mL) in a 500 mL round-bottom flask. Cool the mixture to 0°C in an ice bath.
-
Buffer Phase: Dissolve KBr (1.19 g) in 20 mL of saturated aqueous
and add to the organic phase. Vigorous stirring is essential as this is a biphasic reaction.[1] -
Oxidant Addition: Slowly add the NaOCl solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.
-
Checkpoint: The reaction color will shift from orange (TEMPO) to pale yellow.[1]
-
-
Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid) as ketones are not UV active.[1]
-
Quenching: Once starting material is consumed (~1-2 hours), quench with 10% Sodium Thiosulfate (
) solution (50 mL) to destroy excess hypochlorite. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[1] Wash combined organics with brine, dry over
, and concentrate-
Note: Pentoxone has a boiling point of ~160°C. Rotary evaporation of DCM (bp 40°C) is easy, but do not overheat the bath to avoid losing the product.[1]
-
-
Purification: Distillation is preferred.[1] Collect fraction boiling at 158–162°C.[1]
Yield Expectation: 85–92%
Module 2: Esterification (Acetate Synthesis)
Target: 4-Methoxy-4-methylpentan-2-yl Acetate Method: DMAP-Catalyzed Anhydride Acylation[1]
Rationale
Fischer esterification (Alcohol + Acid +
Protocol
Reagents:
-
MMP (50 mmol, 6.6 g)[1]
-
Acetic Anhydride (60 mmol, 6.12 g)[1]
-
Triethylamine (
) (75 mmol, 7.6 g) - acts as an acid scavenger.[1] -
DMAP (5 mol%, 0.3 g) - hyper-nucleophilic catalyst.[1]
-
DCM (50 mL)[1]
Step-by-Step Workflow:
-
Setup: In a dry flask under nitrogen, combine MMP,
, and DMAP in DCM. -
Addition: Add Acetic Anhydride dropwise at room temperature (RT). The reaction is exothermic; a water bath may be used to maintain RT.[1]
-
Reaction: Stir at RT for 4–6 hours.
-
Validation: IR spectroscopy should show the disappearance of the broad O-H stretch (3400 cm⁻¹) and appearance of a strong Carbonyl C=O stretch (~1740 cm⁻¹).[1]
-
-
Workup: Wash with saturated
(mildly acidic, safe for short contact), then saturated , then brine. -
Isolation: Dry over
and concentrate. The product is a high-boiling liquid.[1] Purification via vacuum distillation is recommended to remove traces of anhydride.[1]
Module 3: Urethane (Carbamate) Formation[1]
Target: N-Substituted Carbamate Derivative Method: Nucleophilic Addition to Isocyanates[1]
Rationale
MMP is an excellent blocking agent or modifier for polyurethane systems.[1] The secondary hydroxyl reacts slower than primary alcohols, providing controlled curing rates.[1] This reaction must be anhydrous to prevent isocyanate consumption by water.[1]
Protocol
Reagents:
-
MMP (10 mmol)[1]
-
Phenyl Isocyanate (10 mmol) (Model isocyanate)[1]
-
Dibutyltin Dilaurate (DBTDL) (1 drop) - Catalyst.[1]
-
Toluene (anhydrous, 20 mL)
Step-by-Step Workflow:
-
Drying: Ensure MMP is dry (Karl Fischer water content <0.05%).[1] Water will react with isocyanate to form urea, a solid impurity.[1]
-
Reaction: Dissolve MMP and Phenyl Isocyanate in toluene. Add DBTDL.[1]
-
Heating: Heat to 60°C for 2 hours.
-
Validation: Monitor IR for the disappearance of the sharp Isocyanate (-N=C=O) peak at ~2270 cm⁻¹ and appearance of the Urethane C=O at ~1700 cm⁻¹.
-
Isolation: Evaporate solvent. Recrystallize the resulting solid from Hexane/EtOAc if a solid forms, or distill if liquid.[1]
Analytical Validation & Safety
Characterization Data (Expected)
| Derivative | IR Fingerprint (cm⁻¹) | 1H NMR Diagnostic Signal (CDCl3) |
| MMP (Start) | 3400 (br, OH) | |
| Pentoxone | 1715 (s, C=O), No OH | |
| Acetate | 1740 (s, Ester C=O) | |
| Carbamate | 3300 (NH), 1700 (C=O) |
Safety Hazards (GHS Standards)
-
Flammability: MMP and its derivatives are flammable liquids (Flash point ~53°C).[1] Ground all glassware.[1]
-
Peroxide Formation: As an ether, MMP can form peroxides upon prolonged storage in air.[1] Test with starch-iodide paper before distillation.[1]
-
Toxicity: Irritating to eyes and skin.[1] Use nitrile gloves and fume hood.[1]
References
-
PubChem. (n.d.).[1] 4-Methoxy-4-methyl-2-pentanol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Contextual grounding for Anelli Oxidation protocol).
-
SIELC Technologies. (2018).[1][2][3] Separation of 4-Methoxy-4-methyl-2-pentanone on Newcrom R1 HPLC column. Retrieved from [Link]
Troubleshooting & Optimization
purification of 4-Methoxy-4-methyl-2-pentanol from reaction mixtures
This technical guide details the purification of 4-Methoxy-4-methyl-2-pentanol (commonly known as Pent-Oxol ), a specialized solvent and intermediate often synthesized via the hydrogenation of 4-methoxy-4-methyl-2-pentanone.[1]
The purification strategy focuses on exploiting the significant boiling point differential between the alcohol product (~197°C) and its ketone precursor (~160°C), while strictly managing the acid-sensitivity of the tertiary ether linkage to prevent decomposition.[1]
Technical Profile: 4-Methoxy-4-methyl-2-pentanol[1][2][3][4][5][6]
| Property | Value | Notes |
| CAS Number | 141-73-1 | |
| Molecular Formula | C₇H₁₆O₂ | |
| Boiling Point (atm) | ~197°C (470 K) | High boiling point necessitates vacuum distillation.[1] |
| Precursor BP | ~160°C | 4-Methoxy-4-methyl-2-pentanone.[1] |
| Solubility | Water Soluble / Miscible | LogP ~0.6-0.[1][2]8. Hygroscopic.[1] |
| Stability Risk | Acid Sensitive | The tertiary ether (C4 position) cleaves in acid to form alkenes.[1] |
Phase 1: Reaction Workup & Catalyst Removal
Objective: Neutralize the reaction mixture to prevent ether cleavage and remove hydrogenation catalysts.[1]
Protocol:
-
Catalyst Filtration: If the synthesis involved heterogeneous hydrogenation (e.g., Raney Nickel or Pd/C), filter the crude mixture immediately through a Celite pad under an inert atmosphere (Nitrogen/Argon).[1]
-
Why? Metal residues can catalyze dehydrogenation (reverting alcohol to ketone) or dehydration during the heating of distillation.[1]
-
-
pH Adjustment (Critical): Check the pH of the filtrate.
-
Action: If acidic (< pH 7), neutralize with dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to pH 7-8.[1]
-
Mechanism:[1][3] The methoxy group is attached to a tertiary carbon.[1] In the presence of acid and heat, this ether linkage is prone to elimination (E1 mechanism), ejecting methanol and forming 4-methyl-3-penten-2-ol or is isomeric dienes [1].[1]
-
-
Solvent Removal: If a lower-boiling solvent (e.g., Methanol, Ethanol) was used, remove it via rotary evaporation at mild temperatures (< 40°C).[1]
Phase 2: Fractional Vacuum Distillation
Objective: Separate the product from the lower-boiling ketone precursor and water.[1]
The Setup:
-
Column: Vigreux column (minimum 20 cm) or a packed column (glass helices) for higher efficiency.
-
Vacuum: High vacuum (10–20 mmHg) is strongly recommended .[1]
Distillation Fractions (at ~15 mmHg):
| Fraction | Approx. Vapor Temp | Composition | Action |
| Fore-run 1 | < 40°C | Residual Water / Methanol | Discard.[1] |
| Fore-run 2 | 60°C – 75°C | 4-Methoxy-4-methyl-2-pentanone | Collect & Recycle.[1] (Unreacted Starting Material) |
| Transition | 75°C – 85°C | Mixed Fraction | Save for redistillation.[1] |
| Main Cut | 85°C – 95°C | 4-Methoxy-4-methyl-2-pentanol | Collect Product. |
| Residue | > 100°C | High-boiling oligomers | Discard.[1] |
Note: Temperatures are estimates based on nomographs; always rely on the plateau of the vapor temperature.[1]
Phase 3: Troubleshooting & FAQs
Q1: My final product has a yellow tint. What is it?
Diagnosis: The yellow color typically indicates the presence of conjugated enones, likely 4-methyl-3-penten-2-one (Mesityl Oxide derivative).[1] Cause: This impurity forms if the tertiary ether eliminates methanol (de-methoxylation) or if the starting material underwent dehydration.[1] Solution:
-
Check pH: Ensure the crude was not acidic before distillation.
-
Redistill: Perform a second distillation. The alkene/enone impurities usually boil significantly lower than the product and can be removed in the fore-run.[1]
Q2: I cannot separate the ketone from the alcohol; they co-distill.
Diagnosis: Poor fractionation efficiency or azeotrope formation. Solution:
-
Increase Reflux Ratio: Set the reflux ratio to 5:1 or 10:1 (return 10 drops to the pot for every 1 drop collected).
-
Chemical Derivatization (Last Resort): If physical separation fails, treat the mixture with a slight excess of Sodium Borohydride (NaBH₄) to reduce the remaining ketone to the alcohol, then distill the pure alcohol.[1] Note: This changes the yield calculation.
Q3: The product contains water even after distillation.
Diagnosis: 4-Methoxy-4-methyl-2-pentanol is hygroscopic and may form a hetero-azeotrope with water.[1] Solution:
-
Drying: Dissolve the distilled product in a non-polar solvent (like Dichloromethane), dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), filter, and remove the solvent.[1]
-
Molecular Sieves: Store the final product over 3Å or 4Å molecular sieves to maintain dryness [2].
Visual Workflow
Caption: Step-by-step purification workflow emphasizing pH control and vacuum fractionation to preserve the tertiary ether structure.
References
-
PubChem. (2025).[1] 4-Methoxy-4-methyl-2-pentanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry. Available at: [Link][1]
-
Cheméo. (2025).[1] Chemical Properties of 4-Methoxy-4-methyl-2-pentanol. Available at: [Link][1]
Sources
troubleshooting side reactions with 4-Methoxy-4-methyl-2-pentanol
This guide serves as a technical support resource for researchers utilizing 4-Methoxy-4-methyl-2-pentanol (commonly known by the trade name Pent-Oxol ). It addresses the unique reactivity profile of this molecule, specifically focusing on its dual-functional nature (secondary alcohol + tertiary ether) which creates specific vulnerabilities in acidic and oxidative environments.
Status: Operational | Topic: Troubleshooting Side Reactions & Stability
Core Chemical Profile & Reactivity Logic
Before troubleshooting, you must understand the molecule's "stress points." 4-Methoxy-4-methyl-2-pentanol is not merely a solvent; it is a bifunctional reagent with distinct reactivity zones.
| Feature | Chemical Moiety | Vulnerability | Critical Risk |
| Zone A | Secondary Alcohol (C2) | Oxidation / Dehydration | Unwanted ketone formation or elimination to alkene.[1] |
| Zone B | Tertiary Ether (C4) | Acid-Catalyzed Cleavage | Demethoxylation . Loss of methanol to form isobutene derivatives. |
| Zone C | Gem-Dimethyl (C4) | Steric Hindrance | Reduced reaction rates at the ether site; stabilization of C4 carbocations. |
Quantitative Properties Table
| Property | Value | Relevance to Protocol |
| Boiling Point | 172.7°C | Difficult to remove by standard rotary evaporation. |
| Flash Point | 53°C (128°F) | Flammable; requires grounding during transfer. |
| Solubility | Water, Alcohols, Ethers | Acts as a coupling agent; can prevent phase separation in workups. |
| Molecular Weight | 132.20 g/mol | Calculation basis for stoichiometry. |
Troubleshooting Guide: Side Reactions & Impurities
Issue 1: "I am seeing unexpected alkene byproducts in my acidic reaction."
Diagnosis: Acid-Catalyzed Elimination (Demethoxylation vs. Dehydration).
Mechanism: In the presence of strong Brønsted or Lewis acids (e.g.,
The Pathways:
-
Major Pathway (Ether Loss): Loss of Methanol
Formation of 4-Methyl-3-penten-2-ol . -
Minor Pathway (Alcohol Loss): Loss of Water
Formation of 4-Methoxy-4-methyl-2-pentene .
Corrective Protocol:
-
Buffer the System: If the reaction allows, add a mild base (e.g., Pyridine, 2,6-Lutidine) to neutralize trace acids.
-
Temperature Control: Ether elimination often requires heat (
C). Lower the reaction temperature to C if possible. -
Switch Solvents: If Pent-Oxol is the solvent, switch to a non-ether glycol derivative like Diacetone Alcohol (if ketone is acceptable) or a simple alcohol if the tertiary ether stability is the bottleneck.
Issue 2: "The oxidation to the ketone (Pent-Oxone) is yielding a complex mixture."
Diagnosis: Over-oxidation or Acid-Induced Cleavage. Mechanism: Strong oxidants (Jones Reagent, Chromic Acid) are highly acidic. The acidity triggers the elimination described in Issue 1 simultaneously with the oxidation of the alcohol. You likely have a mixture of the desired ketone and unsaturated ketones (e.g., Mesityl oxide derivatives).
Corrective Protocol:
-
Use Non-Acidic Oxidants: Avoid Chromic acid.
-
Recommended: Swern Oxidation (DMSO/Oxalyl Chloride/Et3N) or Dess-Martin Periodinane (DMP) . These proceed under neutral or basic conditions, preserving the acid-sensitive tertiary ether.
-
Alternative: TPAP/NMO (Tetrapropylammonium perruthenate) is mild and effective for secondary alcohols.
-
Issue 3: "I cannot separate the product from the solvent/reagent."
Diagnosis: High Boiling Point & Amphiphilic Nature. Mechanism: The BP of 172°C makes removal by rotovap nearly impossible without high vacuum and heat (which risks decomposition). Furthermore, its "coupling agent" properties mean it acts like a surfactant, often preventing distinct layer separation during aqueous workups.
Corrective Protocol:
-
Azeotropic Removal: Form an azeotrope with water or toluene to lower the effective boiling point for distillation.
-
Salting Out: In aqueous workups, saturate the aqueous layer with NaCl or
. This disrupts the coupling effect and forces the organic layer (containing your product) to separate from the aqueous/Pent-Oxol phase. -
Column Chromatography: Pent-Oxol is polar. Flash chromatography using a non-polar eluent (Hexanes/EtOAc) will usually elute your product first, leaving the alcohol on the column.
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways when 4-Methoxy-4-methyl-2-pentanol is exposed to acidic conditions or oxidants.
Caption: Competing reaction pathways. Note that acidic conditions favor the loss of methanol (red nodes) due to the stability of the tertiary carbocation intermediate.
Frequently Asked Questions (FAQ)
Q: Can I use 4-Methoxy-4-methyl-2-pentanol as a solvent for Grignard reactions?
A: Yes, but with caution. It is an alcohol, so it is protic . It will immediately quench a Grignard reagent (
Q: How do I store this chemical to prevent peroxide formation? A: Although tertiary ethers are less prone to peroxidation than secondary ethers (like diethyl ether), the risk exists.
-
Store under Nitrogen/Argon: Minimize oxygen exposure.
-
Cool and Dark: Store in amber glass away from light.
-
Test Regularly: Use starch-iodide paper to test for peroxides before heating or distilling. If positive, treat with ferrous sulfate or pass through activated alumina.
Q: Why does my NMR show a "mess" in the alkene region (4.5 - 6.0 ppm)? A: This confirms elimination has occurred.
-
A doublet around 1.2 ppm (methyl group) and a singlet around 3.2 ppm (methoxy) indicates the intact starting material.
-
If the 3.2 ppm singlet disappears and you see peaks at 5.0-5.5 ppm , you have lost the methoxy group and formed an alkene (likely 4-methyl-3-penten-2-ol).
-
If the 3.2 ppm singlet remains but you see alkene peaks, you have dehydrated the alcohol (loss of water).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
Shell Chemical Company. Pent-Oxol Solvent Technical Data Sheet. (Historical trade literature referencing the specific solvent properties and stability).[2]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
-
Master Organic Chemistry. Elimination Reactions of Alcohols. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-4-methyl-2-pentanol
Executive Summary
This technical guide addresses the synthesis of 4-Methoxy-4-methyl-2-pentanol (MMP) via the catalytic hydrogenation of 4-Methoxy-4-methyl-2-pentanone .[1] While etherification of diols is a theoretical route, it is industrially inferior due to poor selectivity and elimination side reactions.[1] This guide focuses on the hydrogenation route, providing protocols to maximize chemoselectivity (preserving the methoxy ether) while ensuring complete reduction of the ketone.[1]
Module 1: Reaction Design & Optimization
Core Reaction Pathway
The synthesis relies on the chemoselective reduction of the carbonyl group at C2 without cleaving the labile tertiary ether bond at C4.[1]
Figure 1: Reaction pathway showing the target reduction and critical side reactions (hydrogenolysis and dehydration).
Q: Which catalyst system provides the highest selectivity?
Recommendation: Ruthenium on Carbon (Ru/C) or Raney Nickel .
-
Why: The C4-methoxy group is tertiary and sterically crowded.[1] It is susceptible to hydrogenolysis (cleavage) under aggressive reducing conditions.[1]
-
Palladium (Pd/C): Avoid.[1] Pd is highly active for hydrogenolysis of benzylic and tertiary ethers.[1] Using Pd often leads to the formation of 4-methyl-2-pentanol (demethoxylation).[1]
-
Ruthenium (Ru/C): Preferred.[1] Ru is highly chemoselective for carbonyl reduction at moderate pressures (20-50 bar) and rarely attacks ether linkages under neutral conditions.[1]
-
Raney Nickel: Standard. Effective and cheap, but requires careful pH control.[1] It must be washed neutral; acidic sites on the catalyst surface will catalyze the dehydration of the resulting alcohol.[1]
-
Q: What are the optimal pressure and temperature windows?
Recommendation: 60–90°C at 30–50 bar (435–725 psi) .
-
Temperature: Do not exceed 100°C.
-
Pressure: Higher pressure (up to 50 bar) favors the reduction kinetics over the elimination side reaction.[1]
Standardized Protocol (Lab Scale)
-
Charge: Load 100g 4-Methoxy-4-methyl-2-pentanone into a high-pressure autoclave.
-
Catalyst: Add 5 wt% of 5% Ru/C (dry basis).
-
Solvent: Neat (preferred) or Methanol (if viscosity is an issue, though rarely needed).[1]
-
Purge: N2 purge (3x), H2 purge (3x).
-
Reaction: Pressurize to 40 bar H2. Heat to 75°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours.[1]
-
Workup: Filter catalyst (Celite). Distill product (BP ~163-165°C).
Module 2: Troubleshooting Common Failures
Comparison of Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Loss of Methoxy Group | Hydrogenolysis (C-O cleavage) | Switch catalyst from Pd to Ru or Raney Ni.[1] Lower reaction temperature.[1][2][3] |
| Formation of Alkenes | Acid-catalyzed dehydration | Ensure catalyst support is neutral/alkaline.[1] Add trace NaOH if using Raney Ni.[1] |
| Low Conversion | Catalyst Poisoning or Mass Transfer | Check for sulfur in precursor.[1] Increase stirring speed (H2 is mass-transfer limited). |
| "Wet" Product | Azeotrope formation | Product forms azeotrope with water.[1] Dry precursor before reaction.[1] |
Q: My GC shows a peak at a lower retention time than the product. What is it?
Diagnosis: Likely 4-Methyl-2-pentanol (MIBC) or 4-Methoxy-4-methyl-2-pentanone (unreacted).[1]
-
Mechanism: If you used a Pd catalyst or high temperatures (>120°C), you likely cleaved the methoxy group.[1]
-
Validation: Check Mass Spec for m/z = 102 (MIBC) vs m/z = 132 (Target).
-
Fix: Lower temperature immediately. If using Raney Ni, ensure it is not "aged" (oxidized Ni is less active, requiring higher temps which favor side reactions).[1]
Q: The reaction stalls at 80% conversion. Should I add acid to accelerate it?
CRITICAL WARNING: NO.
-
Risk: Adding acid will instantaneously catalyze the elimination of methanol from the tertiary carbon, destroying your product and forming dienes/alkenes.[1]
-
Solution:
Module 3: Purification & Analysis
Purification Strategy
Separating the alcohol (Target) from the ketone (Precursor) is difficult due to boiling point proximity.[1]
Recommended Method: Fractional Distillation under Vacuum.[1]
-
Vacuum: 20-50 mmHg.[1]
-
Reflux Ratio: High (10:1) required to separate the unreacted ketone.[1]
-
Azeotropes: Note that MMP forms azeotropes with water.[1] Ensure the system is dry.[1]
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting reaction impurities.
References
-
PubChem. (n.d.).[1] 4-Methoxy-4-methyl-2-pentanol (Compound).[1][2][4][5][6][7] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]
-
NIST Chemistry WebBook. (n.d.).[5] 4-Methoxy-4-methyl-2-pentanol.[1][2][4][5][6][7] National Institute of Standards and Technology.[1][5] Retrieved January 28, 2026, from [Link][1]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXY-4-METHYL-2-PENTANONE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 141-73-1: 4-Methoxy-4-methyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 5. 4-Methoxy-4-methyl-2-pentanol [webbook.nist.gov]
- 6. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 7. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
stability issues of 4-Methoxy-4-methyl-2-pentanol under acidic conditions
Technical Support Center: Stability of 4-Methoxy-4-methyl-2-pentanol
Executive Summary & Technical Overview
4-Methoxy-4-methyl-2-pentanol (MMP) is a specialized solvent and intermediate valued for its dual functionality (alcohol and ether) and coupling properties.[1] However, its structural advantages create a specific vulnerability: the tertiary ether moiety at the C4 position.[1]
Unlike primary or secondary ethers, tertiary ethers are thermodynamically predisposed to acid-catalyzed cleavage.[1] In the presence of even weak Brønsted acids or Lewis acids, MMP undergoes a cascade of elimination reactions.[1] This is not a simple impurity issue; it is a fundamental chemical instability that transforms the solvent into reactive dienes and methanol.[1]
Key Stability Characteristic:
-
Primary Failure Mode: Acid-catalyzed dealcoholation (loss of methanol) followed by dehydration.[1]
-
Critical Threshold: pH < 5.0 or presence of Lewis acids (
, , etc.).[1] -
Consequence: Generation of 4-methyl-3-penten-2-ol and subsequent conversion to conjugated dienes (e.g., 2-methyl-1,3-pentadiene), leading to polymerization and yellowing.[1]
Diagnostic Q&A: Identifying the Problem
Q1: I observe a new, low-boiling peak in my GC chromatogram after running a reaction in MMP with p-TsOH. What is it? A: This is almost certainly methanol .[1]
-
Mechanism: The acid protonates the methoxy oxygen at C4.[1] Because the resulting carbocation is tertiary (highly stable), methanol leaves readily via an E1 mechanism.[1]
-
Verification: Check for a peak matching methanol's retention time. If you also see a peak eluting later than methanol but earlier than MMP, it is likely the elimination product, 4-methyl-3-penten-2-ol .[1]
Q2: My reaction mixture turned yellow/orange and became viscous upon heating. Is the solvent decomposing? A: Yes.[1] The degradation of MMP generates conjugated dienes (specifically 2-methyl-1,3-pentadiene ).[1]
-
Causality: Conjugated dienes are prone to acid-catalyzed oligomerization and polymerization.[1] The yellow color typically indicates the formation of conjugated oligomers (the "drying oil" effect).[1]
-
Immediate Action: Neutralize the solution immediately with a weak base (e.g.,
) to halt the propagation.[1]
Q3: Can I use MMP for acid-catalyzed esterification? A: Not recommended.
-
Reasoning: The rate of tertiary ether cleavage in MMP often competes with or exceeds the rate of esterification, especially at elevated temperatures (
).[1] -
Alternative: Use a more stable glycol ether like 1-Methoxy-2-propanol (PGME) if the boiling point permits, or switch to a non-ether solvent.[1]
Mechanism Deep Dive: The Degradation Cascade
Understanding the mechanism is crucial for troubleshooting.[1] The degradation is driven by the stability of the tertiary carbocation intermediate.[1]
The Pathway:
-
Activation: Acid protonates the methoxy oxygen.[1]
-
Cleavage (Rate Limiting): Methanol is expelled, forming a tertiary carbocation at C4.[1]
-
Elimination 1: A proton is lost from C3, forming 4-methyl-3-penten-2-ol .[1]
-
Elimination 2 (Dehydration): The newly formed allylic alcohol is highly reactive.[1] It protonates and loses water to form 2-methyl-1,3-pentadiene .[1]
Visualizing the Pathway:
Figure 1: Acid-catalyzed degradation pathway of MMP showing the progression from ether cleavage to diene formation.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Loss of Solvent Volume | Formation of volatile dienes and methanol which evaporate.[1] | Check exhaust trap for methanol or distinctive diene odor (terpene-like).[1] | Lower temperature; install reflux condenser; neutralize acid . |
| Unexpected Water Peak | Dehydration of the intermediate allylic alcohol. | Karl Fischer titration shows increasing water content over time.[1] | Add molecular sieves (3Å or 4Å) only if acid is not present (sieves can be slightly acidic/basic).[1] |
| Low Product Yield | Solvent is consuming the acid catalyst or reacting with the substrate. | Run a solvent blank (Solvent + Catalyst + Heat) and analyze by GC.[1] | Switch to Methyl Isobutyl Carbinol (MIBC) if ether functionality is not strictly required.[1] |
| Corrosion of Equipment | Methanol formation leading to methanolic acid corrosion? Unlikely. | N/A | Ensure the "acid" isn't actually a byproduct of solvent breakdown (unlikely for MMP itself). |
Stability Testing Protocol
To validate if a batch of MMP is suitable for your process, perform this rapid stress test.
Reagents:
Protocol Steps:
-
Baseline: Inject neat MMP into GC to establish purity profile.
-
Stress: In a 20 mL vial, mix 10 mL MMP with 10 mg p-TsOH (approx 0.1% w/v).
-
Incubate: Heat at 60°C for 1 hour.
-
Analyze: Cool and inject immediately.
-
Pass/Fail Criteria:
Prevention & Mitigation Strategies
-
pH Control: Maintain apparent pH > 6. If the process generates acid (e.g., HCl byproduct), add an acid scavenger like 2,6-lutidine or propylene oxide .[1]
-
Temperature Limits: Keep process temperatures below 50°C if acidic species are present. The activation energy for tertiary ether cleavage is accessible above this threshold.[1]
-
Solvent Substitution:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol.[1] Retrieved January 28, 2026 from [Link][1]
-
Master Organic Chemistry (2015). Elimination Reactions of Alcohols (With Acid). Retrieved January 28, 2026 from [Link][1]
-
Gillard, R. D., et al. 4-methylpent-4-en-2-one (iso-mesityl oxide).[1][2] ResearchGate.[1] Retrieved January 28, 2026 from [Link](Relevant for degradation product identification).
Sources
Technical Support Center: 4-Methoxy-4-methyl-2-pentanol (MMP)
Here is the comprehensive technical support guide for the degradation pathways of 4-Methoxy-4-methyl-2-pentanol.
Executive Technical Overview
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), commercially known as Pent-Oxol , is a glycol ether-alcohol solvent valued for its dual functionality.[1][2] It possesses a secondary alcohol at position C2 and a tertiary ether (methoxy group) at position C4.[1]
While it exhibits excellent solvency for resins and high boiling point stability, its unique structure creates two distinct vulnerability vectors:
-
Oxidative Instability: The secondary alcohol is susceptible to oxidation, forming the ketone analogue (Pent-Oxone).[1]
-
Acid Lability: The tertiary ether linkage is chemically fragile.[1] Unlike primary or secondary ethers, the tertiary methoxy group can undergo rapid acid-catalyzed demethanolation, leading to alkene formation.[1]
This guide addresses these pathways through a troubleshooting framework designed for researchers observing unexpected assay loss or impurity formation.
Interactive Troubleshooting Guide (Q&A)
Category A: Impurity Profiling & Chromatography Issues
Q1: I am seeing a new peak in my GC chromatogram with a retention time slightly lower than MMP. Mass spec shows a molecular weight of 130 Da (M-2).[1] What is this?
Diagnosis: Oxidative Degradation. You are likely observing the conversion of the secondary alcohol to a ketone.[1]
-
Mechanism: In the presence of air (oxygen) and trace metal catalysts (or radical initiators), the C2-hydroxyl group oxidizes to form 4-Methoxy-4-methyl-2-pentanone (Pent-Oxone).[1]
-
Confirmation: Check your IR spectrum. The appearance of a strong carbonyl stretch around 1715 cm⁻¹ confirms the ketone.[1]
-
Corrective Action:
Q2: My assay purity is dropping in an acidic formulation (pH < 4), and I detect methanol in the headspace. What is happening?
Diagnosis: Acid-Catalyzed Demethanolation (Ether Cleavage). [1]
-
Mechanism: The methoxy group is attached to a tertiary carbon.[1] In acidic media, the ether oxygen protonates, making methanol a good leaving group. This generates a stable tertiary carbocation, which rapidly eliminates a proton to form an alkene (typically 4-methylpent-3-en-2-ol ).[1]
-
Key Indicator: The presence of methanol (detectable by headspace GC) is the "smoking gun" for this pathway.
-
Corrective Action:
Q3: During high-temperature distillation (>150°C), I see "ghost peaks" and a drop in recovery. Is MMP thermally unstable?
Diagnosis: Thermal Elimination.
-
Mechanism: While MMP is generally stable, prolonged exposure to temperatures near its boiling point (163°C), especially in the presence of slightly acidic surfaces (like un-silylated glass wool or active sites in the GC liner), can induce thermal dehydration or methanol elimination.
-
Troubleshooting:
Degradation Pathways Visualization
The following diagram maps the degradation logic, branching based on environmental stressors (Oxidative vs. Acidic).
Caption: Figure 1. Divergent degradation pathways of MMP. The oxidative route yields a ketone, while the acidic route cleaves the ether to form an alkene and methanol.
Experimental Protocols for Stability Validation
To validate the stability of MMP in your specific matrix, perform this forced degradation study.
Protocol: Forced Degradation Profiling
Objective: Determine the dominant degradation vector (Oxidative vs. Acidic) for MMP in a new formulation.
Materials:
-
MMP Reference Standard (>98% purity).[1]
-
1N HCl and 1N NaOH.[1]
-
30% Hydrogen Peroxide (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
GC-MS or HPLC-UV/RI system.[1]
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of MMP in Acetonitrile.
-
Stress Conditions:
-
Acid Stress: Mix 1 mL Stock + 1 mL 0.1N HCl.[1] Heat at 60°C for 4 hours.
-
Base Stress: Mix 1 mL Stock + 1 mL 0.1N NaOH. Heat at 60°C for 4 hours.
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3%
. Store at RT for 24 hours.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Analysis: Neutralize acid/base samples. Inject all samples into GC-MS.[1]
-
Evaluation Criteria:
| Stress Condition | Expected Degradant | Mass Spec Signature (m/z) | Mechanism |
| Acidic | 4-Methylpent-3-en-2-ol | 100 (Parent), 85 (Loss of Me) | Ether Cleavage (Demethanolation) |
| Oxidative | Pent-Oxone | 130 (Parent), 43 (Acetyl) | Alcohol Oxidation |
| Basic | None (Generally Stable) | 132 (Parent) | MMP is resistant to base hydrolysis |
Quantitative Data & Properties
Use the following data to identify peaks and validate analytical methods.
Table 1: Physicochemical & MS Properties
| Compound | Common Name | MW ( g/mol ) | Key MS Fragments (m/z) | Boiling Point |
| 4-Methoxy-4-methyl-2-pentanol | Pent-Oxol | 132.20 | 117 (M-15), 101 (M-31), 59 | ~164°C |
| 4-Methoxy-4-methyl-2-pentanone | Pent-Oxone | 130.19 | 115 (M-15), 43 (Acetyl) | 156°C |
| 4-Methylpent-3-en-2-ol | (Degradant) | 100.16 | 85 (M-15), 82 (M-18) | ~130°C |
Note: The "Loss of 31" (Methoxy) is a characteristic fragmentation for MMP in Mass Spectrometry.
FAQ: Storage and Handling
Q: Can I store MMP in carbon steel containers? A: While generally compatible, carbon steel can sometimes contain surface iron oxides that act as weak Lewis acids or radical initiators.[1] For high-purity applications (e.g., API synthesis), Stainless Steel (304/316) or HDPE containers are recommended to prevent metal-catalyzed oxidation.[1]
Q: Is MMP hygroscopic? A: Yes, moderately.[1] The hydroxyl group can hydrogen bond with water.[1] Water uptake does not degrade the molecule chemically but can hydrolyze the ether if the pH drops over time (autocatalysis). Keep containers tightly sealed.
Q: Why does the SDS mention "Peroxide Former"? A: Like many ethers, the methoxy group adjacent to a tertiary carbon can form peroxides upon prolonged exposure to air, although it is less prone to this than secondary ethers (like diethyl ether). Periodic testing for peroxides using starch-iodide paper is required for bottles stored >12 months.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955: 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7884: 4-Methoxy-4-methyl-2-pentanone. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for acid-catalyzed hydrolysis mechanisms of tertiary ethers).
Sources
Technical Support: Dehydration Protocols for 4-Methoxy-4-methyl-2-pentanol
Executive Summary & Chemical Profile[1][2][3]
You are likely accessing this guide because standard drying protocols (e.g., simple rotary evaporation) have failed to reduce the water content of 4-Methoxy-4-methyl-2-pentanol (MMP) below critical thresholds (e.g., <50 ppm) for sensitive applications like Grignard reactions or anhydrous coating formulations.[1]
MMP (also known commercially as Pent-Oxol) presents a unique dehydration challenge due to its hybrid structure: it contains both a hydrophilic alcohol moiety and an ether linkage.[1]
| Property | Value | Implication for Drying |
| CAS Number | 141-73-1 | Verification ID |
| Boiling Point | ~163–165 °C | High boiling point makes removal of water by simple distillation difficult without an entrainer.[1] |
| Water Solubility | ~5.2% (w/w) | Significant hygroscopicity; it will absorb atmospheric moisture rapidly.[1] |
| Structure | Ether-Alcohol | CRITICAL SAFETY: Susceptible to peroxide formation.[1] Must test for peroxides before heating. |
| Azeotrope | Likely Binary | Forms azeotropes with water, preventing simple fractionation from achieving <0.1% water.[1] |
Decision Matrix: Selecting the Correct Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on the current water content and the target specification.[1]
Workflow Visualization
The following logic flow ensures process safety and efficiency.
Figure 1: Decision logic for 4-Methoxy-4-methyl-2-pentanol dehydration. Note the critical peroxide check before any thermal processing.
Detailed Technical Protocols
Method A: Azeotropic Distillation (The "Bulk Removal" Method)
Best for: Water content > 1.0% or large volumes (>1 Liter).[1] Mechanism: Since MMP boils at ~163°C, boiling it to remove water (BP 100°C) is inefficient due to the high energy requirement and potential degradation.[1] We use an entrainer (Toluene or Cyclohexane) to form a lower-boiling ternary azeotrope with water, which carries the water out of the system.[1]
Protocol:
-
Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Ratio: Add the wet MMP to the flask. Add Toluene (20-30% by volume relative to MMP).[1]
-
Process: Heat the mixture to reflux.
-
Completion: Continue until no new water droplets accumulate in the trap for 60 minutes.
-
Finishing: Drain the trap. Distill off the remaining toluene (BP 110.6°C). The remaining liquid in the flask is dry MMP (BP ~163°C).
Method B: Molecular Sieves (The "Standard" Method)
Best for: Water content 0.1% - 1.0%, or maintaining dryness in storage.[1] Mechanism: Physical adsorption.[1] Critical Choice: Use Type 3A sieves.[1][2]
-
Why 3A? MMP is a branched alcohol.[1] While 4A sieves are common, they have a pore size of 4 Angstroms.[1] Ethanol and larger alcohols can sometimes compete for adsorption sites or block pores in 4A sieves.[1] 3A sieves exclude the alcohol molecules entirely, adsorbing only water.[1]
Protocol:
-
Activation (Crucial): Do not use sieves straight from the bottle. Activate them by heating to 250-300°C under high vacuum for 12 hours or in a muffle furnace overnight. Cool in a desiccator.
-
Loading: Add 20% w/v activated 3A sieves to the MMP (e.g., 20g sieves per 100mL solvent).
-
Time: Allow to stand for 24-48 hours. Agitate occasionally.
-
Filtration: Decant or filter under nitrogen/argon to avoid re-absorbing atmospheric moisture.[1]
Method C: Calcium Hydride (The "Ultra-Dry" Method)
Best for: Water content < 1000 ppm, requiring < 50 ppm.[1]
Safety Warning: This generates hydrogen gas.[1] Perform in a fume hood.
Mechanism: Chemical reaction:
Protocol:
-
Pre-dry: Ensure MMP is already <0.5% water (use Method B first if wet).[1]
-
Addition: Under inert atmosphere (N2/Ar), add powdered
(5% w/v). -
Reflux: Stir and reflux for 2-4 hours. Note: MMP has a high BP (163°C); ensure your oil bath is capable and safety shields are in place.[1]
-
Distillation: Distill the MMP directly from the
under reduced pressure (vacuum distillation is recommended to lower the boiling point and reduce thermal hazards).
Troubleshooting & FAQs
Q1: I used 4A molecular sieves, and the solvent turned slightly yellow/cloudy. Why? A: This indicates sieve degradation or ion exchange.[1] Commercial 4A sieves are aluminosilicates held together with clay binders.[1] If the MMP is slightly acidic or if the sieves are old, the binder can leach.[1] Furthermore, if the MMP enters the 4A pores, it can get trapped and degrade thermally if heated.[1] Switch to 3A sieves , which physically exclude the MMP molecule.[1]
Q2: My Karl Fischer (KF) titrator is giving drifting results with MMP. A: This is a common interference issue.
-
Ketone/Aldehyde Interference: While MMP is an alcohol, ensure your sample is pure.[1] If it contains ketone impurities (like MIBK precursors), they react with the methanol in standard KF reagents to form ketals, releasing water and causing a "never-ending" titration.[1]
-
Solution: Use a Coulometric KF with a "Ketone/Aldehyde specific" anolyte reagent (methanol-free) to rule out side reactions.[1]
Q3: Can I use sodium metal (Na) to dry MMP?
A: Not recommended. MMP has a hydroxyl (-OH) group.[1] Sodium will react with the MMP itself to form the sodium alkoxide (
Q4: I distilled MMP, but the distillate is still wet. Why? A: You likely distilled a water-MMP azeotrope.[1] Because MMP boils at ~163°C and water at 100°C, simple distillation often pulls over the "wet" fraction first if an azeotrope exists.[1] You must discard the first 10-15% of the distillate (foreshoots) or use Method A (Entrainer) to break the azeotropic behavior.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol.[1] Retrieved January 28, 2026.[1][3]
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents and Alcohols.[1] Journal of Organic Chemistry.[1] (Contextual grounding for 3A vs 4A sieve selection in alcohols).
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[1] The Journal of Organic Chemistry.[1]
-
Bretherick's Handbook of Reactive Chemical Hazards. Peroxides in Ethers.[1] (General safety reference for ether-alcohol distillation hazards).
Sources
Technical Support Center: High-Yield Synthesis of 4-Methoxy-4-methyl-2-pentanol (MMP)
[1]
Status: Operational Ticket ID: MMP-SYNTH-OPT-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Yield-Killer" Dynamics
Synthesizing 4-Methoxy-4-methyl-2-pentanol (MMP) requires navigating two competing thermodynamic pitfalls. The synthesis is a two-step sequence:
-
Michael Addition: Methanol addition to Mesityl Oxide (MO) to form 4-methoxy-4-methyl-2-pentanone.[1]
-
Hydrogenation: Reduction of the ketone to the secondary alcohol.
The Central Challenge: The first step is an equilibrium-limited exothermic reaction. High temperatures favor the reverse reaction (retro-Michael), regenerating the starting material. The second step carries the risk of hydrogenolysis (cleaving the ether) if the catalyst is too aggressive.
This guide replaces generic advice with causal troubleshooting based on reaction thermodynamics and kinetics.
Module 1: The Precursor Bottleneck (Michael Addition)
Target: 4-methoxy-4-methyl-2-pentanone (Methoxy Ketone)
Critical Workflow Diagram
Figure 1: The Michael Addition workflow highlighting the risk of Retro-Michael reversion during workup.
Troubleshooting Guide: Step 1
Q: My GC conversion stalls at ~60-70%. Adding more heat lowers the yield. Why? A: You are fighting thermodynamics. The addition of methanol to mesityl oxide is exothermic .
-
The Physics: According to Le Chatelier’s principle, higher temperatures shift the equilibrium back to the starting materials (Mesityl Oxide).
-
The Fix:
-
Cool Down: Run the reaction at 0°C to 10°C . Do not exceed 20°C.
-
Push Equilibrium: Use a large excess of Methanol (5:1 to 10:1 molar ratio relative to Mesityl Oxide).
-
Catalyst: Use a solid base catalyst (e.g., Amberlyst A26 OH form or MgO) rather than liquid NaOH. This prevents polymerization side-reactions common with liquid bases.
-
Q: The crude NMR looked great, but after distillation, I recovered mostly Mesityl Oxide. What happened? A: You experienced the Retro-Michael Reaction inside your distillation flask.
-
The Cause: If any trace of base catalyst remains during the heating phase of distillation, it catalyzes the elimination of methanol, reverting your product back to Mesityl Oxide.
-
The Fix: You must neutralize the reaction mixture to pH 6.5–7.0 before any heat is applied.
-
Protocol: If using liquid base, add stoichiometric acetic acid. If using solid resin, filter strictly. Verify pH on the filtrate. Flash distill under high vacuum to keep pot temperature below 60°C.
-
Module 2: The Hydrogenation Challenge
Target: 4-Methoxy-4-methyl-2-pentanol (MMP)
Experimental Parameters Table
| Parameter | Recommended Range | Why? | Risk of Deviation |
| Catalyst | Raney Nickel or Ru/C (5%) | High activity for C=O; low activity for C-O cleavage. | Pd/C often causes hydrogenolysis (cleaving the methoxy group). |
| Pressure | 300 - 500 psi (20-35 bar) | Drives reduction of the sterically hindered ketone. | Low pressure results in incomplete conversion. |
| Temperature | 60°C - 80°C | Kinetic sweet spot. | >100°C promotes ether cleavage (loss of methoxy). |
| Solvent | Methanol (or neat) | Prevents transesterification/solubility issues. | Acidic solvents promote dehydration. |
Troubleshooting Guide: Step 2
Q: I am seeing a byproduct identified as 4-methyl-2-pentanol (MIBC). How do I stop this? A: This is a Hydrogenolysis issue. You are cleaving the C-O bond of your methoxy group.
-
Diagnosis: This usually happens if the reaction temperature is too high (>100°C) or if the catalyst is too acidic (e.g., Pd/C on an acidic support).
-
The Fix:
-
Switch to Ruthenium on Carbon (Ru/C) , which is known for preserving ether functionalities while reducing ketones [1].
-
If using Raney Nickel, ensure it is slightly alkaline (washed with dilute NaOH) to suppress acid-catalyzed elimination.
-
Q: The reaction is extremely slow. Can I add acid to accelerate it? A: Absolutely not.
-
The Risk: Acid catalysts will instantly dehydrate your product (MMP) or the intermediate, creating dienes or reverting to Mesityl Oxide derivatives.
-
The Fix: Increase Hydrogen pressure or agitation speed (mass transfer limitation). Ensure your starting material (Methoxy Ketone) is free of sulfur contaminants if it was derived from a process using sulfuric acid or thiols, as these poison Ru and Ni catalysts.
Module 3: Isolation and Purity
Purification Logic Flow
Figure 2: Isolation strategy emphasizing solvent removal prior to high-vacuum fractionation.
Q: How do I remove the final traces of water? A: MMP can form azeotropes with water.
-
Protocol: Do not use molecular sieves on the crude mixture if it is still basic. Distill the bulk water/methanol off first. For final drying of the pure alcohol, use activated 3A molecular sieves or magnesium sulfate after neutralization.
References
-
Hydrogenation Selectivity: Title: Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst.[2][3] Source: University of St Andrews / ResearchGate. Relevance: Establishes catalyst selectivity profiles for hindering ether cleavage during ketone reduction. URL:[Link] (General institutional link; specific paper verified via context).
-
Mesityl Oxide Equilibrium: Title: Mesityl Oxide Synthesis and Equilibrium Dynamics. Source: Organic Syntheses / ScienceMadness (Historical Data). Relevance: Confirms the retro-Michael reaction risks and the necessity of base catalysis for the forward reaction. URL:[Link] (Refers to Mesityl Oxide preparation basics).
-
Thermodynamics of Methanol Addition: Title: Thermodynamic Analysis of Methanol Synthesis and Derivatives. Source: ResearchGate / WECMELive. Relevance: Provides thermodynamic grounding for the exothermic nature of methanol addition reactions, necessitating low-temperature protocols. URL:[Link]
Technical Support Center: Analytical Methodologies for 4-Methoxy-4-methyl-2-pentanol (MMP-OH)
[1][2]
Status: Operational Ticket ID: MMP-OH-ANALYTICAL-001 Subject: Troubleshooting Analytical Methodologies for CAS 141-73-1 Assigned Specialist: Senior Application Scientist[1][2]
Molecular Profile & Analytical Context
Before addressing specific troubleshooting tickets, verify your analyte properties. 4-Methoxy-4-methyl-2-pentanol (MMP-OH) presents a unique set of challenges due to its bifunctional nature (secondary alcohol + tertiary ether) and lack of chromophores.[1][2]
| Property | Value | Analytical Implication |
| CAS Number | 141-73-1 | Use for precise database searching (e.g., NIST, PubChem).[1][2] |
| Structure | Aliphatic, Chiral (C2) | Requires chiral columns for enantiomeric resolution.[3] |
| Boiling Point | 163–164 °C | Moderately volatile; suitable for GC but requires adequate hold times.[1][2] |
| Chromophore | None (UV Transparent) | Invisible to standard UV detectors (254 nm).[1][2] Requires RI, ELSD, or Derivatization. |
| Polarity | Moderate (LogP ~1.[1][2]18) | Water-soluble; prone to peak tailing on non-polar GC columns.[1][2] |
Troubleshooting Guide (Q&A Format)
Category A: Gas Chromatography (GC) Challenges
Q1: I see significant peak tailing for MMP-OH on my DB-5 (5% phenyl) column. Is my column dirty?
Diagnosis: Likely not dirty, but chemically mismatched.[2] Technical Insight: MMP-OH contains a hydroxyl group (-OH) capable of strong hydrogen bonding with active silanol sites on the column liner and the stationary phase.[1][2] On non-polar columns like DB-5, this interaction dominates, causing the "shark fin" tailing. Corrective Action:
-
Switch Column: Use a polar WAX column (Polyethylene Glycol - e.g., DB-WAX, HP-INNOWax).[1][2] The polar stationary phase "wets" the alcohol better, yielding sharp symmetry.
-
Deactivation: Ensure your inlet liner is fully deactivated (silanized).[1][2] Use wool-packed liners only if deactivated; otherwise, use a baffled liner to prevent adsorption.[1][2]
Q2: I observe "ghost peaks" or a broad hump eluting before my main peak. Is the sample degrading?
Diagnosis: Thermal degradation (Dehydration or Demethoxylation) in the inlet. Technical Insight: Beta-alkoxy alcohols and secondary alcohols can undergo elimination reactions at high temperatures.[1][2] The tertiary ether group (methoxy at C4) is acid-sensitive and thermally labile, potentially cleaving to form volatile alkenes (e.g., 4-methyl-pent-3-en-2-ol isomers).[1][2] Corrective Action:
-
Lower Inlet Temp: Reduce inlet temperature from the standard 250°C to 200–220°C.
-
Check pH: Ensure the sample is neutral. Trace acids catalyze dehydration in the hot injection port.
-
Pulsed Split: Use a pulsed split injection to sweep the sample onto the column faster, reducing residence time in the hot inlet.
Q3: How do I separate the enantiomers of MMP-OH?
Diagnosis: Standard columns cannot separate the (R) and (S) enantiomers at the C2 position. Corrective Action:
-
Column Selection: A cyclodextrin-based phase is required.[1][2] The Beta-DEX 120 (permethylated
-cyclodextrin) is effective for secondary alcohols.[1][2] -
Mechanism: The enantiomers form transient inclusion complexes with the cyclodextrin cavity. The stability of these complexes differs between (R) and (S), creating separation.
Category B: HPLC & Detection Issues
Q4: I injected 1 mg/mL of MMP-OH into my HPLC-UV at 254 nm and 210 nm, but I see no signal.
Diagnosis: The molecule is UV-transparent.[1][2]
Technical Insight: MMP-OH lacks conjugated
Visual Decision Logic
The following diagrams illustrate the logical flow for method selection and derivatization strategies.
Figure 1: Decision Matrix for Analytical Technique Selection based on experimental goals.
Standard Operating Protocols (SOPs)
Protocol 1: GC-FID Purity Assay (Self-Validating)
Best for routine purity checks and impurity profiling.[1][2]
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: DB-WAX UI or equivalent (30 m × 0.25 mm × 0.25 µm).[1][2]
-
Inlet: Split Mode (50:1). Temp: 220°C (Keep low to prevent degradation).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Detector (FID): 250°C. H2 (30 mL/min), Air (400 mL/min).[2]
-
System Suitability (Validation):
Protocol 2: HPLC Pre-Column Derivatization (Benzoylation)
Required for UV detection if RI/ELSD is unavailable.
Principle: Converts the "invisible" alcohol into a UV-active benzoate ester.[1][2]
-
Reagents: Benzoyl Chloride (BzCl), Pyridine, Acetonitrile (ACN).[2]
-
Procedure:
-
HPLC Conditions:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol.[1][2] Retrieved from [Link][2]
-
Restek Corporation. Analysis of Alcohols and Volatile Organics by GC.[1][2] (General methodology for polar analytes on WAX phases). Retrieved from [Link]
-
Hu, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS.[1][2][4] (Methodology adapted for similar chiral aliphatic alcohols).[1][2] Foods, 11(17), 2584. Retrieved from [Link][2]
Technical Support Center: Emulsion Control with 4-Methoxy-4-methyl-2-pentanol
[1]
Product Focus: 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1) Synonyms: MMP, Pent-Oxol, 4-Methyl-4-methoxy-2-pentanol Application: Liquid-Liquid Extraction (LLE), Phase Separation, Demulsification[1]
Core Mechanism: Why MMP Prevents Emulsions
The Science of Phase Coupling
Emulsions in drug development and organic synthesis typically occur when surface-active impurities (proteins, phospholipids, or synthetic byproducts) form a rigid film at the interface between the aqueous and organic phases.[1]
4-Methoxy-4-methyl-2-pentanol functions as a coupling agent or co-solvent .[1] Unlike standard alcohols (e.g., methanol), MMP possesses a unique branched structure with both a hydrophilic ether/hydroxyl group and a hydrophobic isobutyl tail.[1]
Mechanism of Action[2][3]
-
Interfacial Partitioning: MMP migrates to the liquid-liquid interface.[1]
-
Film Disruption: Its bulky branched structure disrupts the ordered packing of surfactants (the "rigid film") that stabilizes the emulsion.[1]
-
Interfacial Tension Reduction: It lowers the interfacial tension slightly, promoting the coalescence of droplets (Ostwald ripening) without making the phases fully miscible.[1]
Visualization: Interfacial Disruption Pathway
The following diagram illustrates how MMP penetrates the surfactant wall to induce phase separation.[1]
Figure 1: Mechanism of MMP-induced demulsification, showing the transition from stable emulsion to phase separation.[1]
Troubleshooting Guide & FAQs
Direct answers to common issues encountered during extraction workflows.
Q1: I added MMP, but the emulsion ("rag layer") persists. What now?
Diagnosis: The surfactant concentration may be too high for the current MMP dosage, or the pH is stabilizing the surfactant.[1] Corrective Action:
-
Increase Concentration: MMP is typically effective at 1–5% v/v .[1] If you used <1%, titrate up to 5%.[1]
-
Check pH: If your target compound allows, adjust the pH away from the pKa of the suspected surfactant (e.g., acidify if carboxylates are present) to neutralize the charge.[1]
-
Salting Out: Add saturated NaCl (brine). MMP works synergistically with brine to increase the density difference and "push" organics out of the aqueous phase.[1]
Q2: Will MMP contaminate my final product?
Diagnosis: Concern regarding solvent residue in Active Pharmaceutical Ingredients (APIs). Technical Insight:
-
Boiling Point: MMP boils at ~172°C .[1][2] It is not a volatile solvent like dichloromethane or ethyl acetate.[1]
-
Removal Strategy: You cannot easily remove MMP by rotary evaporation at standard pressures.[1]
-
Protocol: Use a high-vacuum pump (<10 mbar) with heating, or wash the organic phase with water/brine (MMP has ~5% water solubility) to extract it back into the aqueous waste stream before final evaporation.[1]
-
Q3: Can I use MMP in place of standard demulsifiers like Ethanol or Brine?
Comparison:
-
Vs. Ethanol: Yes.[1] Ethanol often increases mutual solubility too much, leading to yield loss (product stays in the water).[1] MMP is more hydrophobic, maintaining better phase distinctness.[1]
-
Vs. Brine: MMP is a chemical demulsifier; Brine is a physical one (density/ionic strength).[1] They are best used together.
Q4: I see three layers after adding MMP. What happened?
Diagnosis: Phase separation limit exceeded. Explanation: MMP has limited solubility in water (~52 g/L).[1] If you add too much MMP to a highly aqueous system without enough organic solvent, MMP may form its own third phase.[1] Fix: Add more of your primary organic solvent (e.g., Ethyl Acetate, MTBE) to redissolve the MMP layer.[1]
Optimized Experimental Protocols
Protocol A: Preventive Addition (The "Gold Standard")
Use this when working with biological matrices (plasma, fermentation broth) known to emulsify.[1]
-
Preparation: Prepare your extraction solvent (e.g., Ethyl Acetate or DCM).[1]
-
Doping: Add 2% v/v MMP directly to the extraction solvent before contacting the aqueous phase.[1]
-
Extraction: Add the doped solvent to your aqueous sample.[1]
-
Mixing: Shake/vortex.
-
Observation: Phase separation should occur within <60 seconds with a sharp interface.
Protocol B: The "Rescue" Method (Post-Emulsion)
Use this when an unexpected emulsion has already formed in the separatory funnel.
-
Stasis: Allow the funnel to sit undisturbed for 5 minutes to identify the emulsion layer (rag layer).[1]
-
Addition: Add neat MMP dropwise directly onto the emulsion layer.[1]
-
Volume Guide: Start with 1 mL MMP per 100 mL total volume.[1]
-
-
Agitation: Swirl gently (do not shake vigorously yet) to distribute the MMP into the interface.[1]
-
Settle: Wait 2 minutes. If the interface clears, proceed.[1] If not, add brine (10% of aqueous volume) and swirl again.[1]
Technical Specifications & Data
Reference data for process validation.
| Property | Value | Relevance to Extraction |
| Chemical Name | 4-Methoxy-4-methyl-2-pentanol | Specific isomer (Alcohol form) |
| CAS Number | 141-73-1 | Note: Do not confuse with Pentoxone (Ketone, CAS 107-70-0) |
| Boiling Point | 172.7°C (approx) | High BP; requires vacuum for removal |
| Density | ~0.90 g/cm³ | Lighter than water; stays in organic phase (usually) |
| Water Solubility | ~52 g/L (approx. 5%) | Moderate; allows washing out with water |
| Flash Point | ~53°C | Flammable; handle in fume hood |
| Appearance | Colorless Liquid | Visual clarity helps interface detection |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved January 28, 2026, from [Link][1]
-
The Good Scents Company (2023). 4-methoxy-4-methyl-2-pentanol Physical Properties and Solubility Data. Retrieved January 28, 2026, from [Link][1]
-
Chemistry LibreTexts (2022). Solvent Partitioning (Liquid-Liquid Extraction) and Demulsification Principles. Retrieved January 28, 2026, from [Link]
Technical Support Center: 4-Methoxy-4-methyl-2-pentanol Solutions
Topic: Viscosity Management & Rheology Control Solvent Identity: 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1) Common Aliases: Pent-Oxol, MMP Alcohol Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: Understanding Your Solvent System
Welcome to the MMP Technical Solutions Center. If you are accessing this guide, you are likely encountering rheological challenges—specifically high viscosity or flow instability—in formulations utilizing 4-Methoxy-4-methyl-2-pentanol .
Unlike simple ketones (like its precursor, Pentoxone), MMP possesses a hydroxyl (-OH) group on a branched pentyl backbone.[1] This structural feature introduces significant hydrogen bonding , making it a "coupling solvent."[1] While excellent for solubilizing complex APIs and resins, this amphiphilic nature often results in non-linear viscosity behaviors when loaded with solutes.[1]
This guide provides self-validating protocols to stabilize and manipulate the viscosity of your MMP solutions.
Module 1: Temperature-Dependent Viscosity Control
FAQ: Why does my solution's viscosity drift significantly with minor temperature changes?
Technical Insight: MMP exhibits a steeper viscosity-temperature gradient than linear alcohols due to the steric hindrance of the methyl/methoxy groups interfering with hydrogen bond networks.[1] As temperature increases, the kinetic energy rapidly disrupts these intermolecular H-bonds, causing a sharp drop in viscosity.[1]
The Solution: Thermal Profiling You cannot rely on single-point viscosity measurements (e.g., at 25°C).[1] You must establish a "Process Window" using an Arrhenius plot.[1]
Protocol A: Determination of the Thermal Process Window
Objective: Identify the optimal temperature range where viscosity is stable (<5% variation) and low enough for processing (e.g., filtration, spray coating).
Required Equipment:
-
Cone-and-plate rheometer (Peltier controlled) or Viscometer with thermal jacket.[1]
-
Neat MMP (Control) and MMP + Solute (Test Sample).
Step-by-Step Workflow:
-
Baseline Calibration: Load neat MMP. Shear at
.[1] Ramp temperature from to .[1] -
Sample Loading: Load your formulation. Allow 120s equilibrium time to relax shear history.
-
Thermal Ramp: Ramp temperature from
to at a rate of .-
Note: Do not exceed
without verifying solute stability, as MMP flash point is (closed cup).[1]
-
-
Data Transformation: Plot
(natural log of viscosity) vs. (inverse Kelvin).[1] -
Analysis: Identify the linear region. The slope represents the activation energy of flow (
).[1] A steeper slope indicates higher thermal sensitivity.[1]
Data Visualization (Workflow):
Figure 1: Logic flow for establishing a safe thermal processing window for MMP solutions.
Module 2: Solvent Blending & Dilution Strategies
FAQ: Can I dilute MMP with water or heptane to lower viscosity?
Technical Insight: MMP is amphiphilic.[1]
-
Water: It has limited solubility with water.[1][2] Adding water to an MMP-polymer solution often causes "micro-emulsion gelling," where viscosity increases drastically before phase separation occurs.[1]
-
Hydrocarbons (Heptane): These act as non-solvents for many polar solutes.[1] Adding them can cause the polymer chains to coil (reducing hydrodynamic radius) or precipitate (crashing out).[1]
The Solution: The Co-Solvent Titration Method Use a "bridge solvent" like Propylene Glycol Monomethyl Ether (PGME) or Ethanol if you need to reduce viscosity without shocking the system.[1]
Comparative Solvent Data
| Property | MMP (Pent-Oxol) | PGME (Alternative) | Impact on Viscosity |
| Boiling Point | ~173°C | ~120°C | MMP retains fluidity longer during drying (better leveling).[1] |
| Viscosity (25°C) | ~3.8 cP | ~1.7 cP | MMP is naturally more viscous; requires higher shear to move.[1] |
| H-Bonding Capacity | High | Moderate | MMP creates stronger solvent-solute networks.[1] |
| Evaporation Rate | Slow (<0.1 BuAc=1) | Medium | MMP solutions are prone to "skinning" if not managed.[1] |
Protocol B: Dilution Curve Generation
Objective: Determine the "Critical Dilution Point" where viscosity drops without precipitation.
-
Start with 100g of your high-viscosity MMP concentrate.[1]
-
Select a co-solvent (Recommendation: Isopropyl Alcohol for polarity match, or Butyl Acetate for reducing H-bonding).[1]
-
Add co-solvent in 5% increments (w/w).[1]
-
Mix at low RPM (avoid air entrapment).
-
Measure viscosity and Optical Density (OD600) .
-
Stop Condition: If OD600 spikes, you have hit the "Cloud Point" (solute crashing out).[1]
-
Module 3: Rheology & Shear Sensitivity
FAQ: Why does the solution thicken when I pump it (Shear Thickening) or drip when sprayed (Shear Thinning)?
Technical Insight: MMP solutions often exhibit Non-Newtonian behavior.[1]
-
Shear Thinning (Pseudoplastic): Common with long-chain polymers in MMP.[1] Alignment of chains under flow reduces viscosity.[1] Desirable for spraying.[1]
-
Shear Thickening (Dilatant): Occurs in high-solid suspensions.[1] Rapid force causes particles to jam.[1] Dangerous for pumps.[1]
Troubleshooting Logic: Diagnosing Flow Issues
Use the following decision tree to diagnose your specific issue based on rheological observation.
Figure 2: Diagnostic tree for identifying non-Newtonian behaviors in MMP formulations.
Module 4: Storage & Stability
FAQ: My solution formed a gel layer overnight. Is it recoverable?
Cause: Evaporation of the volatile component (if a co-solvent was used) or moisture absorption (MMP is hygroscopic).[1] Water absorption can disrupt the solvent power, leading to phase separation or "gelling."[1]
Recovery Protocol:
-
Seal Check: Ensure headspace in storage vessels is minimized to prevent moisture uptake.[1]
-
Re-solubilization:
-
Heat the container to
(well below flash point). -
Apply slow agitation (magnetic stir bar) for 30 minutes.
-
Do not sonicate high-molecular-weight polymers (risks chain scission).[1]
-
-
Filtration: If "micro-gels" persist (visible as haze), filter through a 0.45µm PTFE membrane (compatible with MMP).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol.[1] Retrieved from [Link][1]
-
Cheméo. Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1). Retrieved from [Link][1]
-
Rheonics. Viscosity Management in Medical Device Coatings.[1][3] (General principles of solvent-based coating rheology). Retrieved from [Link][1]
Sources
Validation & Comparative
4-Methoxy-4-methyl-2-pentanol vs other frothing agents
Technical Comparison Guide: 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol) vs. Standard Frothing Agents
Executive Summary
In the landscape of interfacial science, 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1, commonly known as Pent-Oxol ) represents a unique class of alkoxy-alcohol surfactants. While traditional frothers like Methyl Isobutyl Carbinol (MIBC) dominate mineral processing, and surfactants like Poloxamers dominate pharmaceutical formulation, Pent-Oxol occupies a critical "middle ground."
This guide objectively compares Pent-Oxol against industry standards (MIBC, Pine Oil, and Glycol Ethers). It focuses on hydrodynamic selectivity , bubble stability , and solvency , providing actionable data for applications ranging from foam fractionation in biotechnology to selective flotation in extraction processes.
Chemical Architecture & Mechanism
To understand performance, we must analyze the Structure-Activity Relationship (SAR).
-
MIBC (Standard): A branched aliphatic alcohol (
). It relies solely on a short hydrocarbon chain for hydrophobicity. Result: Brittle, unstable foam (good for selectivity, poor for carrying capacity). -
Pent-Oxol (Challenger): An alkoxy-alcohol (
). It contains a methoxy ether group ( ) at the 4-position and a hydroxyl group at the 2-position.-
Effect: The ether oxygen adds a secondary hydrophilic site, increasing water solubility and hydrogen bonding capability (Hildebrand parameter ~17.4 MPa
). This creates a "softer" amphiphile that reduces dynamic surface tension more slowly than MIBC but forms a more viscoelastic bubble shell.
-
Diagram 1: Interfacial Molecular Orientation
The following diagram illustrates how the additional methoxy group alters the molecule's orientation at the air-water interface, leading to enhanced foam stability compared to MIBC.
Caption: Comparative interfacial dynamics. Pent-Oxol's ether group interacts with water (blue zone), creating a thicker hydration layer that retards film drainage compared to MIBC.
Performance Comparison Matrix
The following data synthesizes experimental benchmarks. Note that Pent-Oxol acts as a hybrid between selective alcohols and powerful glycol ethers.
| Feature | MIBC (Standard) | Pent-Oxol (4-Methoxy-4-methyl-2-pentanol) | Dowfroth 250 (Polypropylene Glycol) | Implication for R&D |
| Chemistry | Aliphatic Alcohol | Alkoxy-Alcohol | Polyglycol Ether | Pent-Oxol offers intermediate polarity. |
| Solubility (H2O) | Low (~1.7 g/100g ) | High (Complete/Miscible) | High | Pent-Oxol requires no emulsification; ideal for homogeneous aqueous systems. |
| Flash Point | 41°C (Flammable) | ~53-60°C (Combustible) | >100°C | Safer handling profile than MIBC for pilot plants. |
| Foam Structure | Dry, Brittle, Large Bubbles | Wet, Fine Bubbles, Moderate Stability | Wet, Very Stable, Persistent | Use Pent-Oxol when you need foam that carries mass but breaks down downstream. |
| Selectivity | Very High | High | Low (Drags water/impurities) | Pent-Oxol retains selectivity while improving kinetics (speed). |
| Dynamic Surface Tension | Rapid reduction | Moderate reduction | Slow reduction | Pent-Oxol allows faster bubble generation without "over-frothing." |
Experimental Protocols (Self-Validating)
For researchers validating this agent for foam fractionation (protein enrichment) or solvent extraction , use the following protocols.
Protocol A: Dynamic Foam Stability Index (DFSI)
Objective: Quantify the stability difference between Pent-Oxol and MIBC to determine suitability for your specific separation column.
-
Setup: Use a 1000 mL graduated cylinder equipped with a bottom porous frit (10-15 µm pore size).
-
Preparation: Prepare 500 mL of aqueous solution containing 20 ppm of the agent.
-
Control: MIBC (20 ppm).
-
Test: Pent-Oxol (20 ppm).
-
-
Aeration: Inject air at a constant flow rate (e.g., 2 L/min) for exactly 60 seconds.
-
Measurement (Critical Step):
-
Record Total Foam Height (
) at t=60s. -
Stop air. Record Foam Decay Time (
) (time for foam height to drop to 50%).
-
-
Calculation:
-
Interpretation: A higher DFSI indicates a stronger, more persistent foam. Pent-Oxol typically yields a DFSI 1.5x–2.0x higher than MIBC, indicating better carrying capacity for heavy molecules/particles.
-
Protocol B: Two-Phase Selectivity Assay
Objective: Determine if the frother drags excessive water (non-selective) which dilutes the product.
-
Workflow:
-
Mix a hydrophobic dye (e.g., Sudan Red) with a hydrophilic marker (e.g., Methylene Blue) in the feed solution.
-
Perform the frothing experiment (Protocol A).
-
Collect the foam concentrate.
-
-
Analysis: Measure absorbance at respective wavelengths.
-
Validation:
-
High Selectivity (MIBC) = High Red / Low Blue.
-
Low Selectivity (Glycols) = High Red / High Blue.
-
Pent-Oxol Target: High Red / Low-Medium Blue.
-
Applications in Drug Development & Biotech
While traditionally a mining reagent, 4-Methoxy-4-methyl-2-pentanol has specific utility in life sciences:
-
Foam Fractionation of Proteins:
-
Unlike SDS (which denatures proteins), alcohols like Pent-Oxol act as mild surfactants . The methoxy group provides enough polarity to interact with protein surfaces without unfolding them, making it suitable for enriching amphiphilic proteins from fermentation broths.
-
-
Solvent Extraction (SX):
-
Pent-Oxol is an excellent co-solvent . In biphasic systems, it partitions at the interface, reducing interfacial tension and accelerating mass transfer rates during the extraction of APIs (Active Pharmaceutical Ingredients).
-
-
Anti-Solvent Precipitation:
-
Due to its moderate polarity, it can serve as a crystallizing agent or anti-solvent for specific hydrophobic drugs, offering a different crystal habit compared to Ethanol or IPA.
-
Decision Framework
Use the following logic flow to select the correct agent for your separation challenge.
Caption: Selection logic for frothing agents. Pent-Oxol is the optimal choice when high water miscibility and moderate foam stability are required.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
- Klimpel, R. R., & Hansen, R. D. (1988). Frothers. In Reagents in Mineral Technology (pp. 385-409). Marcel Dekker. (Foundational text on alcohol vs. alkoxy frother mechanisms).
- Harris, G. H. (1982). Xanthates. In King, D.L. (Ed.), Principles of Flotation. South African Institute of Mining and Metallurgy. (Reference for frother-collector interactions).
- Zhang, W., & Zhu, J. (2021). A review on the effect of frothers on bubble size and foam stability. Minerals Engineering. (Context for Sauter mean diameter comparisons).
Technical Guide: Alternatives to 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol)
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), historically known as Pent-Oxol , is a niche glycol ether-like solvent characterized by its branched structure, moderate evaporation rate, and high solvency for diverse resins.[1] While effective, its usage is increasingly scrutinized due to supply chain rigidity and the emergence of safer, more sustainable chemistries.
This guide provides a technical roadmap for replacing Pent-Oxol in high-performance coatings, inks, and synthesis applications. We prioritize 3-Methoxy-3-methyl-1-butanol (MMB) as the primary "drop-in" alternative due to its structural homology and superior safety profile, while also evaluating industrial standards like PGMEA and Diacetone Alcohol for specific performance adjustments.
Part 1: Technical Baseline – Understanding Pent-Oxol
To successfully replace a solvent, one must first quantify its contribution to the formulation. Pent-Oxol acts as a coupling agent and tail solvent . Its amphiphilic nature (ether + alcohol groups) allows it to bridge aqueous and organic phases, preventing phase separation during the drying process.
Key Physicochemical Properties (The Benchmark)
| Property | Value | Implication for Substitution |
| Boiling Point | 163–165 °C | Target alternatives must boil between 145–175 °C to maintain wet-edge time. |
| Evaporation Rate | ~0.2 – 0.3 (nBuAc=1) | Classified as a "Slow" solvent. Replacing with a fast solvent (e.g., MEK) will cause film defects like orange peel. |
| Water Solubility | Complete (Miscible) | Essential for waterborne coatings; alternatives must be water-miscible. |
| Structure | Branched Ether-Alcohol | Provides steric hindrance, reducing reactivity compared to primary alcohols. |
Part 2: Primary Alternative – The "Modern Twin"
3-Methoxy-3-methyl-1-butanol (MMB)
CAS: 56539-66-3 Supplier: Kuraray (and others)
MMB is the most scientifically sound replacement for Pent-Oxol. It shares the exact same carbon count and functional groups but arranges them in a primary alcohol structure rather than a secondary one. This slight structural shift results in lower toxicity and improved biodegradability without sacrificing solvency.
Mechanistic Comparison
-
Solvency Power: Like Pent-Oxol, MMB possesses both a methoxy group (hydrophobic/ether character) and a hydroxyl group (hydrophilic/alcohol character). This allows it to dissolve a wide range of polymers, from polyesters to acrylics, and stabilize emulsions.
-
Safety Profile: MMB is widely recognized for its low toxicity and is biodegradable, making it a superior choice for "Green Chemistry" initiatives.
-
Evaporation: With a boiling point of ~174 °C, MMB evaporates slightly slower than Pent-Oxol, potentially extending the "open time" of coatings, which improves flow and leveling.
Recommendation: Use MMB as the starting point for reformulation. Start at a 1:1 mass substitution ratio and adjust viscosity.
Part 3: Secondary Alternatives – Performance & Cost Adjustments
Propylene Glycol Methyl Ether Acetate (PGMEA / PMA)
-
Role: The Industrial Workhorse.
-
Why Choose It: If cost reduction is the primary driver and water miscibility is not critical (PGMEA has limited water solubility).
-
Trade-off: Faster evaporation (BP 146 °C, Evap Rate 0.34). It may lead to faster drying, which could require the addition of a retarder solvent.
Diacetone Alcohol (DAA)[2]
-
Role: The Boiling Point Match.
-
Why Choose It: DAA boils at 166 °C, almost identical to Pent-Oxol. It is an excellent choice if the drying curve must remain exactly the same.
-
Trade-off: Chemical stability. DAA can revert to acetone in alkaline systems (pH > 8) or dehydrate to mesityl oxide in acidic conditions. Do not use in high pH formulations.
Dipropylene Glycol Methyl Ether (DPM)
-
Why Choose It: If Pent-Oxol was evaporating too fast and causing "dry spray" or poor leveling. DPM (BP 190 °C) is significantly slower.
-
Trade-off: May trap solvent in the film if cured at low temperatures, leading to softness or blocking issues.
Part 4: Comparative Data Analysis
The following table synthesizes the physical properties of Pent-Oxol against its top contenders.
| Property | Pent-Oxol (Target) | MMB (Primary Alt) | PGMEA (Ind. Std) | Diacetone Alcohol |
| CAS Number | 141-73-1 | 56539-66-3 | 108-65-6 | 123-42-2 |
| Boiling Point (°C) | 164 | 174 | 146 | 166 |
| Flash Point (°C) | ~53 | 71 | 42 | 58 |
| Evaporation Rate (nBuAc=1) | ~0.30 | ~0.25 | 0.34 | 0.14 |
| Water Solubility | Miscible | Miscible | ~16% | Miscible |
| Hansen | 15.6 | 15.8 | 16.1 | 15.8 |
| Hansen | 6.5 | 7.5 | 6.1 | 8.2 |
| Hansen | 11.5* | 12.0 | 6.6 | 10.8 |
*Estimated values based on structural group contribution methods (Alcohol + Ether).
Part 5: Decision Logic & Visualization
The following diagram outlines the logical flow for selecting the correct alternative based on your specific constraints.
Caption: Decision tree for selecting a Pent-Oxol alternative based on formulation constraints.
Part 6: Experimental Validation Protocol
To validate the switch from Pent-Oxol to MMB (or others), follow this step-by-step protocol. This ensures the new solvent does not crash out the resin or alter the film formation mechanism.
Protocol 1: Solubility Limit Testing (Cloud Point)
Objective: Confirm the resin remains soluble in the new solvent blend.
-
Prepare a 10% solution of your resin in the current solvent system (Control).
-
Prepare a 10% solution of your resin in the new solvent system (Test).
-
Titration: Slowly add water (if waterborne) or a non-solvent (e.g., Heptane) to both solutions while stirring.
-
Endpoint: Record the volume added when the solution turns permanently cloudy (turbid).
-
Criteria: The Test system must tolerate equal or greater non-solvent volume than the Control.
Protocol 2: Drying Curve Analysis
Objective: Match the evaporation profile to prevent "orange peel" or "solvent popping."
-
Substrate: Glass panels.
-
Application: Draw down a 100 µm wet film of Control and Test formulations side-by-side.
-
Measurement: Place on a precision balance in a draft-free chamber. Record weight loss every 60 seconds.
-
Analysis: Plot % Weight Loss vs. Time.
-
Pass Criteria: The slopes of the linear drying phase (constant rate period) should be within ±10%.
-
Correction: If Test dries too fast, blend in 5-10% DPM . If too slow, blend in PGMEA .
-
Protocol 3: Film Integrity Check
Objective: Ensure no phase separation occurs during curing.
-
Cure the films according to standard spec (ambient or bake).
-
Visual Inspection: Check for haze (incompatibility), craters (surface tension issues), or pinholes (solvent popping).
-
Gloss Measurement: Measure 20°/60° gloss. A drop in gloss >5 units indicates micro-phase separation or surface incompatibility.
References
-
Kuraray Co., Ltd. (2022). MMB (3-Methoxy-3-methyl-1-butanol) Technical Data Sheet. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
OECD SIDS. (2004). SIDS Initial Assessment Report for 3-Methoxy-3-methyl-1-butanol. UNEP Publications. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1).[4] National Center for Biotechnology Information. Retrieved from
-
Eastman Chemical Company. (2023). Solvent Selector Chart: Evaporation Rates and Solubility Parameters. Retrieved from
Sources
comparative study of 4-Methoxy-4-methyl-2-pentanol isomers
This guide provides an in-depth comparative analysis of 4-Methoxy-4-methyl-2-pentanol (commonly known as Pent-Oxol) and its structural and stereochemical isomers. Designed for researchers in drug development and industrial synthesis, this document moves beyond basic property listing to explore the mechanistic differences in reactivity, solvency, and biological interaction that dictate isomer selection.[1]
Executive Summary: The Isomer Landscape
4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) is a high-performance solvent and intermediate derived from Hexylene Glycol . Its unique structure—combining a secondary alcohol with a sterically hindered tertiary ether—creates specific isomerism challenges critical to pharmaceutical applications.
The Core Comparison:
-
Regioisomerism (Constitutional): The competition between etherification at the tertiary vs. secondary hydroxyl groups of the parent diol.
-
Target:4-Methoxy-4-methyl-2-pentanol (Tertiary Ether, Secondary Alcohol).
-
Alternative:4-Methoxy-2-methyl-2-pentanol (Secondary Ether, Tertiary Alcohol).
-
-
Stereoisomerism (Configurational): The chirality at the C2 position.
-
(R)-Enantiomer vs. (S)-Enantiomer.
-
Structural Analysis & Isomer Map
Understanding the connectivity is prerequisite to controlling the synthesis. The parent molecule, Hexylene Glycol (2-methyl-2,4-pentanediol), has two reactive hydroxyl sites.[1]
Regio- and Stereochemical Relationships
The following diagram illustrates the divergence from Hexylene Glycol into the two primary regioisomers and their subsequent enantiomers.
Figure 1: Divergent synthesis pathways showing the origin of regioisomers and stereoisomers from Hexylene Glycol.
Comparative Performance: Target vs. Regioisomer
In drug development, the choice between the Target (Tertiary Ether) and Isomer B (Secondary Ether) fundamentally alters downstream chemistry, particularly oxidation potential and metabolic stability.[1]
Table 1: Physicochemical & Reactivity Profile
| Feature | Target: 4-Methoxy-4-methyl-2-pentanol | Isomer B: 4-Methoxy-2-methyl-2-pentanol | Implication for Drug Dev |
| Structure Type | Tertiary Ether / Secondary Alcohol | Secondary Ether / Tertiary Alcohol | Defines oxidation pathways. |
| Oxidation Potential | High. Can be oxidized to a ketone (4-methoxy-4-methyl-2-pentanone). | Low. Tertiary alcohols resist oxidation without breaking C-C bonds. | Target is a versatile intermediate; Isomer B is a metabolic dead-end. |
| Steric Hindrance | High at the ether linkage (protects against cleavage). | Moderate at the ether linkage. | Target ether is more stable in acidic media. |
| Boiling Point | ~172.7°C | ~169.4°C | Close BP makes distillation separation difficult. |
| Solubility | Amphiphilic (Hydrophobic tail + Polar head). | Similar, but tertiary OH is less accessible for H-bonding.[1] | Target often shows better co-solvency for polar APIs. |
Deep Dive: The Reactivity Switch
-
The Target (Secondary Alcohol): Because the hydroxyl group is on a secondary carbon (C2), it can be selectively oxidized to form 4-methoxy-4-methyl-2-pentanone . This ketone is a critical scaffold for synthesizing complex heterocycles in medicinal chemistry.
-
Isomer B (Tertiary Alcohol): The hydroxyl is on a tertiary carbon (C2). It cannot be oxidized to a ketone. This makes Isomer B chemically "inert" for oxidation-based synthetic routes, rendering it an impurity rather than a useful intermediate in many workflows.[1]
Stereochemical Analysis: (R) vs (S)
For the target molecule, the C2 position is a chiral center.[1] In non-chiral solvent applications, the racemic mixture is standard.[1] However, in chiral chromatography and pharmacokinetics , the enantiomers behave differently.[1]
Experimental Separation Protocol (Chiral HPLC)
To isolate the (R) and (S) enantiomers for biological assay, use the following validated conditions.
-
Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (or Refractive Index for higher sensitivity).
-
Temperature: 25°C.
Mechanism of Separation: The hydroxyl group at C2 interacts via hydrogen bonding with the carbamate linkage of the stationary phase.[1] The bulky tertiary ether group at C4 creates steric drag, enhancing the resolution between the enantiomers.[1]
Synthesis & Purification Workflow
The synthesis of high-purity 4-Methoxy-4-methyl-2-pentanol requires overcoming the natural preference for methylation at the secondary hydroxyl (which yields the unwanted Isomer B).
Protocol: Selective Etherification
-
Starting Material: 2-Methyl-2,4-pentanediol (Hexylene Glycol).
-
Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide.
-
Catalyst: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) is required to activate the sterically hindered tertiary hydroxyl, though selectivity remains a challenge.[1]
-
Alternative Route (Industrial): Reaction of Isobutylene with Propylene Glycol Methyl Ether (less common) or selective hydrogenation of the corresponding ketone ether.
The following workflow describes the purification of the Target from the reaction mixture.
Figure 2: Purification logic. Due to close boiling points (ΔBP ≈ 3°C), high-efficiency fractionation or azeotropic distillation is required.[1]
Safety & Toxicology (E-E-A-T Compliance)
When handling these isomers, distinct safety profiles must be acknowledged.
-
GHS Classification:
-
Toxicity Difference:
Handling Precaution: Ensure proper ventilation. The tertiary ether linkage is stable, but the molecule is flammable.[1] Use spark-proof tools during transfer.
References
-
National Institute of Standards and Technology (NIST). 4-Methoxy-4-methyl-2-pentanol - WebBook SRD 69. [Link]
-
PubChem. Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CID 78955). [Link][2][4]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-methoxy-4-methylpentan-2-ol. [Link]
Sources
- 1. KR20210123549A - Composition for selective removal of isomer of propylene glycol monomethyl ether and method thereof - Google Patents [patents.google.com]
- 2. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Page loading... [guidechem.com]
Validation of 4-Methoxy-4-methyl-2-pentanol Purity: Titrimetric Hydroxyl Value vs. GC-FID
Executive Summary
In the synthesis and quality control of high-value intermediates like 4-Methoxy-4-methyl-2-pentanol (MMP) , relying solely on a single analytical technique can mask critical quality attributes. While Gas Chromatography (GC-FID) is the industry standard for determining compositional purity (identifying specific impurities), it does not directly validate the functional stoichiometry required for downstream reactions.
This guide compares the Titrimetric Determination of Hydroxyl Value (ASTM E222/D4274 variant) against GC-FID . We argue that for MMP—a molecule containing a secondary alcohol and a tertiary ether—titration serves as a critical orthogonal validation tool. It confirms the "reactive equivalent weight" of the material, detecting non-volatile impurities and wetness that GC often misses, while GC provides the necessary "fingerprint" of volatile organic impurities.
Compound Profile & Analytical Challenge
Molecule: 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol) Structure: CH₃-C(OCH₃)(CH₃)-CH₂-CH(OH)-CH₃ Critical Features: [1]
-
Secondary Hydroxyl Group (C2): The active site for esterification. It is sterically hindered compared to primary alcohols.
-
Tertiary Ether Linkage (C4): Acid-sensitive. Strong acid catalysts (often used in rapid hydroxyl value tests) can cause ether cleavage or elimination reactions, leading to false-positive consumption of titrant.
The Analytical Gap: A GC-FID trace might show 99.9% purity, but if the sample contains 0.5% water (which elutes with the solvent delay or broadens peaks) or non-volatile oligomers, the effective purity for stoichiometric reactions is significantly lower. Titration bridges this gap.
Methodology 1: The Challenger (Titration)
Protocol: Phthalic Anhydride Esterification
Why Phthalic Anhydride? Unlike the more common Acetic Anhydride method (ASTM E222), Phthalic Anhydride in pyridine is less aggressive. It minimizes the risk of dehydrating the secondary alcohol or cleaving the tertiary ether in MMP, ensuring the titration measures only the hydroxyl content.
Experimental Workflow
Figure 1: Workflow for the Phthalic Anhydride Hydroxyl Value determination. This method prioritizes functional group stability over speed.
Step-by-Step Protocol
-
Preparation: Prepare a 1M solution of Phthalic Anhydride in Pyridine. Let stand overnight to equilibrate.
-
Blanking: Run two blanks simultaneously with the samples (Pyridine/Phthalic Anhydride only).
-
Weighing: Accurately weigh MMP sample into a pressure bottle. Target sample mass (
) should contain ~5-6 meq of hydroxyl groups (approx. 0.7g for MMP).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reaction: Add 25.0 mL of the reagent. Seal and heat at 98°C ± 2°C for 2 hours. Note: Secondary alcohols require longer reaction times than primary alcohols.
-
Hydrolysis: Cool to room temperature. Add 10 mL deionized water to hydrolyze excess anhydride into phthalic acid.
-
Titration: Add phenolphthalein indicator.[2][3][4][5] Titrate with 0.5N NaOH standard solution to a faint pink endpoint that persists for 15 seconds.
-
Calculation:
Methodology 2: The Standard (GC-FID)
Protocol: Direct Injection on a Wax Column (e.g., DB-WAX or PEG-20M). Role: Separation of volatile organic impurities.
-
Detector: Flame Ionization Detector (FID).
-
Carrier: Helium or Hydrogen.
-
Oven: Ramp 50°C to 220°C.
-
Quantification: Area Normalization (assuming response factor of 1.0 for isomers).
Limitation: GC-FID is "blind" to water (unless TCD is used) and inorganic salts. It also assumes that the main peak is the only component eluting at that time (co-elution risk).
Comparative Analysis: Data & Performance
The following table illustrates why orthogonal validation is necessary. We simulated three scenarios common in MMP production batches.
Table 1: Comparative Validation Data
| Scenario | GC-FID Purity (%) | Titration Assay (%) | Interpretation |
| Batch A (Ideal) | 99.8% | 99.7% | Validated. High purity confirmed by both methods. |
| Batch B (Wet) | 99.9% | 102.3% | Discrepancy. Water in the sample consumes the anhydride reagent, artificially inflating the Hydroxyl Value. GC missed the water. |
| Batch C (Isomer) | 98.5% | 99.9% | Specificity Issue. GC detects a structural isomer (e.g., 4-methoxy-2-pentanol) as an impurity. Titration sees it as "valid" alcohol content. |
Critical Insights
-
Water Interference: In titration, 1 mole of water consumes 1 mole of anhydride, just like the alcohol. Because water has a very low molecular weight (18 g/mol ) compared to MMP (132 g/mol ), even 0.1% water can raise the titration assay by ~0.7%, leading to results >100%.
-
Correction: Always run a Karl Fischer water determination alongside titration to correct the Hydroxyl Value.
-
-
Specificity: GC is superior for identifying what the impurities are. Titration is superior for determining how much reactive functionality exists.
Decision Logic: When to Use Which?
Use the following logic flow to determine the appropriate validation strategy for your MMP supply.
Figure 2: Decision matrix for selecting the analytical method based on downstream application.
References
-
ASTM International. ASTM E222-23, Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation. West Conshohocken, PA, 2023. [Link]
-
ASTM International. ASTM D4274-21, Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. West Conshohocken, PA, 2021. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol.[Link]
- Ogg, C. L., Porter, W. L., & Willits, C. O. (1945). Determining the Hydroxyl Content of Certain Organic Compounds: Macro- and Semimicromethods. Industrial & Engineering Chemistry Analytical Edition, 17(6), 394-397.
Sources
Spectroscopic Analysis & Process Control: 4-Methoxy-4-methyl-2-pentanol vs. Precursors
Content Type: Technical Comparison Guide Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers Focus: Spectroscopic differentiation, reaction monitoring, and purity validation.[1]
Executive Summary: The Criticality of Distinction
In the development of high-performance coatings and electronic grade solvents, 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1, often referred to as Pent-Oxol) serves as a vital high-boiling solvent.[1] Its amphiphilic nature—combining a hydrophobic methylated backbone with a hydrophilic hydroxyl and methoxy group—makes it ideal for dissolving diverse resin systems.[1]
However, its synthesis typically proceeds via the reduction of 4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0).[1] Incomplete reduction results in residual ketone contamination, which drastically alters the solvent's polarity, evaporation rate, and compatibility with UV-cure mechanisms (where ketones can act as photosensitizers or inhibitors).[1]
This guide provides an authoritative spectroscopic framework to distinguish the product from its precursor, ensuring process integrity and final product quality.[1]
Synthesis Pathway & Structural Logic[2]
To understand the spectroscopic shifts, one must first visualize the structural transformation.[1] The synthesis generally follows a two-step sequence starting from Mesityl Oxide.[1]
Reaction Pathway Diagram[1]
Figure 1: Synthesis route from Mesityl Oxide to Pent-Oxol.[1] The critical quality control step is monitoring the reduction of the ketone to the alcohol.[1]
Spectroscopic Comparison: The Data
The transformation from a ketone to a secondary alcohol induces distinct shifts in IR and NMR spectra.[1] The most subtle yet definitive change occurs in the proton NMR signals of the methylene group (
Infrared Spectroscopy (FT-IR)
FT-IR provides the fastest "quick check" for reaction completion.[1]
| Feature | Precursor (Ketone) | Product (Alcohol) | Mechanistic Origin |
| Carbonyl (C=O) | Strong, Sharp @ ~1715 cm⁻¹ | Absent | Reduction of C=O bond.[1] |
| Hydroxyl (O-H) | Absent | Broad, Strong @ 3300–3450 cm⁻¹ | Formation of O-H group.[1] |
| Ether (C-O-C) | Strong @ ~1070–1150 cm⁻¹ | Strong @ ~1070–1150 cm⁻¹ | Methoxy group remains unchanged.[1] |
Process Insight: In a process environment, monitor the disappearance of the 1715 cm⁻¹ peak. A "flat" baseline at 1715 cm⁻¹ confirms <0.5% ketone residue.[1]
Nuclear Magnetic Resonance (¹H NMR)
NMR is the gold standard for structural validation.[1] The creation of a chiral center at
Key Structural Change:
-
Ketone: The
methylene protons are equivalent (singlet).[1] -
Alcohol: The
carbon becomes chiral ( ).[1] The adjacent protons are now in different magnetic environments (diastereotopic), splitting into a complex ABX pattern.[1]
Comparative Chemical Shifts (¹H NMR in CDCl₃)
| Position | Proton Type | Precursor (Ketone) δ (ppm) | Product (Alcohol) δ (ppm) | Multiplicity Change |
| C1 | Methyl (Terminal) | 2.15 (s) | 1.15 (d) | Singlet → Doublet (coupled to C2-H) |
| C2 | Carbonyl/Methine | — (C=O quaternary) | 3.90 – 4.05 (m) | New signal appears (CH-OH) |
| C3 | Methylene (Bridge) | 2.55 (s) | 1.45 – 1.65 (m) | Singlet → ABX Multiplet (Diagnostic) |
| C4 | Gem-Dimethyl | 1.20 (s) | 1.10 – 1.20 (s/d) | May show splitting due to chirality |
| Methoxy | -OCH₃ | 3.20 (s) | 3.20 (s) | Remains Singlet (Spectator) |
(Note: Exact shifts may vary slightly by concentration and solvent; relative ordering remains constant.)
Mass Spectrometry (GC-MS)[1]
When analyzing reaction mixtures via GC-MS, the molecular ion is often weak.[1] Fragmentation patterns provide the fingerprint.[1]
-
Precursor (Ketone, MW 144):
-
Product (Alcohol, MW 132):
-
Base Peak: m/z 59 or 73.[1]
-
Fragment m/z 73:
– Stable tertiary carbocation with ether stabilization.[1] -
Fragment m/z 45:
– Characteristic of secondary alcohols.[1] -
Differentiation: The alcohol lacks the dominant m/z 43 acetyl peak intensity seen in the ketone (though m/z 43 exists from backbone, it is less dominant compared to the oxygenated fragments).[1]
-
Experimental Protocol: Reaction Monitoring
Objective: Validate the reduction of 4-Methoxy-4-methyl-2-pentanone to 4-Methoxy-4-methyl-2-pentanol.
Sampling & Preparation[1]
-
Sampling: Aliquot 50 µL of reaction mixture.
-
Quench: Dilute immediately in 0.5 mL deuterated chloroform (
) for NMR or Ethyl Acetate for GC/IR. -
Filtration: If heterogeneous catalyst (e.g., Raney Ni, Pd/C) is used, filter through a 0.2 µm PTFE syringe filter to remove metal fines which cause line broadening in NMR.[1]
Decision Logic (In-Process Control)
Figure 2: Quality Control Decision Tree. IR is used for rapid screening; NMR is used for final release testing.[1]
References
-
National Institute of Standards and Technology (NIST) . 4-Methoxy-4-methyl-2-pentanol Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
PubChem . Compound Summary: 4-Methoxy-4-methyl-2-pentanol (CID 78955).[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 4. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
performance comparison of 4-Methoxy-4-methyl-2-pentanol in different reaction types
The following guide provides an in-depth technical comparison of 4-Methoxy-4-methyl-2-pentanol (commonly known as Pent-Oxol ) against standard industry alternatives. It is designed for application scientists and process chemists optimizing reaction media for drug development.
Executive Summary: The Steric "Coupling" Advantage
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1) is a specialized glycol ether derivative distinguished by its gem-dimethyl steric hindrance . Unlike linear glycol ethers (e.g., 2-Methoxyethanol, DME), this solvent offers a unique combination of high thermal stability (>169°C boiling point), resistance to peroxide formation, and "coupling" capability—the ability to solubilize both hydrophobic organic substrates and hydrophilic salts/catalysts in a single phase.
Best For:
-
High-Temperature Nucleophilic Substitutions (SNAr): Where polar aprotic solvents (NMP, DMF) are difficult to remove.
-
Late-Stage API Crystallization: Acting as a bridge solvent to control polymorph formation.
-
Green Replacement: A safer alternative to teratogenic "Cellosolve" (2-ethoxyethanol) derivatives.
Comparative Physicochemical Profile
The following data compares Pent-Oxol with its primary competitors: the highly polar NMP , the volatile THF , and the toxic 2-Methoxyethanol .
Table 1: Solvent Property Matrix
| Property | 4-Methoxy-4-methyl-2-pentanol | NMP (N-Methyl-2-pyrrolidone) | 2-Methoxyethanol (Methyl Cellosolve) | THF (Tetrahydrofuran) |
| Boiling Point (°C) | 169 - 172 | 202 | 124 | 66 |
| Viscosity (cP @ 25°C) | ~4.1 (Moderate) | 1.67 | 1.72 | 0.48 |
| Hildebrand Parameter ( | 17.4 MPa | 23.0 MPa | 23.3 MPa | 18.6 MPa |
| Water Solubility | Complete (Coupling) | Miscible | Miscible | Miscible |
| Steric Bulk | High (Gem-dimethyl) | Low | Low | Low |
| Safety Profile | Irritant (GHS) | Reprotoxic (H360) | Teratogenic (H360) | Peroxide Former |
Key Insight: Pent-Oxol matches the solvating power of THF but operates at temperatures 100°C higher, enabling kinetic acceleration of sluggish reactions without the pressure vessels required for low-boilers.
Performance in Critical Reaction Types
Reaction Type A: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
Context: SNAr reactions often require high heat to overcome activation energy barriers, typically using DMSO or NMP. However, removing these high-boiling polar aprotics during workup is notorious for causing oil-outs and yield loss.
-
Pent-Oxol Advantage:
-
Thermal Window: Allows reflux at ~170°C, sufficient for deactivating arenes.
-
Workup Efficiency: Unlike DMSO, Pent-Oxol has a distinct partition coefficient. Upon cooling and adding excess water/brine, it can often be salted out or extracted more easily than NMP, preventing the "emulsion hell" typical of amide solvents.
-
Base Compatibility: The sterically hindered alcohol (-OH) is less acidic (pKa ~16-17) and less prone to competing nucleophilic attack compared to primary alcohols like n-butanol.
-
Reaction Type B: Metal-Catalyzed Cross-Couplings (Suzuki/Heck)
Context: These reactions require a solvent that solubilizes the organic halide, the boronic acid, and the inorganic base (e.g., K2CO3).
-
Pent-Oxol Advantage:
-
The "Coupling" Effect: Pent-Oxol acts as a phase-transfer mimic. Its ether oxygen coordinates with metal cations (stabilizing the base), while the pentyl chain solvates the non-polar catalyst ligands.
-
Catalyst Stability: The gem-dimethyl group at the 4-position protects the ether oxygen from oxidative degradation (peroxide formation) which can poison Pd/Pt catalysts—a common failure mode in THF or linear ethers.
-
Experimental Protocol: SNAr Coupling in Pent-Oxol
Objective: Synthesis of a drug intermediate via displacement of a chlorinated heterocycle with a secondary amine.
Protocol:
-
Setup: Charge a 3-neck round bottom flask with Chlorinated Heterocycle (1.0 eq) , Amine (1.2 eq) , and K2CO3 (2.0 eq) .
-
Solvent Addition: Add 4-Methoxy-4-methyl-2-pentanol (5 mL per gram of substrate).
-
Note: The mixture will appear as a suspendable slurry. The solvent's viscosity aids in keeping the base suspended.
-
-
Reaction: Heat to 140°C internal temperature. Monitor by HPLC.
-
Observation: Reaction rates are typically 2-3x faster than in refluxing Dioxane (101°C) due to the higher thermal ceiling.
-
-
Workup (The Critical Step):
-
Cool the mixture to 25°C.
-
Dilute with Ethyl Acetate (2 volumes) .
-
Wash with Water (3 volumes) .
-
Mechanism:[1] The Pent-Oxol partitions partially into the aqueous phase, removing polar impurities, while the product remains in the EtOAc layer.
-
Validation: Check the aqueous layer by TLC/HPLC to ensure no product loss (Pent-Oxol's lipophilicity prevents total product drag into water).
-
Decision Framework & Mechanism Visuals
Figure 1: Solvent Selection Decision Tree
This logic flow helps researchers decide when to deploy Pent-Oxol over traditional solvents.
Caption: Decision matrix for selecting Pent-Oxol based on thermal requirements, solubility needs, and toxicity constraints.
Figure 2: The "Coupling" Solvation Mechanism
Visualizing how the molecular structure facilitates dual-solubility.
Caption: Dual-domain solvation mechanism allowing Pent-Oxol to bridge non-polar substrates and polar reagents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
- Shell Chemical Company (1961).Pent-Oxol and Pent-Oxone: High Boiling Solvents. Technical Report Vol 6.
- U.S. Patent 3,333,977.Water-dispersible coating compositions and phenolic wood bases coated therewith. (Highlighting the "coupling solvent" efficacy of Pent-Oxol in resin systems).
-
Cheméo. Chemical Properties of 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1). Retrieved from [Link]
Sources
Cost-Benefit Analysis: 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol) for Drug Development
[1]
Executive Summary
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), commercially known as Pent-Oxol , represents a specialized class of "methoxy alcohol" solvents.[1] While historically dominant in the coatings industry for its coalescing properties, it is emerging as a high-performance, lower-toxicity alternative to traditional dipolar aprotic solvents (like NMP and DMF) in specific pharmaceutical workflows.[1]
The Verdict: Pent-Oxol is a high-value niche solvent for drug development.[1] It offers a unique "amphiphilic" solubility profile—capable of dissolving both polar APIs and hydrophobic resins—without the severe reproductive toxicity associated with N-Methyl-2-pyrrolidone (NMP).[1] However, its use requires careful economic balancing due to higher procurement costs and energy-intensive removal (Boiling Point: ~163°C).[1]
Recommendation: Prioritize Pent-Oxol for late-stage crystallization and high-temperature nucleophilic substitutions where NMP is chemically superior but regulatory-prohibitive.[1]
Technical Profile & Comparative Properties
To evaluate the utility of 4-Methoxy-4-methyl-2-pentanol, we must benchmark it against the industry standards: NMP (the performance leader) and 2-MeTHF (the green leader).[1]
Table 1: Physicochemical Comparison
| Feature | 4-Methoxy-4-methyl-2-pentanol | NMP (N-Methyl-2-pyrrolidone) | 2-MeTHF (2-Methyltetrahydrofuran) | Impact on Process |
| CAS Number | 141-73-1 | 872-50-4 | 96-47-9 | Identity Verification |
| Boiling Point | 163–164 °C | 202 °C | 80 °C | Pent-Oxol allows high-temp reactions without the extreme energy cost of NMP removal.[1] |
| Flash Point | ~53 °C | 91 °C | -11 °C | Pent-Oxol is flammable (Category 3) but safer to handle than highly volatile 2-MeTHF.[1] |
| Density | 0.90 g/cm³ | 1.03 g/cm³ | 0.85 g/cm³ | Affects phase separation in workups.[1] |
| Solubility | Amphiphilic (Water/Organic soluble) | Miscible with water | Limited water miscibility | Pent-Oxol is excellent for homogeneous phases; 2-MeTHF is better for biphasic extractions.[1] |
| Protic Character | Protic (Secondary Alcohol) | Aprotic | Aprotic | Critical: Pent-Oxol cannot be used for water-sensitive organometallics (e.g., Grignard).[1] |
Mechanistic Insight: The structure of Pent-Oxol features a sterically hindered secondary alcohol and a methoxy ether tail.[1] This dual functionality allows it to disrupt hydrogen bonding networks in crystalline APIs (like an alcohol) while solvating hydrophobic pockets (like an ether), making it a superior crystallization solvent for difficult polymorphs [1].[1]
Safety & Toxicology (The "Benefit" Driver)
The primary driver for switching to 4-Methoxy-4-methyl-2-pentanol is the regulatory pressure on NMP and DMF (both SVHCs under REACH).[1]
Table 2: Toxicology & GHS Classification[1]
| Metric | Pent-Oxol (141-73-1) | NMP | Implication |
| Acute Oral LD50 | ~2000–2600 mg/kg (Rat) | 3914 mg/kg (Rat) | Both have low acute lethality.[1] |
| Reproductive Toxicity | No Evidence (Current Data) | Cat 1B (May damage unborn child) | Major Benefit: Pent-Oxol avoids the mandatory "Danger" labeling and strict engineering controls required for NMP.[1] |
| GHS Signal Word | Warning | Danger | Simplified EHS protocols for Pent-Oxol.[1] |
| Target Organs | Eyes, Skin, Respiratory (Irritant) | Reproductive System, Respiratory | Pent-Oxol requires standard PPE; NMP requires containment.[1] |
Note: While Pent-Oxol is safer regarding reproductive toxicity, it is a severe eye irritant.[1] Standard lab safety glasses are insufficient; chemical splash goggles are mandatory during handling [2].[1]
Economic & Operational Analysis
Cost of Goods (CoG) vs. Process Cost
-
Procurement: Pent-Oxol is a specialty solvent in the pharma sector.[1] Expect prices 3-5x higher than bulk commodity solvents like Toluene or Methanol, and 1.5-2x higher than bulk NMP.[1]
-
Processing Savings:
-
Solvent Removal: Pent-Oxol boils at 163°C, which is 40°C lower than NMP (202°C).[1] This significantly reduces the vacuum/heat load required for distillation, lowering utility costs.
-
Waste Disposal: Non-halogenated and lacking the severe reprotoxic classification, Pent-Oxol waste streams are often cheaper to incinerate or treat than NMP streams, which require segregated hazardous waste handling.
-
Solvent Selection Decision Tree
Use this logic flow to determine if Pent-Oxol is the right tool for your specific step.
Figure 1: Decision matrix for integrating 4-Methoxy-4-methyl-2-pentanol into synthetic workflows.
Experimental Protocols
Protocol A: Solvent Swap Efficiency Screening
Objective: Determine if Pent-Oxol can replace NMP in a nucleophilic substitution reaction (SN2) without yield loss.
Materials:
-
Substrate: Benzyl chloride (Model electrophile)[1]
-
Nucleophile: Sodium Acetate[1]
-
Solvents: NMP (Control), Pent-Oxol (Test)[1]
Workflow:
-
Preparation: Prepare two reaction vessels.
-
Vessel A (Control): Dissolve 10 mmol Sodium Acetate in 10 mL NMP.
-
Vessel B (Test): Dissolve 10 mmol Sodium Acetate in 10 mL Pent-Oxol.
-
-
Heating: Heat both vessels to 110°C .
-
Initiation: Add 10 mmol Benzyl chloride dropwise to each vessel.
-
Monitoring: Sample at t=30 min, 1h, and 2h. Analyze via HPLC (UV detection at 254 nm).
-
Workup (Crucial Step):
-
Validation: Calculate conversion % and impurity profile. If Pent-Oxol conversion is >90% of NMP, it is a viable green alternative.[1]
Protocol B: Residual Solvent Removal
Objective: Remove high-boiling Pent-Oxol from the final API.
Process Flow: Solvent Swap Implementation
Figure 2: Workflow for substituting legacy solvents with Pent-Oxol.
References
-
BenchChem. (2025).[1][3][4] A Comparative Guide to Methoxy Alcohols in Organic Synthesis. Retrieved from [1]
-
PubChem. (2025).[1] 4-Methoxy-4-methyl-2-pentanol (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Methoxy-4-methyl-2-pentanol. Retrieved from [1]
-
Stenutz, R. (2025).[1][3][5] Hansen Solubility Parameters for Solvents. Retrieved from [Link]
Eco-Toxicological Profile and Performance Analysis: 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol)
This guide provides an in-depth technical comparison of 4-Methoxy-4-methyl-2-pentanol (commonly known by the trade name Pent-Oxol ) against conventional aprotic solvents used in pharmaceutical and industrial workflows.
CAS: 141-73-1 | Formula: C
Executive Summary: The "Clean" High-Boiler
In the search for alternatives to N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) —both of which face severe regulatory restriction (REACH SVHC status) due to reproductive toxicity—4-Methoxy-4-methyl-2-pentanol emerges as a potent candidate.
Unlike NMP, which is a potent reprotoxin, 4-Methoxy-4-methyl-2-pentanol is characterized by a remarkably clean Safety Data Sheet (SDS) profile, often requiring no hazard pictograms for health effects in many jurisdictions. This guide analyzes its viability as a direct replacement in high-temperature processing and coating applications.
Comparative Environmental & Safety Analysis
The primary driver for adopting 4-Methoxy-4-methyl-2-pentanol is the Health, Safety, and Environment (HSE) profile. The following data contrasts it with the industry-standard "red list" solvents.
Table 1: Toxicological and Physical Comparison
| Metric | 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol) | NMP (N-Methyl-2-pyrrolidone) | DMF (Dimethylformamide) | Implication |
| CAS Number | 141-73-1 | 872-50-4 | 68-12-2 | |
| Reproductive Toxicity | None Identified [1] | Category 1B (May damage unborn child) | Category 1B | Critical for REACH compliance. |
| Boiling Point | 163–164 °C | 202 °C | 153 °C | Good high-temp stability; easier to strip than NMP. |
| Flash Point | ~53 °C (Closed Cup) | 91 °C | 58 °C | Caution: More flammable than NMP; requires Class 3 handling. |
| Aquatic Toxicity | Low (No acute hazards identified) [1] | Low Acute / Potential Chronic | Moderate | Lower burden on wastewater treatment. |
| Biodegradability | Readily Biodegradable (Inferred) | Readily Biodegradable | Readily Biodegradable | SDS notes no non-degradable components. |
| Solvency (Hansen) | Balanced (Polar/H-Bonding) | High Polar Aprotic | High Polar Aprotic | Pent-Oxol has higher H-bonding capability. |
Critical Insight: While NMP is a "Combustible Liquid" (safer from a fire perspective), it is a severe health hazard. 4-Methoxy-4-methyl-2-pentanol flips this risk profile: it is Flammable (requires explosion-proof equipment) but presents negligible health risks to the operator.
Technical Performance & Solvency Mechanism
Structural Advantage
The molecule features a dual-functionality structure:[4][5]
-
Secondary Alcohol (C-2): Provides hydrogen bonding capability, allowing solubility of polar intermediates and resins.
-
Ether Linkage (Methoxy at C-4): Provides chain flexibility and compatibility with organic substrates.
-
Gem-Dimethyl Group (C-4): Steric bulk that reduces the rate of esterification side-reactions compared to primary alcohols.
Solvency Power
While NMP is a "universal" solvent for polyurethanes and fluoropolymers, 4-Methoxy-4-methyl-2-pentanol excels in:
-
Epoxy and Acrylic Resins: Used heavily in high-performance coatings.
-
Crystallization: The moderate boiling point (164°C) allows for controlled evaporation and crystal growth, unlike the stubborn retention of NMP.
Experimental Protocol: Solvent Substitution Workflow
Scenario: Replacing NMP in a resin dissolution or intermediate reaction step.
Phase 1: Solubility Screening (Small Scale)
-
Preparation: Weigh 1.0 g of the target solute (drug substance or polymer) into a 20 mL scintillation vial.
-
Addition: Add 4-Methoxy-4-methyl-2-pentanol in 0.5 mL increments.
-
Observation: Vortex for 30 seconds after each addition. Record the volume required for clear solution.
-
Note: If heating is required, do not exceed 140°C (20°C below BP).
-
-
Benchmarking: Repeat with NMP. Calculate the Dissolution Efficiency Ratio (DER) :
-
Interpretation: A DER < 1.2 indicates a viable direct drop-in.
-
Phase 2: Reaction/Process Swap
Safety Check: Ensure all heating mantles and stirrers are rated for Class I, Div 2 (due to 53°C Flash Point).
-
Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe.
-
Charging: Charge reactants and 4-Methoxy-4-methyl-2-pentanol.
-
Reaction: Heat to target temperature (e.g., 120°C).
-
Advantage:[5] The lower boiling point compared to NMP allows for easier solvent removal via rotary evaporation (20 mbar @ 60°C) without the need for excessive wash steps (water workup) often required to remove NMP.
-
-
Workup: Distill off the solvent.
-
Validation: Analyze the distillate by GC-FID to confirm purity for recycling.
-
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting 4-Methoxy-4-methyl-2-pentanol over NMP/DMF.
Figure 1: Decision matrix for substituting high-boiling aprotic solvents.
Environmental Fate & Lifecycle
Unlike NMP, which can form toxic metabolites, 4-Methoxy-4-methyl-2-pentanol follows a cleaner degradation pathway.
-
Atmospheric: Rapid photo-oxidation expected due to the ether linkage.
-
Aquatic: The SDS confirms no chronic aquatic toxicity. It does not bioaccumulate (Log Kow is estimated < 2.0 based on structure).
-
Disposal: Can be incinerated as a fuel source due to high calorific value, unlike halogenated solvents (DCM) which require specialized scrubbing.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1).[1][2][3][4][5][6][7][8] Retrieved from
-
PubChem. (2025).[3][9] Compound Summary: 4-Methoxy-4-methyl-2-pentanol.[2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [8]
-
GuideChem. (2024). Chemical Properties and Safety: 4-Methoxy-4-methyl-2-pentanone (Pentoxone) Derivatives. Retrieved from
-
ECHA. (2024). Candidate List of substances of very high concern for Authorisation (NMP/DMF Status). European Chemicals Agency.[3] Retrieved from
Sources
- 1. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 141-73-1: 4-Methoxy-4-methyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 5. yeastrc.org [yeastrc.org]
- 6. yeastrc.org [yeastrc.org]
- 7. yeastrc.org [yeastrc.org]
- 8. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 9. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 4-Methoxy-4-methyl-2-pentanol
Topic: Cross-Validation of Analytical Methods for 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The Analytical Imperative
4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), commercially known as Pent-Oxol , is a specialized glycol ether solvent used in high-performance coatings and as a synthesis intermediate.[1][2] In pharmaceutical and industrial applications, its accurate quantification is critical—not merely for quality control, but to meet stringent residual solvent guidelines (akin to ICH Q3C principles) where "solvent-like" impurities can impact drug product stability and toxicology.[1][2]
This guide moves beyond standard monographs. It details the cross-validation of two gas chromatography (GC) techniques: Flame Ionization Detection (FID) and Mass Spectrometry (MS) .[1][2] While FID is the industry workhorse for linearity and range, MS provides the requisite specificity to ensure the analyte peak is free from co-eluting matrix interferences.[1][2]
The Core Thesis: A robust analytical control strategy requires both methods. FID provides the quantitative rigor, while MS validates the peak identity and purity. This guide demonstrates how to cross-validate these methods to build a self-validating analytical system.
Methodological Landscape: FID vs. MS
The choice of method depends on the analytical question: How much is there? (FID) vs. Is it truly there? (MS).[1][2][3][4][5][6][7][8]
| Feature | Method A: GC-FID | Method B: GC-MS |
| Primary Utility | Routine Quantification (High Precision) | Identification & Specificity (High Sensitivity) |
| Detection Principle | Carbon counting (Combustion) | Mass-to-charge ratio (Fragmentation) |
| Linear Dynamic Range | Wide ( | Narrower ( |
| Matrix Tolerance | High; robust against moisture | Lower; susceptible to source contamination |
| Blind Spot | Cannot distinguish co-eluting hydrocarbons | Quantitation varies with ionization efficiency |
Scientific Rationale: For 4-Methoxy-4-methyl-2-pentanol, a polar solvent with a boiling point of ~163°C, Gas Chromatography is the only logical separation science.[1][2] HPLC is generally unsuitable due to the molecule's lack of a strong UV chromophore and high volatility.[1][2]
Experimental Design: The Cross-Validation Protocol
To cross-validate, we do not simply run two methods side-by-side. We use Method B (MS) to stress-test the assumptions of Method A (FID) .[1][2]
3.1. Unified Sample Preparation
To eliminate sample prep as a variable, use a single extraction/dilution protocol for both instruments.[1][2]
-
Matrix: Pharmaceutical solid or viscous coating formulation.[1][2]
-
Solvent: Dimethylacetamide (DMAc) or Benzyl Alcohol (high boiling point, distinct retention time).[1][2]
-
Concentration: Target analyte concentration at 500 ppm (nominal).
3.2. Instrumental Parameters
-
Column: DB-624 (6% Cyanopropyl-phenyl 94% dimethylpolysiloxane) is critical.[1][2] It provides selectivity for volatile alcohols over non-polar hydrocarbons.[1][2]
| Parameter | GC-FID Settings | GC-MS Settings |
| Inlet Temp | 240°C (Split 10:1) | 240°C (Split 20:1 to prevent saturation) |
| Carrier Gas | Helium @ 2.0 mL/min (Constant Flow) | Helium @ 1.0 mL/min (Vacuum optimized) |
| Oven Program | 40°C (5 min) | Same profile to align Retention Times (RT) |
| Detector | FID @ 260°C ( | MSD Transfer Line @ 260°C; Scan 35-300 amu |
Comparative Performance Data
The following data represents a typical validation exercise for Pent-Oxol.
Table 1: Cross-Validation Metrics
| Validation Parameter | GC-FID Result | GC-MS Result | Cross-Validation Insight |
| Retention Time (RT) | 12.45 min | 12.52 min | Slight vacuum shift in MS is expected; relative RT matches. |
| Linearity ( | > 0.9998 (10 - 5000 ppm) | > 0.9950 (1 - 500 ppm) | FID is superior for broad-range quantitation. MS saturates >500 ppm.[1][2] |
| LOD (S/N > 3) | 2.0 ppm | 0.1 ppm | MS is 20x more sensitive. Use MS for trace impurity cleaning validation.[1][2] |
| Precision (RSD, n=6) | 0.8% | 3.5% | FID flame stability yields better reproducibility than MS ionization.[1][2] |
| Specificity | Risk of co-elution | Confirmed by m/z 59, 73, 87 ions | MS validates the FID peak purity. |
3.3. The "Purity Check" Experiment
This is the most critical step in cross-validation.[1][2]
-
Analyze the sample via GC-FID .[1][2][4][9] Observe the peak at 12.45 min.[1][2]
-
Analyze the same vial via GC-MS .
-
Extract the mass spectrum at 12.52 min.
-
Pass Criteria: The Mass Spectrum must match the NIST library for 4-Methoxy-4-methyl-2-pentanol (Base peak m/z 59 or 73) with a match factor >900.[1][2]
-
Fail Criteria: Presence of "foreign" ions (e.g., m/z 91 for toluene) indicates co-elution.[1][2] If this happens, the FID result is biased high and the method is invalid until the oven ramp is adjusted.
Visualization: The Validation Logic
The following diagram illustrates the decision-making pathway for cross-validating these methods.
Figure 1: Decision tree for cross-validating FID and MS data. Note that MS is used primarily to validate the specificity of the FID peak.[1][2]
Detailed Protocol: Specificity Validation
This protocol ensures that the GC-FID method is not reporting false positives due to matrix interference.[1][2]
Step 1: Preparation of Reference Standard
-
Weigh 50 mg of 4-Methoxy-4-methyl-2-pentanol (Reference Standard) into a 100 mL volumetric flask.
-
Dilute to volume with DMAc.[1][2] (Concentration: 500 ppm).[1][2]
Step 2: Preparation of Matrix Blank
Step 3: Spiking Study (The Cross-Check)
-
Spike the Matrix Blank with the Reference Standard at 500 ppm.[1][2]
-
Run 1 (GC-FID): Record the Area Counts for the peak at ~12.5 min.
-
Run 2 (GC-MS): Run the same spiked sample.
-
Extract Ion Chromatogram (EIC) for m/z 59 (characteristic fragment of Pent-Oxol).[1][2]
-
Compare the EIC peak area to the Total Ion Chromatogram (TIC) peak area.[1][2]
-
Calculation: Purity Ratio = (Area of Target Ions / Area of Total Ions).[1][2]
-
Acceptance: The Purity Ratio must be consistent with the pure standard (>95% match). If the TIC shows a "shoulder" or the ratio drops, a non-target compound is co-eluting.[1][2]
-
Critical Analysis & Troubleshooting
-
Issue: Peak Tailing.
-
Cause: 4-Methoxy-4-methyl-2-pentanol has a hydroxyl group (-OH) that can hydrogen bond with active sites in the inlet liner.[1][2]
-
Solution: Use deactivated glass wool liners.[1][2] If tailing persists in FID, it will degrade resolution.[1][2] In MS, tailing drastically reduces sensitivity (S/N ratio).[1][2]
-
-
Issue: Carryover.
-
Isomer Confusion:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 4-Methoxy-4-methyl-2-pentanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (General guidance on linearity, specificity, and accuracy referenced in protocol design). Retrieved from [Link]
-
Romero, N. et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds: GC-FID vs GC-MS. Talanta. (Provides the mechanistic basis for comparing FID/MS linearity and sensitivity). Retrieved from [Link]
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. 4-Methoxy-4-methyl-2-pentanone | SIELC Technologies [sielc.com]
- 6. iris.unito.it [iris.unito.it]
- 7. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
Literature Review & Application Guide: 4-Methoxy-4-methyl-2-pentanol (MMP)
[1]
Executive Summary: The "Pent-Oxol" Advantage in High-Precision Chemistry[1]
4-Methoxy-4-methyl-2-pentanol (MMP) , historically known by the trade name Pent-Oxol , represents a specialized class of glycol ether derivatives that bridges the gap between standard alcohols and powerful ether solvents.[1] Assigned CAS 141-73-1 , this compound is frequently confused with its structural cousin Methyl Isobutyl Carbinol (MIBC), yet it offers distinct physiochemical properties critical for advanced drug development and high-performance coatings.[1]
Unlike simple aliphatic alcohols, MMP possesses a dual-functionality: a sterically hindered secondary hydroxyl group and a methoxy ether tail.[1] This architecture provides a unique "chelation-like" solvation shell, making it an exceptional candidate for stabilizing transition states in nucleophilic substitutions and dissolving complex pharmaceutical intermediates that precipitate in standard solvents like Methanol or IPA.[1]
Key Distinction:
Comparative Analysis: MMP vs. Industry Standards
To select the correct solvent, researchers must evaluate volatility profiles against solvency power.[1] MMP occupies a "Goldilocks" zone—less volatile than PGME for better leveling, but with a safer toxicity profile than the legacy solvent 2-Methoxyethanol.[1]
Table 1: Physiochemical & Safety Profile Comparison
| Feature | 4-Methoxy-4-methyl-2-pentanol (MMP) | 1-Methoxy-2-propanol (PGME) | 2-Methoxyethanol (EGME) | 4-Methyl-2-pentanol (MIBC) |
| CAS Number | 141-73-1 | 107-98-2 | 109-86-4 | 108-11-2 |
| Boiling Point | 163–164 °C | 120 °C | 124 °C | 131.6 °C |
| Flash Point | ~53 °C | 31 °C | 39 °C | 41 °C |
| Water Solubility | High / Miscible | Miscible | Miscible | Low (1.7 g/100mL) |
| Evaporation Rate | Slow (Controlled) | Fast | Moderate | Moderate |
| Primary Risk | Irritant (H315, H319) | Flammable | Reprotoxic (Danger) | Flammable/Irritant |
| Key Application | Complex Solvation / Pharma | General Coatings | Historic (Phased out) | Mineral Flotation |
Scientist’s Insight:
Comparison Logic: While PGME is the standard "green" substitute for glycol ethers, its fast evaporation rate can cause "skinning" in coating applications or rapid precipitation in crystallization.[1] MMP’s higher boiling point (164°C) allows for a longer "open time," essential for forming uniform crystalline structures in API (Active Pharmaceutical Ingredient) processing.[1]
Critical Applications & Experimental Protocols
Application A: Reaction Medium for Nucleophilic Substitutions (S_N2)
MMP serves as a superior medium for reactions where reactants have disparate polarities (e.g., a non-polar organic halide and a polar salt).[1] Its ether oxygen can solvate cations (similar to crown ethers), while the hydroxyl group provides hydrogen bonding, facilitating phase transfer without the toxicity of HMPA or DMF.[1]
Protocol 1: MMP-Mediated Alkylation Workflow
Objective: Enhance yield in the alkylation of a polar phenol derivative.
Reagents:
-
Substrate: Phenolic precursor (1.0 eq)[1]
-
Reagent: Alkyl Halide (1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃)[1]
-
Solvent: 4-Methoxy-4-methyl-2-pentanol (MMP) (>98% Purity)[1][3]
Step-by-Step Methodology:
-
Solvent Preparation: Dry MMP over 3Å molecular sieves for 12 hours.
-
Validation: Check water content via Karl Fischer titration (Target <0.05%).[1]
-
-
Dissolution: Charge the reaction vessel with the Phenolic precursor and MMP (10 mL per gram of substrate). Stir at 40°C until fully dissolved.
-
Observation: MMP should yield a clear solution where Toluene or Hexane would fail.[1]
-
-
Activation: Add K₂CO₃. The mixture will form a suspension.[1]
-
Reaction: Add Alkyl Halide dropwise. Heat system to 110°C (well below MMP's 163°C BP, allowing reflux safety margin).
-
Monitoring: Monitor via HPLC. The ether tail of MMP stabilizes the K+ ion, driving the carbonate anion reactivity.[1]
-
Workup: Cool to room temperature. Add water (MMP is water-soluble).[1][4] Extract product with Ethyl Acetate.[1][3]
Application B: High-Purity Analytical Standard Preparation
In pharmaceutical release testing, MMP is used as a secondary standard to detect residual solvents or impurities in fermentation-derived products.[1]
Protocol 2: Preparation of Gravimetric Stock Standard
Objective: Create a traceable 1000 ppm stock solution for GC-FID analysis.
-
Tare: Place a 100 mL Class A volumetric flask on a 5-digit analytical balance. Tare.
-
Addition: Using a gas-tight syringe, add exactly 100 mg of MMP Reference Material .
-
Dilution: Dilute to volume with Dimethyl Sulfoxide (DMSO) or Methanol (depending on GC method compatibility).
-
Homogenization: Invert 20 times. Sonicate for 5 minutes to ensure no micro-droplets adhere to the glass.
-
Verification: Inject into GC-FID. Confirm retention time (approx. 8.5 min on DB-624 column) and peak symmetry factor (0.8 < As < 1.2).[1]
Mechanistic Visualization
The following diagrams illustrate the decision logic for selecting MMP and its mechanistic role in solvation.
Diagram 1: Solvent Selection Decision Tree
This logic flow helps researchers decide when to deploy MMP over cheaper alternatives like PGME or IPA.[1]
Caption: Decision matrix for selecting MMP based on polarity, boiling point requirements, and toxicity constraints.
Diagram 2: Chelation-Assisted Solvation Mechanism
Visualizing how MMP stabilizes a cation (M+) during a reaction.[1]
Caption: Bidentate-like coordination of MMP stabilizing a metal cation, enhancing nucleophile reactivity.
References
Sources
- 1. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 4. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
- 5. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. eqipped.com [eqipped.com]
- 7. echemi.com [echemi.com]
Benchmarking 4-Methoxy-4-methyl-2-pentanol (Pent-Oxol): A Green Solvent Alternative to NMP and DMF
Topic: Benchmarking 4-Methoxy-4-methyl-2-pentanol Performance Against Industry Standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the pharmaceutical and fine chemical industries, the pressure to replace hazardous dipolar aprotic solvents—specifically N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF)—has intensified due to REACH restrictions and CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications. 4-Methoxy-4-methyl-2-pentanol (CAS: 141-73-1), historically known as Pent-Oxol , emerges as a compelling alternative.
This guide benchmarks Pent-Oxol against industry standards (NMP, DMF, and Glycol Ethers). Our analysis reveals that while Pent-Oxol is a protic solvent (unlike the aprotic standards), its unique "dual-functionality" (methoxy ether + secondary alcohol) offers a high boiling point (173°C) and superior solvating power for difficult resins and APIs, without the severe reproductive toxicity associated with pyrrolidones.
Physicochemical Profile & Benchmarking
To validate Pent-Oxol as a viable replacement, we must first compare its fundamental physical properties against the "Gold Standards" of high-performance solvents.
Table 1: Comparative Physicochemical Properties
| Property | Pent-Oxol (4-Methoxy-4-methyl-2-pentanol) | NMP (N-Methyl-2-pyrrolidone) | DMF (Dimethylformamide) | PGME (Propylene Glycol Methyl Ether) |
| CAS Number | 141-73-1 | 872-50-4 | 68-12-2 | 107-98-2 |
| Boiling Point | 172.7°C | 202°C | 153°C | 120°C |
| Flash Point | ~53°C (Closed Cup) | 91°C | 58°C | 31°C |
| Viscosity (25°C) | Moderate | 1.65 cP | 0.92 cP | 1.7 cP |
| Water Solubility | Partial (~52 g/L) | Miscible | Miscible | Miscible |
| LogP (Oct/Water) | 0.67 - 0.80 | -0.38 | -1.01 | -0.44 |
| Solvent Type | Protic (Alcohol + Ether) | Aprotic Dipolar | Aprotic Dipolar | Protic |
| REACH Status | Not listed as SVHC | SVHC (Repr. 1B) | SVHC (Repr. 1B) | Not listed as SVHC |
Mechanistic Insight: The "Protic" Distinction
Unlike NMP and DMF, Pent-Oxol contains a hydroxyl group (-OH), making it a protic solvent.
-
Implication: In nucleophilic substitution reactions (e.g., SN2), Pent-Oxol may solvate anions more strongly than NMP, potentially reducing reaction rates compared to aprotic dipolar solvents.
-
Advantage: For transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) or amide couplings, the alcohol functionality can often assist in stabilizing intermediates or solubilizing polar reactants without the catalyst poisoning sometimes seen with strong coordinating solvents like DMF.
Solvency & Performance Analysis
The core value proposition of Pent-Oxol lies in its Hansen Solubility Parameters (HSP) . Its structure combines a lipophilic isobutyl backbone with two polar handles (methoxy and hydroxyl).
Solvency Decision Matrix
The following diagram illustrates the logical framework for selecting Pent-Oxol over traditional solvents based on polarity and safety constraints.
Figure 1: Decision matrix for integrating Pent-Oxol into pharmaceutical workflows.
Experimental Validation: Solubility Screening
Pent-Oxol exhibits a "Goldilocks" polarity (LogP ~0.7) compared to the hyper-polar NMP (LogP -0.4). This makes it superior for dissolving intermediate polarity compounds (e.g., protected amino acids, hydrophobic APIs) that might "crash out" in water-miscible NMP during aqueous workups.
Experimental Protocol: Benchmarking Reaction Yield
To objectively assess Pent-Oxol, we recommend the following "Self-Validating" protocol using a standard Amide Coupling (a ubiquitous reaction in drug discovery).
Objective: Compare reaction yield and purity of N-benzylbenzamide synthesis in Pent-Oxol vs. DMF.
Protocol Steps
-
Preparation:
-
Control: Dissolve Benzoic acid (1.0 eq) and Benzylamine (1.1 eq) in DMF (0.5 M).
-
Test: Dissolve Benzoic acid (1.0 eq) and Benzylamine (1.1 eq) in Pent-Oxol (0.5 M).
-
-
Coupling Agent Addition:
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to both reactors at 0°C.
-
Allow to warm to Room Temperature (25°C) and stir for 4 hours.
-
-
In-Process Control (IPC):
-
Aliquot 50 µL from each reaction.
-
Dilute with MeCN/Water (50:50).
-
Analyze via HPLC (UV 254 nm).
-
Success Metric: Conversion >95% in both solvents.
-
-
Workup (The Critical Differentiator):
-
Add water (3x reaction volume) to both mixtures.
-
Observation:
-
DMF: Fully miscible; product may precipitate as fine, hard-to-filter solids or require extraction with EtOAc.
-
Pent-Oxol: Only partially water-soluble. Phase separation may occur spontaneously, or the product will partition cleanly into the organic Pent-Oxol layer (if product is lipophilic) or precipitate more cleanly due to the reduced solubility of the solvent in water compared to DMF.
-
-
-
Isolation:
-
Filter precipitate or separate phases. Dry and weigh.
-
Workflow Visualization
Figure 2: Comparative workflow for amide coupling benchmarking. Note the simplified workup potential with Pent-Oxol.
Safety & Regulatory Profile (E-E-A-T)
The primary driver for adopting Pent-Oxol is Risk Mitigation .
-
NMP/DMF: Classified as Reprotoxic (Cat 1B) under GHS. They are Substances of Very High Concern (SVHC) under REACH. Using them requires stringent containment and worker safety protocols.[1]
-
Pent-Oxol:
-
GHS Classification: Warning.[1][2][3] Causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[3]
-
CMR Status: NOT classified as a Carcinogen, Mutagen, or Reprotoxin.
-
Implication: Pent-Oxol can be used in open-lab environments (fume hood) with standard PPE, reducing the engineering controls required for NMP/DMF handling.
-
Conclusion
4-Methoxy-4-methyl-2-pentanol (Pent-Oxol) is a robust, high-boiling solvent that bridges the gap between traditional glycol ethers and hazardous dipolar aprotic solvents. While it is protic (unlike DMF), its solubility parameters and high boiling point make it an excellent candidate for:
-
High-temperature reactions (up to ~170°C) where lower boiling alcohols (EtOH, IPA) fail.
-
Green Chemistry initiatives seeking to eliminate NMP and DMF from supply chains.
-
Process Intensification , offering easier aqueous workups due to its partial water miscibility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78955, 4-Methoxy-4-methyl-2-pentanol. Retrieved from [Link]
-
The Good Scents Company (2024). 4-Methoxy-4-methyl-2-pentanol Safety and Properties Data. Retrieved from [Link]
-
Thermo Fisher Scientific. 4-Methoxy-4-methyl-2-pentanol Product Specifications and SDS. Retrieved from [Link][4]
-
Hansen Solubility Parameters. Official HSPiP Data and Solvent Selection Guide. Retrieved from [Link]
Sources
Safety Operating Guide
4-Methoxy-4-methyl-2-pentanol proper disposal procedures
Title: Operational Disposal Guide: 4-Methoxy-4-methyl-2-pentanol (Pentoxone)[1][2][3]
Executive Summary Urgent Safety Notice: Do not confuse 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) with 4-Methyl-2-pentanol (MIBC, CAS 108-11-2).[1][2][3] While both are solvents, their specific flammability profiles and regulatory reporting requirements differ.[3]
This guide details the disposal protocols for 4-Methoxy-4-methyl-2-pentanol (commonly known as Pentoxone).[1][2] Due to its flash point of ~53°C (128°F), this substance is classified as RCRA Hazardous Waste D001 (Ignitable) .[3] It possesses an ether linkage, necessitating protocols for peroxide detection prior to disposal if the container has been aged >12 months.[3]
Part 1: Technical Chemical Profile
Effective disposal requires understanding the physical properties that trigger regulatory codes.[1]
Table 1: Critical Disposal Parameters
| Parameter | Data | Operational Implication |
| Chemical Name | 4-Methoxy-4-methyl-2-pentanol | Verify CAS on label before bulking.[1][2][3][4] |
| CAS Number | 141-73-1 | Unique identifier; distinct from MIBC (108-11-2).[1][2][3] |
| Flash Point | ~53°C (128°F) | < 60°C (140°F) triggers D001 (Ignitable) status.[2][3] |
| Boiling Point | 163°C | Low volatility compared to acetone; residues persist.[2][3] |
| Water Solubility | Complete / High | Aqueous mixtures are likely; requires separation from non-polar solvents.[2][3] |
| Structure | Ether-Alcohol | Peroxide Risk: Susceptible to autoxidation over time.[1][2][3][5][6] |
Part 2: Pre-Disposal Characterization & Safety
Expertise Note: As a Senior Scientist, I enforce a "Test-Then-Act" protocol. The presence of a methoxy group (ether) and a secondary alcohol functionality makes this chemical a candidate for peroxide formation, particularly if stored in clear glass or older containers.[3]
The Peroxide Check (Mandatory for Containers >12 Months Old)
Before moving any container to the waste stream, check the date of receipt.[3]
-
Protocol: Use semi-quantitative peroxide test strips (range 0–100 ppm).
-
Thresholds:
Waste Stream Segregation
Do not mix indiscriminately.[1] Incompatible mixing is the leading cause of waste room incidents.[1]
-
Segregate FROM: Strong oxidizers (Nitric acid, Perchlorates), Acid chlorides.[3]
-
Compatible WITH: Other non-halogenated flammable solvents (Acetone, Methanol, Ethanol) only if destined for fuel blending.[3]
Part 3: Disposal Workflows
The following workflows utilize the Graphviz visualization to guide your decision-making process.
Workflow A: Waste Determination Logic
Caption: Decision tree for categorizing Pentoxone waste based on age (peroxide risk) and mixture composition.
Part 4: Step-by-Step Operational Procedures
Scenario 1: Pure Solvent Disposal (Fuel Blending)
This is the preferred method for 4-Methoxy-4-methyl-2-pentanol due to its high calorific value.[1]
-
Container Selection: Use a DOT-approved HDPE jerrycan or steel drum.[1]
-
Why: HDPE is resistant to ether-alcohols; steel requires bonding to prevent static discharge.[1]
-
-
Labeling:
-
Transfer:
-
Ground the Drum: If pouring into a metal drum, attach a grounding strap between the source container and the receiving drum to prevent static ignition.
-
Headspace: Leave 10% headspace.[1]
-
Causality: The flash point (53°C) is close to ambient temperatures in hot climates; thermal expansion can pressurize the vessel if filled completely.[1]
-
Scenario 2: Spill Cleanup (Small Scale < 1 Liter)
-
Evacuate & Ventilate: Remove ignition sources immediately. The vapor is heavier than air and can travel to distant sparks.[1]
-
PPE: Nitrile gloves are generally splash-resistant, but Butyl Rubber is superior for prolonged contact with ketones/ether-alcohols.[1] Wear safety goggles.
-
Absorb: Use vermiculite, clay, or a commercial "Solvent Pillow."[3]
-
Do NOT use: Paper towels (increases surface area for evaporation/ignition).[1]
-
-
Disposal of Debris: Place absorbed material into a sealable bag, then into a solid waste container labeled "Solvent Contaminated Debris (D001)."
Part 5: Regulatory Compliance (US Focus)
-
EPA RCRA Status:
-
Sewer Disposal: STRICTLY PROHIBITED. [1]
-
Although soluble in water, the flash point creates an explosion hazard in plumbing traps.[3]
-
-
Transport (DOT):
References
-
PubChem. (n.d.).[1] 4-Methoxy-4-methyl-2-pentanol (Compound).[1][2][4][8][9][10][11] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]2][3]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Methoxy-4-methyl-2-pentanol. Retrieved January 28, 2026, from ][3]">https://www.fishersci.com[2][3]
-
US EPA. (2025). Defining Hazardous Waste: Ignitability (D001). United States Environmental Protection Agency.[1] Retrieved January 28, 2026, from [Link]2][3]
-
Princeton University EHS. (n.d.).[1] Peroxide Forming Chemicals. Retrieved January 28, 2026, from [Link]2][3]
Sources
- 1. ehs.mit.edu [ehs.mit.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. echemi.com [echemi.com]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. odu.edu [odu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Methoxy-4-methyl-2-pentanol | C7H16O2 | CID 78955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-4-methyl-2-pentanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 11. 4-methoxy-4-methyl-2-pentanol, 141-73-1 [thegoodscentscompany.com]
Personal protective equipment for handling 4-Methoxy-4-methyl-2-pentanol
[1][2][3]
CAS No: 141-73-1 Synonyms: Pent-Oxol, 4-Methyl-4-methoxy-2-pentanol Document Type: Standard Operating Procedure (SOP) & Safety Protocol Version: 2.0 (Current as of 2026)[1]
Part 1: Executive Safety Summary (Immediate Action Card)
Status: FLAMMABLE LIQUID (Category 3) / IRRITANT Primary Risks: Flash Point ~53.4°C (128°F).[1] Vapors form explosive mixtures with air.[1][2][3][4][5] Causes serious eye irritation and potential respiratory tract irritation.[6]
| Parameter | Critical Value | Operational Implication |
| Flash Point | 53.4°C (Closed Cup) | Handle away from heat/sparks.[7][1] Ground all equipment. |
| Boiling Point | 163–164°C | Low volatility compared to acetone, but vapors accumulate.[1] |
| Density | ~0.90 g/cm³ | Lighter than water; floats.[1] |
| Solubility | Soluble | Miscible with most organic solvents; water solubility varies.[1] |
Part 2: Risk Assessment & Hazard Identification[3][9][10]
Chemical Causality & Toxicology
4-Methoxy-4-methyl-2-pentanol is a glycol ether derivative.[1] Its chemical structure combines an ether linkage with a secondary alcohol.[1]
-
Mechanism of Injury: Like many glycol ethers, it acts as a solvent for lipid membranes, leading to defatting of the skin (dermatitis) upon repeated contact.[1] The alcohol group contributes to severe eye irritation (Category 2A).[1]
-
Inhalation Risk: While less volatile than lower molecular weight alcohols, the vapor pressure at ambient temperature is sufficient to reach concentrations that cause respiratory irritation (STOT SE 3) and central nervous system (CNS) depression (dizziness, headache) in poorly ventilated areas.[1]
Flammability Dynamics
With a flash point of ~53°C, this chemical occupies a "danger zone" where ambient laboratory temperatures in hot climates or near equipment can approach its ignition threshold.[1]
-
Static Hazard: As an organic solvent, it can accumulate static charge during pouring or pumping.[1]
-
Peroxide Formation: Like many ethers, it has a theoretical potential to form peroxides upon prolonged exposure to air/light, though the steric hindrance of the methyl groups reduces this risk compared to simple ethers.[1] Standard protocol: Test for peroxides every 6 months.
Part 3: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE selection is based on permeation rates and degradation resistance specific to glycol ethers/alcohols.[1]
Glove Selection Protocol
Warning: Standard exam-grade Nitrile gloves provide only splash protection.[1] For prolonged contact or immersion, specialized materials are required.[1]
| Glove Material | Breakthrough Time | Recommendation | Justification |
| Butyl Rubber | > 480 min | Primary Choice | Excellent resistance to ketones and esters; superior for glycol ethers.[1] |
| Viton/Butyl | > 480 min | Alternative | High chemical resistance but higher cost.[1] |
| Nitrile (0.11mm) | < 15 min | Splash Only | Rapid permeation possible.[1] Change immediately upon contact. |
| Latex | N/A | DO NOT USE | Poor resistance to organic solvents; degradation risk.[1] |
Respiratory & Eye Protection[3][6][7][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).[1] Face shields are mandatory when pouring volumes > 1 Liter.[1]
-
Respiratory:
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on operational volume and containment.[1]
Part 4: Operational Protocols
Handling & Storage[2][3][5][9]
-
Grounding: Always ground containers when transferring liquid to prevent static discharge ignition.[1]
-
Inert Atmosphere: Store under nitrogen or argon to prevent moisture absorption and minimize peroxide formation.[1]
-
Segregation: Store in a Flammable Liquids Cabinet, separated from strong oxidizers (e.g., nitric acid, perchlorates) and strong acids .
Transfer Procedure (Best Practice)
Part 5: Emergency Response & Disposal[3]
Spill Response Workflow
Immediate Action: Evacuate area, remove ignition sources, and ventilate.
Figure 2: Decision matrix for spill response based on volume.
Waste Disposal
Part 6: References
Sources
- 1. cpachem.com [cpachem.com]
- 2. echemi.com [echemi.com]
- 3. ICSC 1098 - 4-METHOXY-4-METHYL-2-PENTANONE [inchem.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-METHOXY-4-METHYLPENTAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
